molecular formula C3H7NO2 B104464 L-Alanine-13C3 CAS No. 100108-77-8

L-Alanine-13C3

货号: B104464
CAS 编号: 100108-77-8
分子量: 92.072 g/mol
InChI 键: QNAYBMKLOCPYGJ-GCCOVPGMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

L-Alanine-13C3 is the isotope labelled analog of L-Alanine ;  a compound used to make in-vivo measurement of glucose and alanine metabolism in studies of patients with diabetes. L-Alanine is a non-essential amino acid for human development and is one of the 20 amino acids encoded by the genetic code.>

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-amino(1,2,3-13C3)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-GCCOVPGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C@@H]([13C](=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583958
Record name L-(~13~C_3_)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.072 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100108-77-8
Record name L-(~13~C_3_)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to L-Alanine-13C3: Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of L-Alanine-13C3, a stable isotope-labeled version of the non-essential amino acid L-alanine. The incorporation of carbon-13 isotopes at all three carbon positions makes it an invaluable tracer for metabolic research and a reliable internal standard for quantitative analyses in various stages of drug development.

Core Chemical Properties

This compound is a white crystalline solid. Its physical and chemical properties are largely identical to those of naturally occurring L-alanine, with the key difference being its increased molecular weight due to the presence of three ¹³C isotopes. This mass shift is fundamental to its application in mass spectrometry-based analytical techniques.

PropertyValueReference
Molecular Formula ¹³C₃H₇NO₂--INVALID-LINK--Alanine)
Linear Formula ¹³CH₃¹³CH(NH₂)¹³CO₂H--INVALID-LINK--
Molecular Weight 92.07 g/mol --INVALID-LINK--
CAS Number 100108-77-8--INVALID-LINK--
Isotopic Purity ≥98 atom % ¹³C--INVALID-LINK--
Chemical Purity ≥95% (CP)--INVALID-LINK--
Physical Form Solid--INVALID-LINK--
Melting Point 314.5 °C (decomposes)--INVALID-LINK--
Optical Activity [α]25/D +14.5°, c = 2 in 1 M HCl--INVALID-LINK--
SMILES String [13CH3]--INVALID-LINK----INVALID-LINK--O--INVALID-LINK--Alanine)
InChI Key QNAYBMKLOCPYGJ-GCCOVPGMSA-N--INVALID-LINK--Alanine)

Synthesis of this compound

The synthesis of this compound is a specialized process typically undertaken by manufacturers of stable isotope-labeled compounds. While specific industrial synthesis methods are often proprietary, the general approaches involve either chemical synthesis from ¹³C-labeled precursors or enzymatic synthesis.

A common laboratory-scale application involving this compound is its derivatization, for example, with an Fmoc (fluorenylmethyloxycarbonyl) protecting group for use in solid-phase peptide synthesis. The synthesis of Fmoc-L-Alanine-13C3 starts with commercially available this compound.

Experimental Protocol: Synthesis of Fmoc-L-Alanine-13C3

This protocol describes the N-terminal protection of this compound with an Fmoc group.

Materials:

  • This compound

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stir plate and stir bar

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in a 1:1 (v/v) mixture of deionized water and dioxane in a round-bottom flask.

  • Addition of Base and Fmoc-OSu: To the stirred solution, add sodium carbonate (5 equivalents). Then, add Fmoc-OSu (1.5 equivalents) portion-wise.

  • Reaction: Allow the mixture to stir at room temperature for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Filter the reaction mixture to remove any insoluble material.

  • Acidification and Extraction: Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid. This will protonate the carboxylic acid and cause the product to precipitate. Extract the product into ethyl acetate (3x).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.

  • Purification: The crude Fmoc-Ala-OH-13C3 can be further purified by recrystallization from a solvent system like ethyl acetate/hexanes to yield a white solid.[1]

Metabolic Pathways and Applications

This compound is a powerful tool for tracing metabolic pathways due to its central role in cellular metabolism. It serves as a key link between glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.

metabolic_pathway cluster_glycolysis Glycolysis cluster_alanine_metabolism Alanine Metabolism cluster_tca TCA Cycle cluster_amino_acid_synthesis Amino Acid Synthesis Glucose Glucose Pyruvate Pyruvate-¹³C₃ Glucose->Pyruvate Acetyl_CoA Acetyl-CoA-¹³C₂ Pyruvate->Acetyl_CoA Pyruvate Dehydrogenase (PDH) Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase (PC) L_Alanine_13C3 L-Alanine-¹³C₃ L_Alanine_13C3->Pyruvate Alanine Transaminase (ALT) Citrate Citrate Acetyl_CoA->Citrate Oxaloacetate->Citrate condenses with Aspartate Aspartate Oxaloacetate->Aspartate Transamination alpha_KG α-Ketoglutarate Citrate->alpha_KG Succinyl_CoA Succinyl_CoA alpha_KG->Succinyl_CoA Glutamate Glutamate alpha_KG->Glutamate Transamination Fumarate Fumarate Succinyl_CoA->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate

Caption: Central metabolic pathways involving this compound.

Metabolic Flux Analysis

This compound is extensively used in metabolic flux analysis (MFA) to quantify the rates of metabolic reactions. By tracing the incorporation of ¹³C into downstream metabolites, researchers can gain insights into cellular physiology in both healthy and diseased states.

mfa_workflow start Start: Cell Culture labeling Isotope Labeling with L-Alanine-¹³C₃ start->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS or GC-MS Analysis extraction->analysis data_processing Data Processing and Isotopomer Distribution Analysis analysis->data_processing flux_calculation Metabolic Flux Calculation data_processing->flux_calculation end End: Biological Interpretation flux_calculation->end

Caption: A typical experimental workflow for metabolic flux analysis using this compound.

This protocol outlines the key steps for labeling cells with this compound and extracting metabolites for mass spectrometry analysis.

Materials:

  • Cultured cells of interest

  • Culture medium deficient in alanine

  • This compound

  • Ice-cold phosphate-buffered saline (PBS)

  • -80°C 80% methanol (v/v) in water

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

  • Vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and grow to the desired confluency.

  • Preparation of Labeling Medium: Prepare the culture medium by supplementing the alanine-deficient medium with this compound to the desired final concentration.

  • Isotope Labeling:

    • Aspirate the existing culture medium from the cells.

    • Wash the cells twice with pre-warmed sterile PBS.

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for a predetermined period to allow for the incorporation of the labeled alanine into cellular metabolites.

  • Metabolic Quenching and Metabolite Extraction:

    • To halt enzymatic activity, quickly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS.

    • Add a sufficient volume of -80°C 80% methanol to each well to cover the cells.

    • Incubate the plates at -80°C for at least 15 minutes.

    • Scrape the cells in the cold methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Sample Preparation for Analysis:

    • Centrifuge the cell lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new pre-chilled tube.

    • Dry the metabolite extract using a vacuum concentrator.

    • The dried metabolite pellets can be stored at -80°C until analysis by mass spectrometry.

Conclusion

This compound is a vital tool in modern biological and biomedical research. Its well-defined chemical properties and the ability to trace its metabolic fate with high precision make it indispensable for metabolic flux analysis, drug discovery, and understanding disease pathogenesis. The experimental protocols provided in this guide offer a starting point for researchers to incorporate this powerful labeled compound into their studies.

References

L-Alanine-13C3: A Technical Guide to Isotopic Purity and Enrichment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Alanine-13C3, a stable isotope-labeled amino acid crucial for metabolic research and drug development. This document details the core concepts of isotopic purity and enrichment, presents methodologies for their determination, and outlines its application in metabolic tracer studies.

Understanding Isotopic Purity and Enrichment

In the context of stable isotope-labeled compounds like this compound, it is essential to distinguish between isotopic purity and isotopic enrichment.

  • Isotopic Purity: This refers to the proportion of molecules in a sample that are the desired isotopologue. For this compound, this is the percentage of alanine molecules where all three carbon atoms are the 13C isotope. High isotopic purity is crucial for the unambiguous tracing of the molecule.

  • Isotopic Enrichment: This term describes the abundance of the heavy isotope at a specific atomic position within a molecule in a biological sample after the administration of a labeled compound. It is a measure of the incorporation of the stable isotope tracer into a metabolite pool.

The relationship between these concepts is fundamental to the design and interpretation of tracer experiments.

cluster_0 Key Concepts Purity Isotopic Purity Proportion of molecules that are the desired isotopologue (e.g., fully 13C3 labeled). Enrichment Isotopic Enrichment Percentage of a specific atom that is the desired isotope (e.g., atom % 13C in a biological sample). Purity->Enrichment Determines the isotopic composition of the tracer administered ChemicalPurity Chemical Purity Proportion of the material that is the specified chemical compound, regardless of isotopic composition. ChemicalPurity->Purity A prerequisite for accurate isotopic analysis cluster_workflow Experimental Workflow Start Start: Cell Culture/Animal Model Tracer Introduce this compound Tracer Start->Tracer Incubation Incubation/ Metabolic Labeling Tracer->Incubation Quenching Quench Metabolism (e.g., cold methanol) Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis Sample Analysis (NMR or MS) Extraction->Analysis DataProcessing Data Processing and Isotopologue Distribution Analysis Analysis->DataProcessing FluxAnalysis Metabolic Flux Analysis DataProcessing->FluxAnalysis End End: Biological Interpretation FluxAnalysis->End cluster_pathway Gluconeogenesis Pathway from this compound Alanine This compound (3 labeled carbons) Pyruvate Pyruvate-13C3 (3 labeled carbons) Alanine->Pyruvate Alanine Transaminase OAA Oxaloacetate-13C3 (3 labeled carbons) Pyruvate->OAA Pyruvate Carboxylase (Mitochondria) PEP Phosphoenolpyruvate-13C3 (3 labeled carbons) OAA->PEP PEPCK G3P Glyceraldehyde-3-phosphate-13C3 (3 labeled carbons) PEP->G3P ...multiple steps... Glucose Glucose-13C6 (from 2x 13C3 precursors) G3P->Glucose ...multiple steps...

L-Alanine-13C3: A Technical Guide for Metabolic Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanine, a non-essential amino acid, holds a pivotal position in cellular metabolism, acting as a critical link between carbohydrate and amino acid pathways.[1] Its isotopically labeled form, L-Alanine-13C3, where all three carbon atoms are replaced with the stable isotope ¹³C, has emerged as a powerful tracer for elucidating the intricate workings of metabolic networks. This technical guide provides an in-depth exploration of the applications of this compound in research, with a particular focus on ¹³C-Metabolic Flux Analysis (¹³C-MFA). It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this versatile tool in their studies.

The core principle behind using this compound lies in its ability to be traced as it is metabolized by cells.[2] The ¹³C atoms are incorporated into a variety of downstream metabolites, and the pattern of this incorporation, known as the mass isotopomer distribution (MID), can be precisely measured using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3] By analyzing these MIDs, researchers can quantify the rates, or fluxes, of metabolic reactions within a cell under specific conditions, offering invaluable insights into cellular physiology, disease pathogenesis, and the mechanism of action of therapeutic agents.[1]

Core Applications in Research

The primary application of this compound is as a tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA). This technique provides a detailed map of cellular metabolism, enabling the quantification of fluxes through key metabolic hubs.[1]

Key metabolic pathways traced by this compound include:

  • Alanine Aminotransferase (ALT) and Pyruvate Metabolism: this compound is readily converted to M+3 pyruvate (pyruvate with three ¹³C atoms) by the enzyme alanine aminotransferase. This allows for the direct measurement of the flux through this reaction and provides a labeled pool of pyruvate to trace its subsequent metabolic fates.[2]

  • Tricarboxylic Acid (TCA) Cycle: The ¹³C-labeled pyruvate can enter the TCA cycle through two primary routes:

    • Pyruvate Dehydrogenase (PDH): This enzyme converts pyruvate to M+2 acetyl-CoA, which then condenses with oxaloacetate to form M+2 citrate.[2]

    • Pyruvate Carboxylase (PC): This anaplerotic reaction produces M+3 oxaloacetate, which upon condensation with unlabeled acetyl-CoA, forms M+3 citrate.[2]

  • Gluconeogenesis and Lactate Production: The labeled pyruvate can serve as a precursor for glucose synthesis (gluconeogenesis) or be converted to M+3 lactate, providing insights into phenomena such as the Warburg effect in cancer cells.[2]

  • Amino Acid Metabolism: The carbon backbone of this compound can be traced into other amino acids, such as aspartate and glutamate, which are directly linked to the TCA cycle.[2]

The ability to probe these central metabolic pathways makes this compound an invaluable tool in various research areas, particularly in cancer metabolism. Cancer cells often exhibit rewired metabolic pathways to support their rapid proliferation, and tracing with ¹³C-alanine can help identify these metabolic shifts, revealing potential therapeutic targets.

Data Presentation: Quantitative Insights from this compound Tracing

The quantitative data obtained from ¹³C-MFA experiments using this compound is typically presented in two main formats: Mass Isotopomer Distributions (MIDs) and calculated metabolic fluxes.

Mass Isotopomer Distributions (MIDs)

The MID of a metabolite represents the fractional abundance of each of its isotopomers (molecules differing only in their isotopic composition). This data provides a direct readout of how the ¹³C label from this compound has been incorporated into downstream metabolites.

Table 1: Hypothetical Mass Isotopomer Distribution (MID) of TCA Cycle Intermediates in Pancreatic Cancer Cells Labeled with [U-¹³C₃] L-Alanine. This table showcases the kind of data obtained when analyzing the fractional abundance of different isotopomers of key metabolites in the TCA cycle.

MetaboliteM+0M+1M+2M+3M+4M+5M+6
Citrate0.300.100.450.100.030.010.01
α-Ketoglutarate0.350.120.380.080.050.02
Succinate0.400.150.300.100.05
Fumarate0.420.180.280.080.04
Malate0.450.200.250.070.03

Note: Data are hypothetical and for illustrative purposes. M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Calculated Metabolic Fluxes

By inputting the measured MIDs and other extracellular flux measurements (e.g., glucose uptake, lactate secretion) into a metabolic model, the absolute rates of intracellular fluxes can be calculated.

Table 2: Example of Calculated Metabolic Fluxes in a Cancer Cell Line using this compound Tracer. This table provides an example of the calculated rates of key metabolic reactions, normalized to the glucose uptake rate.

Reaction/PathwayFlux (relative to Glucose uptake)
Glucose Uptake100
Glycolysis (Pyruvate production)180
Lactate Secretion160
Pyruvate Dehydrogenase (PDH)15
Pyruvate Carboxylase (PC)5
Citrate Synthase20
Glutamine Uptake30
Alanine Uptake10

Note: Data are hypothetical and normalized to a glucose uptake rate of 100 units. This type of data allows for a direct comparison of metabolic pathway activities under different conditions.

Experimental Protocols

The following is a detailed methodology for a typical ¹³C-MFA experiment using this compound in adherent mammalian cells.

Protocol 1: Cell Culture and Isotope Labeling

Materials:

  • Cell line of interest (e.g., A549, HeLa, PANC-1)

  • Standard cell culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Labeling medium: Standard medium lacking unlabeled L-alanine

  • ¹³C-labeled L-alanine (e.g., [U-¹³C₃] L-alanine)

  • Cell culture plates (e.g., 6-well plates)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of labeling. Culture in standard medium supplemented with 10% dFBS and 1% Penicillin-Streptomycin.[1]

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the alanine-free base medium with all necessary components (e.g., glucose, glutamine, dFBS) and the ¹³C-labeled L-alanine to the desired final concentration.[1]

  • Initiation of Labeling: Once cells reach approximately 80% confluency, aspirate the standard medium.[1]

  • Wash the cells twice with pre-warmed sterile PBS to remove any residual unlabeled alanine.[1]

  • Add 2 mL of the pre-warmed ¹³C L-alanine labeling medium to each well.[1]

  • Incubate the cells for a predetermined period to allow for the tracer to be metabolized and reach an isotopic steady state. This time should be optimized for the specific cell line and experimental question.

Protocol 2: Metabolite Extraction

This protocol utilizes a cold methanol-based quenching and extraction method to preserve the metabolic state of the cells.[1]

Materials:

  • -80°C freezer

  • Cold (-80°C) 80% Methanol solution (HPLC-grade)

  • Cold (4°C) PBS

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • Quenching: Remove the culture plate from the incubator and immediately aspirate the labeling medium.[1]

  • Place the plate on a bed of dry ice and wash the cells once with 1 mL of ice-cold PBS to remove extracellular metabolites. Aspirate the PBS completely.[1]

  • Add 1 mL of -80°C 80% methanol to each well to quench all enzymatic activity and lyse the cells.[1]

  • Scraping and Collection: Place the plate back on dry ice and use a cell scraper to detach the cells into the methanol solution.[1]

  • Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.[1]

  • Extraction: Incubate the tubes at -80°C for at least 30 minutes.[1]

  • Clarification: Centrifuge the tubes at maximum speed (>15,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.[1]

  • Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).[1]

  • Store the dried pellets at -80°C until analysis.[1]

Protocol 3: Sample Analysis by GC-MS

Procedure:

  • Derivatization: The dried metabolite extracts are chemically modified (derivatized) to increase their volatility for gas chromatography. A common method is methoximation followed by silylation.

  • GC-MS Analysis: The derivatized samples are injected into a gas chromatograph-mass spectrometer (GC-MS). The gas chromatograph separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distributions.

  • Data Processing: The raw GC-MS data is processed to identify and quantify the different isotopomers of each metabolite. This involves peak integration and correction for the natural abundance of ¹³C.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the metabolic fate of this compound and the general workflow of a ¹³C-MFA experiment.

metabolic_fate cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondria Mitochondria L_Alanine_13C3 L-Alanine-¹³C₃ Pyruvate_13C3 Pyruvate-¹³C₃ L_Alanine_13C3->Pyruvate_13C3 ALT Lactate_13C3 Lactate-¹³C₃ Pyruvate_13C3->Lactate_13C3 LDH Mito_Pyruvate_13C3 Pyruvate-¹³C₃ Pyruvate_13C3->Mito_Pyruvate_13C3 Acetyl_CoA_13C2 Acetyl-CoA-¹³C₂ Mito_Pyruvate_13C3->Acetyl_CoA_13C2 PDH Oxaloacetate_13C3 Oxaloacetate-¹³C₃ Mito_Pyruvate_13C3->Oxaloacetate_13C3 PC Citrate_13C2 Citrate-¹³C₂ Acetyl_CoA_13C2->Citrate_13C2 Citrate_13C3 Citrate-¹³C₃ Oxaloacetate_13C3->Citrate_13C3 TCA_Cycle TCA Cycle Citrate_13C2->TCA_Cycle Citrate_13C3->TCA_Cycle Glutamate_13C Glutamate (labeled) TCA_Cycle->Glutamate_13C Aspartate_13C Aspartate (labeled) TCA_Cycle->Aspartate_13C

Caption: Metabolic fate of this compound in central carbon metabolism.

mfa_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase Cell_Culture 1. Cell Culture Isotope_Labeling 2. Isotope Labeling with L-Alanine-¹³C₃ Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Metabolite Extraction Isotope_Labeling->Metabolite_Extraction GC_MS_Analysis 4. GC-MS Analysis Metabolite_Extraction->GC_MS_Analysis Data_Processing 5. Data Processing (MID determination) GC_MS_Analysis->Data_Processing Flux_Calculation 6. Metabolic Flux Calculation Data_Processing->Flux_Calculation Data_Interpretation 7. Data Interpretation Flux_Calculation->Data_Interpretation

Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.

References

L-Alanine-13C3: A Technical Guide for Isotope-Based Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Alanine-13C3, a stable isotope-labeled amino acid crucial for metabolic research. This document details its physicochemical properties, applications in metabolic flux analysis (MFA), and comprehensive experimental protocols for its use in tracing the central carbon metabolism.

Core Physicochemical Data

This compound is a non-essential amino acid where all three carbon atoms are replaced with the stable isotope ¹³C. This labeling allows researchers to trace the metabolic fate of alanine within cellular systems using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

CompoundCAS NumberMolecular Weight ( g/mol )Notes
This compound 100108-77-8 [1][2][3]92.07 [1][2][3]Uniformly labeled with ¹³C on all three carbon atoms.
L-Alanine (Unlabeled)56-41-7[1]89.09The naturally occurring, unlabeled form of the amino acid.
This compound,15N202407-38-3[4][5]93.06[4]Labeled with ¹³C on all three carbons and ¹⁵N on the amino group.

Metabolic Tracing with this compound

This compound serves as a powerful tracer for elucidating the intricate network of metabolic pathways. Its central role in metabolism allows it to provide insights into several key metabolic hubs. Once introduced into a biological system, this compound is primarily converted to ¹³C₃-pyruvate by the enzyme alanine transaminase (ALT). This labeled pyruvate then enters various metabolic pathways, and the distribution of the ¹³C label in downstream metabolites is analyzed to quantify metabolic fluxes.

Key Metabolic Pathways Investigated:
  • Alanine Aminotransferase (ALT) and Pyruvate Metabolism: The conversion of this compound to M+3 pyruvate (pyruvate with three ¹³C atoms) allows for the direct measurement of flux through this reaction.

  • Tricarboxylic Acid (TCA) Cycle: Labeled pyruvate can enter the TCA cycle through two main routes:

    • Pyruvate Dehydrogenase (PDH): This enzyme converts M+3 pyruvate to M+2 acetyl-CoA, which then condenses with oxaloacetate to form M+2 citrate.

    • Pyruvate Carboxylase (PC): This anaplerotic reaction produces M+3 oxaloacetate.

  • Gluconeogenesis and Lactate Production: The labeled pyruvate can be a precursor for glucose synthesis (gluconeogenesis) or be converted to M+3 lactate, offering insights into the Warburg effect in cancer cells.

  • Amino Acid Metabolism: The carbon backbone of this compound can be traced into other amino acids, such as aspartate and glutamate, which are closely linked to the TCA cycle.

Below is a diagram illustrating the entry of this compound into central carbon metabolism.

Metabolic Fate of this compound L_Alanine_13C3 L-Alanine-¹³C₃ Pyruvate_13C3 Pyruvate-¹³C₃ L_Alanine_13C3->Pyruvate_13C3 ALT Lactate_13C3 Lactate-¹³C₃ Pyruvate_13C3->Lactate_13C3 LDH Acetyl_CoA_13C2 Acetyl-CoA-¹³C₂ Pyruvate_13C3->Acetyl_CoA_13C2 PDH Oxaloacetate_13C3 Oxaloacetate-¹³C₃ Pyruvate_13C3->Oxaloacetate_13C3 PC Gluconeogenesis Gluconeogenesis Pyruvate_13C3->Gluconeogenesis TCA_Cycle TCA Cycle Acetyl_CoA_13C2->TCA_Cycle Oxaloacetate_13C3->TCA_Cycle Other_Amino_Acids Other Amino Acids (e.g., Aspartate, Glutamate) TCA_Cycle->Other_Amino_Acids

Metabolic fate of ¹³C L-alanine in central carbon metabolism.

Experimental Protocols

¹³C-Metabolic Flux Analysis (¹³C-MFA) Experimental Workflow

The following diagram outlines the general workflow for a ¹³C-MFA experiment using this compound.

13C_MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase A 1. Cell Culture (e.g., adherent mammalian cells) B 2. Isotope Labeling (Culture with L-Alanine-¹³C₃ medium) A->B C 3. Quenching & Metabolite Extraction (e.g., cold methanol) B->C D 4. Sample Preparation (e.g., derivatization for GC-MS) C->D E 5. Analytical Measurement (e.g., GC-MS or NMR) D->E F 6. Data Analysis (Mass Isotopomer Distribution) E->F G 7. Metabolic Modeling F->G H 8. Flux Calculation & Interpretation G->H

General workflow for a ¹³C Metabolic Flux Analysis experiment.
Detailed Protocol: ¹³C-MFA in Adherent Mammalian Cells

This protocol provides a step-by-step guide for conducting a ¹³C-MFA experiment using this compound with adherent mammalian cells.

1. Cell Seeding and Growth:

  • Seed adherent mammalian cells in a 6-well plate at a density that will result in approximately 80% confluency at the time of labeling.

  • Culture cells in standard growth medium under optimal conditions (e.g., 37°C, 5% CO₂).

2. Preparation of Labeling Medium:

  • Prepare a labeling medium by supplementing an alanine-free base medium with all necessary components (e.g., glucose, glutamine, dialyzed fetal bovine serum) and the desired final concentration of this compound.

3. Isotope Labeling:

  • Once cells reach ~80% confluency, aspirate the standard growth medium.

  • Wash the cells twice with pre-warmed sterile phosphate-buffered saline (PBS) to remove any residual unlabeled alanine.

  • Add 2 mL of the pre-warmed this compound labeling medium to each well.

  • Incubate the cells for a sufficient duration to achieve a metabolic steady state. This time can range from hours to days depending on the cell type and experimental goals.

4. Metabolite Quenching and Extraction:

  • To halt metabolic activity and extract metabolites, place the 6-well plate on a bed of dry ice.

  • Wash the cells once with 1 mL of ice-cold PBS to remove extracellular metabolites. Aspirate the PBS completely.

  • Add 1 mL of -80°C 80% methanol to each well.

  • Place the plate back on dry ice and use a cell scraper to detach the cells into the methanol solution.

  • Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.

  • Incubate the tubes at -80°C for at least 30 minutes.

  • Centrifuge the tubes at >15,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant containing the polar metabolites to a new pre-chilled microcentrifuge tube.

  • Dry the metabolite extract completely using a vacuum concentrator.

  • Store the dried pellets at -80°C until analysis.

5. Sample Preparation for GC-MS Analysis:

  • Resuspend the dried metabolite pellet in 30 µL of methoxyamine hydrochloride in pyridine and incubate at 37°C for 90 minutes.

  • Add 30 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to the sample, vortex, and incubate at 70°C for 60 minutes for derivatization.

  • After cooling to room temperature, centrifuge the sample to collect any droplets and transfer to a GC-MS vial.

6. Sample Preparation for NMR Analysis:

  • Dissolve the purified ¹³C-labeled metabolite extract in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O, phosphate buffer at a specific pH). The concentration should be in the range of 0.5-5 mM.

  • Add a known concentration of a reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for chemical shift referencing.

  • Transfer the solution to a high-quality NMR tube.

7. Data Acquisition and Analysis:

  • GC-MS: Analyze the derivatized samples to determine the mass isotopomer distributions of key metabolites.

  • NMR: Acquire ¹³C or 2D [¹H, ¹³C] HSQC spectra on a high-field NMR spectrometer. Analyze the chemical shifts and coupling patterns to identify and quantify the labeled metabolites.

  • The resulting data is then used in computational models to calculate metabolic fluxes.

References

L-Alanine-13C3: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the stability and recommended storage conditions for L-Alanine-13C3. Uniformly labeled with carbon-13, this stable isotope-labeled amino acid is a critical tool in metabolic research, quantitative proteomics, and as an internal standard for analytical methodologies. Understanding its stability profile is paramount for ensuring data integrity and the success of experimental outcomes.

Core Stability and Storage Recommendations

This compound is a stable molecule when stored under appropriate conditions. The primary factors influencing its stability are temperature, moisture, and light. Both solid form and solutions in solvent require specific storage protocols to minimize degradation over time.

Data Presentation: Recommended Storage Conditions

The following tables summarize the recommended storage conditions for this compound in both solid (powder) and solvent forms, based on information from various suppliers. Adherence to these guidelines is crucial for maintaining the isotopic and chemical purity of the compound.

FormStorage TemperatureDurationAdditional Recommendations
Solid (Powder) Room TemperatureNot specifiedStore away from light and moisture.[1][2][3][4][5][6][7]
-20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

Note: The shelf-life of this compound in solvent is significantly shorter than in its solid form. It is recommended to prepare solutions fresh whenever possible.

Understanding this compound Degradation

The primary degradation pathway for L-alanine in biological systems is its conversion to pyruvate through the action of alanine transaminase (ALT). This metabolic pathway provides a logical framework for understanding the potential chemical degradation of this compound.[8][9] Forced degradation studies, while not extensively published for this compound specifically, would likely investigate degradation under conditions of acid and base hydrolysis, oxidation, and photolysis.

Logical Relationship of Stability Factors

Factors Influencing this compound Stability Stability This compound Stability Temp Temperature Stability->Temp Moisture Moisture Stability->Moisture Light Light Stability->Light Solvent Solvent Stability->Solvent Degradation Degradation Temp->Degradation Moisture->Degradation Light->Degradation Solvent->Degradation

Caption: Key environmental factors affecting the stability of this compound.

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound, which can be used in a stability study to measure its concentration over time.

1. Sample Preparation:

  • Accurately weigh a sample of this compound and dissolve in a suitable solvent (e.g., 0.1% formic acid in water) to create a stock solution of known concentration.

  • Prepare a series of calibration standards by serially diluting the stock solution.

  • For stability testing, samples stored under various conditions (e.g., different temperatures, pH, light exposure) would be diluted to fall within the range of the calibration curve.

  • To 100 µL of each sample, calibrator, and quality control, add an internal standard (e.g., L-Alanine-d4).

  • Precipitate proteins (if in a biological matrix) by adding 400 µL of ice-cold methanol or 10 µL of 30% sulfosalicylic acid.[10][11]

  • Vortex vigorously for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.[10]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[10]

2. LC-MS/MS Instrumentation and Parameters:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used for amino acid analysis.[10]

  • Mobile Phase A: 0.1% formic acid in water.[12]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[12]

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the analyte.

  • Flow Rate: A flow rate of 0.3-0.4 mL/min is common.

  • MS System: A triple quadrupole mass spectrometer operating in positive ionization mode with selected reaction monitoring (SRM).

  • SRM Transitions: The specific mass-to-charge ratio (m/z) transitions for this compound would be optimized. For example, the transition could be from the protonated molecule [M+H]+ to a characteristic fragment ion.

3. Data Analysis:

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • The concentration of this compound in the test samples is determined from the calibration curve.

  • A decrease in the concentration of this compound in the stored samples over time would indicate degradation.

Experimental Workflow for Stability Testing

Workflow for this compound Stability Assessment cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Stock Prepare this compound Stock Solution Stress Expose to Stress Conditions (Temp, Light, pH, Oxidizing Agent) Stock->Stress Dilute Dilute Samples Stress->Dilute Spike Spike with Internal Standard Dilute->Spike LCMS LC-MS/MS Analysis Spike->LCMS Quantify Quantify this compound LCMS->Quantify Degradation Identify Degradation Products LCMS->Degradation Assess Assess Stability Quantify->Assess Degradation->Assess Metabolic Fate of this compound L_Alanine_13C3 This compound Pyruvate_13C3 Pyruvate-13C3 L_Alanine_13C3->Pyruvate_13C3 ALT AcetylCoA_13C2 Acetyl-CoA-13C2 Pyruvate_13C3->AcetylCoA_13C2 PDH Lactate_13C3 Lactate-13C3 Pyruvate_13C3->Lactate_13C3 LDH Gluconeogenesis Gluconeogenesis Pyruvate_13C3->Gluconeogenesis TCA_Cycle TCA Cycle AcetylCoA_13C2->TCA_Cycle

References

Certificate of Analysis for L-Alanine-13C3

Author: BenchChem Technical Support Team. Date: December 2025

Certificate of Analysis: L-Alanine-¹³C₃

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical specifications and testing methodologies for L-Alanine-¹³C₃, a stable isotope-labeled amino acid crucial for a range of applications in metabolic research, proteomics, and as an internal standard in quantitative mass spectrometry-based assays.

Physicochemical Properties and Specifications

L-Alanine-¹³C₃ is a non-essential amino acid in which the three carbon atoms have been replaced with the ¹³C isotope. This isotopic labeling allows for its use as a tracer in metabolic studies and as a standard for the quantification of unlabeled L-Alanine in various biological matrices. The key physical and chemical properties are summarized below.

Property Specification Reference(s)
Molecular Formula ¹³C₃H₇NO₂
Molecular Weight 92.07 g/mol [1]
Appearance Solid
Melting Point 314.5 °C (decomposes)
Optical Activity [α]25/D +14.5°, c = 2 in 1 M HCl
Storage Temperature Room temperature, protected from light and moisture[2][3]
Quality Control and Purity Analysis

The quality and purity of L-Alanine-¹³C₃ are assessed through a variety of analytical techniques to ensure its suitability for research and development purposes. The typical specifications for purity and isotopic enrichment are detailed in the following table.

Analytical Test Specification Reference(s)
Chemical Purity (Assay) ≥95% to ≥98%[1][2][3][4][5]
Isotopic Purity (¹³C) ≥98 atom % to 99 atom %[6]
Endotoxin Testing Available for specific lots[6]

Experimental Methodologies

The following sections outline the typical experimental protocols used to verify the identity, purity, and isotopic enrichment of L-Alanine-¹³C₃.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for confirming the isotopic labeling and structural integrity of L-Alanine-¹³C₃.

Objective: To confirm the ¹³C enrichment and the chemical structure of L-Alanine-¹³C₃.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Sample Preparation:

  • Accurately weigh 5-10 mg of L-Alanine-¹³C₃.

  • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra.

  • The ¹H spectrum will show simplified splitting patterns due to ¹³C-¹H coupling.

  • The ¹³C spectrum will show intense signals for the labeled carbon atoms.

Data Analysis:

  • The chemical shifts and coupling constants are compared to a reference standard of unlabeled L-Alanine to confirm the structure.

  • The relative intensity of the ¹³C signals provides a qualitative measure of isotopic enrichment.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and confirm the isotopic enrichment of L-Alanine-¹³C₃. It is often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Objective: To verify the molecular weight and isotopic distribution of L-Alanine-¹³C₃.

Workflow for LC-MS/MS Analysis:

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis A Dissolve L-Alanine-¹³C₃ in appropriate solvent B Spike with Internal Standard (if necessary) A->B C Filter sample B->C D Inject sample into LC-MS/MS system C->D E Chromatographic Separation (e.g., Chiral Column) D->E F Mass Spectrometric Detection E->F G Determine Mass-to-Charge Ratio (m/z) F->G H Quantify Isotopic Enrichment G->H

Caption: Workflow for LC-MS/MS analysis of L-Alanine-¹³C₃.

Instrumentation:

  • LC-MS/MS system (e.g., coupled with a chiral column for enantiomeric separation)[7]

  • Appropriate solvents and mobile phases

Sample Preparation:

  • Prepare a stock solution of L-Alanine-¹³C₃ in a suitable solvent (e.g., water or methanol).

  • For quantification in a biological matrix, a protein precipitation step with acetonitrile may be required.[7]

  • An internal standard, such as L-Alanine-¹³C₃,¹⁵N, may be used.[7]

LC-MS/MS Parameters (Example):

  • Column: A chiral column such as Astec CHIROBIOTIC T can be used for separating D- and L-alanine enantiomers.[7]

  • Mobile Phase: Gradient elution with solvents like water with formic acid and acetonitrile with formic acid.[7]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Monitor for the specific mass transitions of L-Alanine-¹³C₃.

Data Analysis:

  • The mass spectrum will confirm the molecular weight of 92.07 Da.[1]

  • The isotopic distribution will be analyzed to calculate the atom % ¹³C enrichment.

Application Workflow: Use as an Internal Standard

L-Alanine-¹³C₃ is frequently used as an internal standard for the accurate quantification of endogenous L-alanine in biological samples.[8][9]

cluster_workflow Quantitative Analysis Workflow cluster_logic Quantification Logic A Biological Sample (e.g., plasma, tissue homogenate) B Spike with known amount of L-Alanine-¹³C₃ (Internal Standard) A->B C Sample Preparation (e.g., Protein Precipitation) B->C D LC-MS/MS Analysis C->D E Quantification of Endogenous L-Alanine D->E F Measure Peak Area Ratio: (Endogenous Alanine / L-Alanine-¹³C₃) D->F G Generate Calibration Curve F->G H Determine Concentration of Endogenous L-Alanine G->H

Caption: Workflow for using L-Alanine-¹³C₃ as an internal standard.

This workflow illustrates the process of adding a known quantity of L-Alanine-¹³C₃ to a biological sample before processing. During LC-MS/MS analysis, the ratio of the signal from the endogenous (unlabeled) L-alanine to the signal from the ¹³C-labeled internal standard is used to accurately calculate the concentration of the endogenous analyte, correcting for variations in sample preparation and instrument response.

References

Commercial Suppliers of L-Alanine-13C3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, L-Alanine-13C3 is a critical tool for a variety of applications, most notably in metabolic flux analysis. This technical guide provides a comprehensive overview of commercial suppliers, experimental protocols, and key metabolic pathways involving this compound.

Commercial Supplier Analysis

A variety of life science and chemical suppliers offer this compound and its derivatives. The following table summarizes the offerings from several prominent suppliers, providing a comparative look at their product specifications and pricing. This information is intended to assist researchers in making informed purchasing decisions based on their specific experimental needs and budget.

SupplierProduct NameCatalog NumberIsotopic PurityChemical PurityPackage SizePrice (USD)
Sigma-Aldrich This compound48987598 atom % 13C95% (CP)100 mg$836.00
This compound,15N48988398 atom % 13C, 98 atom % 15N95% (CP)100 mgContact for Price
Cambridge Isotope Laboratories L-Alanine (¹³C₃, 99%)CLM-2184-H≥99%≥98%100 mg$778.00
L-Alanine (¹³C₃, 99%; ¹⁵N, 99%)CNLM-534-H99 atom % 13C, 99 atom % 15N≥98%100 mg$955.00
MedchemExpress This compoundHY-N0229SNot SpecifiedNot Specified5 mg$320.00
This compound,15NHY-N0229S1Not SpecifiedNot SpecifiedContact for PriceContact for Price
Eurisotop L-ALANINE (13C3, 99%)CLM-2184-H99%98%100 mg€778.00
L-ALANINE (13C3, 99%; 15N, 99%)CNLM-534-H99% 13C, 99% 15N98%100 mg€955.00

Experimental Protocols

The successful application of this compound in research hinges on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments involving this isotopic tracer.

Protocol 1: Cell Culture and Isotope Labeling for Metabolic Flux Analysis[1]

This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.

Materials:

  • Adherent mammalian cells

  • 6-well culture plates

  • Standard cell culture medium

  • Alanine-free base medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Sterile Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of labeling. Culture in standard medium supplemented with 10% dFBS and 1% Penicillin-Streptomycin.[1]

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the alanine-free base medium with all necessary components (e.g., glucose, glutamine, dFBS) and the desired final concentration of this compound.[1]

  • Initiation of Labeling:

    • Once cells reach ~80% confluency, aspirate the standard medium.[1]

    • Wash the cells twice with pre-warmed sterile PBS to remove any residual unlabeled alanine.[1]

    • Add 2 mL of the pre-warmed this compound labeling medium to each well.[1]

    • Incubate the cells for a predetermined time to allow for the incorporation of the labeled alanine into cellular metabolites.

Protocol 2: Metabolite Quenching and Extraction[1]

This protocol utilizes a cold methanol-based method to halt metabolic activity and extract metabolites.

Materials:

  • -80°C freezer

  • Cold (-80°C) 80% Methanol solution (HPLC-grade)

  • Cold (4°C) PBS

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of operating at 4°C and >15,000 x g

Procedure:

  • Quenching:

    • Quickly aspirate the labeling medium from the wells.

    • Immediately wash the cells twice with cold PBS.

    • Aspirate the PBS completely and add 1 mL of -80°C 80% methanol to each well to quench all enzymatic activity.[1]

  • Cell Lysis and Collection:

    • Place the plate on dry ice and use a cell scraper to detach the cells into the methanol solution.[1]

    • Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.[1]

  • Extraction and Clarification:

    • Incubate the tubes at -80°C for at least 30 minutes.[1]

    • Centrifuge the tubes at maximum speed (>15,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[1]

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.[1]

  • Drying and Storage:

    • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).[1]

    • Store the dried pellets at -80°C until further analysis.[1]

Protocol 3: Sample Preparation for Mass Spectrometry (GC-MS)[1]

This protocol describes the derivatization of extracted metabolites for analysis by Gas Chromatography-Mass Spectrometry.

Materials:

  • Dried metabolite extract

  • Pyridine

  • Methoxyamine hydrochloride

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

Procedure:

  • Oximation:

    • Resuspend the dried metabolite pellet in 30 µL of a 2% (w/v) solution of methoxyamine hydrochloride in pyridine.

    • Vortex thoroughly and incubate at 37°C for 90 minutes.

  • Silylation:

    • Add 30 µL of MTBSTFA to the sample.[1]

    • Vortex again and incubate at 70°C for 60 minutes to replace active hydrogens with TBDMS groups.[1]

  • Final Preparation:

    • After cooling to room temperature, centrifuge the sample briefly.

    • Transfer the supernatant to a GC-MS vial for analysis.

Protocol 4: NMR Spectroscopy of 13C-Labeled Proteins

This protocol provides a general workflow for acquiring 2D 1H-13C HSQC spectra of proteins uniformly or selectively labeled with 13C.

Materials:

  • Purified 13C-labeled protein

  • NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5)

  • D2O

Procedure:

  • Sample Preparation:

    • Dissolve the purified, labeled protein in the NMR buffer to a final concentration of 0.1 to 1 mM.

    • Add 5-10% D2O to the sample for the lock signal.

  • Spectrometer Setup:

    • Tune and match the NMR probe for both 1H and 13C frequencies.

    • Lock the spectrometer on the D2O signal.

    • Optimize the magnetic field homogeneity (shimming).

  • Data Acquisition (2D 1H-13C HSQC):

    • Acquire a 1D 1H spectrum to determine the spectral width and transmitter offset for the proton dimension.

    • Set the acquisition parameters for the 2D HSQC experiment, including spectral widths for both 1H and 13C dimensions, number of complex points, and number of scans per increment.

    • Acquire the 2D HSQC spectrum.

  • Data Processing:

    • Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe) by applying window functions, Fourier transformation, and phase correction.

Signaling Pathways and Experimental Workflows

Visualizing the flow of this compound through metabolic pathways is crucial for understanding experimental results. The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic routes and a typical experimental workflow.

Metabolic Fate of this compound

This diagram illustrates the central role of L-Alanine in cellular metabolism, showing its conversion to Pyruvate and subsequent entry into the Tricarboxylic Acid (TCA) Cycle.

metabolic_fate cluster_alanine Cytosol cluster_mitochondrion Mitochondrion This compound This compound Pyruvate_13C3 Pyruvate_13C3 This compound->Pyruvate_13C3 ALT AcetylCoA_13C2 AcetylCoA_13C2 Pyruvate_13C3->AcetylCoA_13C2 PDH TCA_Cycle TCA_Cycle AcetylCoA_13C2->TCA_Cycle

Metabolic fate of this compound in central carbon metabolism.
13C Metabolic Flux Analysis (MFA) Experimental Workflow

This diagram outlines the key steps in a typical 13C-MFA experiment, from cell culture to data analysis.

mfa_workflow cluster_experimental Experimental Phase cluster_computational Computational Phase Cell_Culture 1. Cell Culture & Isotope Labeling Quenching 2. Metabolite Quenching & Extraction Cell_Culture->Quenching MS_Analysis 3. Mass Spectrometry Analysis Quenching->MS_Analysis Data_Processing 4. Data Processing & Isotopomer Distribution MS_Analysis->Data_Processing Flux_Calculation 5. Metabolic Flux Calculation Data_Processing->Flux_Calculation

General workflow for a 13C Metabolic Flux Analysis experiment.
Gluconeogenesis Pathway

This diagram shows the key steps in gluconeogenesis, highlighting the conversion of pyruvate to glucose. This compound can be used to trace the carbon flow through this pathway.

gluconeogenesis Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase PEP Phosphoenolpyruvate Oxaloacetate->PEP PEPCK G3P Glyceraldehyde-3-P PEP->G3P F16BP Fructose-1,6-BP G3P->F16BP F6P Fructose-6-P F16BP->F6P FBPase G6P Glucose-6-P F6P->G6P Glucose Glucose G6P->Glucose G6Pase

References

Synthesis of Fmoc-Ala-OH-¹³C₃ from L-Alanine-¹³C₃: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-α-Fmoc-L-alanine-¹³C₃ (Fmoc-Ala-OH-¹³C₃), an isotopically labeled amino acid derivative crucial for advancements in proteomics, structural biology, and drug development. The incorporation of ¹³C isotopes offers a distinct mass shift, enabling the use of mass spectrometry-based techniques for the precise quantification and tracing of peptides and proteins in complex biological systems.[1] This document outlines the chemical properties, synthesis protocol, and applications of this valuable compound.

Chemical Properties and Structure

Fmoc-Ala-OH-¹³C₃ is the N-terminally protected form of L-alanine, where the three carbon atoms of the alanine backbone are replaced with the carbon-13 isotope.[1] The fluorenylmethyloxycarbonyl (Fmoc) group serves as a base-labile protecting group for the primary amine, making it an essential building block in solid-phase peptide synthesis (SPPS).[1]

Table 1: Chemical Identifiers and Properties

PropertyValue
Chemical Formula ¹³C₃C₁₅H₁₇NO₄
Linear Formula ¹³CH₃¹³CH(NH-Fmoc)¹³CO₂H
Molecular Weight 314.31 g/mol
CAS Number (Unlabeled) 35661-39-3
Isotopic Purity Typically ≥98 atom % ¹³C
Chemical Purity Typically ≥98%
Appearance White solid
Storage Store refrigerated (+2°C to +8°C), protected from light.

Data compiled from multiple sources.[1][2][3]

Synthesis Methodology

The synthesis of Fmoc-Ala-OH-¹³C₃ mirrors the established procedure for preparing standard Fmoc-protected amino acids, with the key distinction being the use of the isotopically labeled starting material, L-Alanine-¹³C₃.[1] This starting material is commercially available from various suppliers of stable isotopes.[1][4][5][6] The most prevalent method involves the reaction of L-Alanine-¹³C₃ with an N-(9-fluorenylmethoxycarbonyloxy) derivative, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), under basic conditions.[1][7][8] The electrophilic Fmoc reagent readily reacts with the nucleophilic primary amine of the alanine to form a stable carbamate linkage.[1]

General Reaction Scheme

The overall chemical transformation is depicted below:

L-Alanine-¹³C₃ + Fmoc-OSu (or Fmoc-Cl) --(Base)--> Fmoc-Ala-OH-¹³C₃

Experimental Workflow

The synthesis process can be visualized as a series of sequential steps from the dissolution of the starting material to the final purification of the product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolution Dissolution of L-Alanine-¹³C₃ in 1:1 Dioxane/Water base_addition Addition of Sodium Carbonate dissolution->base_addition fmoc_addition Portion-wise Addition of Fmoc-OSu base_addition->fmoc_addition stirring Stirring at Room Temperature (18-24 hours) fmoc_addition->stirring filtration Filtration to Remove Insolubles stirring->filtration wash_ether Wash with Diethyl Ether filtration->wash_ether acidification Acidification with HCl (pH ~2) wash_ether->acidification precipitation Precipitation of Product acidification->precipitation extraction Extraction with Ethyl Acetate precipitation->extraction drying Drying over Anhydrous Na₂SO₄ extraction->drying evaporation Concentration under Reduced Pressure drying->evaporation recrystallization Recrystallization (e.g., Ethyl Acetate/Hexanes) evaporation->recrystallization final_product Fmoc-Ala-OH-¹³C₃ (White Solid) recrystallization->final_product

Caption: Synthesis workflow for Fmoc-Ala-OH-¹³C₃.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of Fmoc-L-alanine.[7]

Materials
  • L-Alanine-¹³C₃

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium Carbonate (Na₂CO₃)

  • Dioxane

  • Deionized Water

  • Diethyl Ether

  • Ethyl Acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexanes

Procedure
  • Dissolution of L-Alanine-¹³C₃ : In a round-bottom flask, dissolve L-Alanine-¹³C₃ (1 equivalent) in a 1:1 (v/v) mixture of deionized water and dioxane.[1]

  • Addition of Base and Fmoc-OSu : To the stirred solution, add sodium carbonate (5 equivalents) followed by the portion-wise addition of Fmoc-OSu (1.5 equivalents).[9]

  • Reaction : Allow the mixture to stir at room temperature for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1][9]

  • Work-up :

    • Filter the reaction mixture to remove any insoluble material.[1]

    • Wash the filtrate with diethyl ether (3 times) to remove unreacted Fmoc-OSu and other non-polar impurities.[1][7]

    • Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid. This will protonate the carboxylic acid and cause the product to precipitate.[1][7]

  • Extraction : Extract the product into ethyl acetate (3 times).[1]

  • Drying and Evaporation : Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.[1][7]

  • Purification : The crude Fmoc-Ala-OH-¹³C₃ can be further purified by recrystallization, typically from a solvent system like ethyl acetate/hexanes, to yield a white solid.[1] Toluene can also be used as a recrystallization solvent.[10]

Quantitative Data Summary

The efficiency of the Fmoc protection reaction is generally high. The following table summarizes typical quantitative parameters for this synthesis.

Table 2: Summary of Reaction Parameters and Yields

ParameterValue/RangeReference
L-Alanine-¹³C₃ (equivalents) 1[1]
Fmoc-OSu (equivalents) 1.5[9]
Sodium Carbonate (equivalents) 5[9]
Reaction Time (hours) 18 - 24[1][9]
Reaction Temperature Room Temperature[1][7]
Typical Yield 90 - 99%[7][9]

Applications in Research and Development

Fmoc-Ala-OH-¹³C₃ is a versatile tool with significant applications in various scientific disciplines:

  • Peptide Synthesis : It is a fundamental building block in the synthesis of isotopically labeled peptides. These peptides are used as internal standards in quantitative proteomics and mass spectrometry-based assays, enabling accurate protein quantification.[1]

  • Structural Biology : Labeled peptides and proteins synthesized using Fmoc-Ala-OH-¹³C₃ are instrumental in NMR spectroscopy. The ¹³C label simplifies complex spectra and aids in the unambiguous assignment of signals, facilitating the determination of 3D structures and the study of protein dynamics.[1][11]

  • Drug Discovery : This compound is used to study drug-target interactions. By incorporating ¹³C-labeled alanine into a target protein, researchers can use NMR to monitor changes in the chemical environment upon the binding of small molecules, aiding in drug screening and characterization.[11]

  • Metabolic Research : Isotopically labeled amino acids are used as tracers to study metabolic pathways and fluxes in cells and organisms.

The synthesis of Fmoc-Ala-OH-¹³C₃ is a straightforward and high-yielding process, making this valuable research tool readily accessible. Its application continues to be pivotal in advancing our understanding of complex biological systems.

References

The Crossroads of Metabolism: A Technical Guide to L-Alanine-13C3 Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular metabolism, understanding the dynamic flow of nutrients is paramount to unraveling disease mechanisms and developing targeted therapeutics. Stable isotope tracers have emerged as indispensable tools for this purpose, and among them, uniformly carbon-13 labeled L-Alanine ([U-13C3]L-Alanine) offers a unique vantage point into the heart of central carbon metabolism. This technical guide provides an in-depth exploration of the fundamental principles, experimental considerations, and data interpretation associated with the use of L-Alanine-13C3 as a metabolic tracer.

Core Principles: Tracing the Path of this compound

L-Alanine, a non-essential amino acid, occupies a critical nexus in cellular metabolism, directly linking carbohydrate and amino acid pathways.[1] When cells are cultured in a medium containing L-Alanine where all three carbon atoms are the heavy isotope 13C ([U-13C3]L-Alanine), the labeled carbons are incorporated into the metabolic network, allowing for the quantitative tracing of its fate.[2]

The primary entry point of this compound into central carbon metabolism is its conversion to pyruvate-13C3 by the enzyme Alanine Aminotransferase (ALT).[1] This labeled pyruvate pool then stands at a metabolic crossroads, with its 13C atoms being channeled into several key pathways:

  • The Tricarboxylic Acid (TCA) Cycle: Pyruvate-13C3 can enter the TCA cycle through two main anaplerotic routes:

    • Pyruvate Dehydrogenase (PDH): Oxidative decarboxylation of pyruvate-13C3 generates acetyl-CoA with two labeled carbons (M+2). This M+2 acetyl-CoA then condenses with oxaloacetate to form citrate, introducing the 13C label into the TCA cycle.[1]

    • Pyruvate Carboxylase (PC): Carboxylation of pyruvate-13C3 produces oxaloacetate with three labeled carbons (M+3), directly replenishing TCA cycle intermediates.[1]

  • Gluconeogenesis and Lactate Production: The labeled pyruvate can serve as a precursor for the synthesis of glucose (gluconeogenesis) or be converted to lactate-13C3, providing insights into the Warburg effect, a hallmark of cancer metabolism.[1]

  • Amino Acid Metabolism: The carbon backbone of this compound can be traced into other non-essential amino acids, such as aspartate and glutamate, which are themselves closely linked to the TCA cycle.[1]

By using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), researchers can measure the mass isotopomer distributions (MIDs) of these downstream metabolites.[1] The pattern and extent of 13C incorporation provide a quantitative fingerprint of the activity of these interconnected metabolic pathways.

Quantitative Data Presentation

The analysis of mass isotopomer distributions allows for the quantification of metabolic fluxes. The following tables provide a representative example of how quantitative data from an this compound tracing experiment in pancreatic cancer cells might be presented. The data illustrates the fractional contribution of alanine-derived carbons to various key metabolites.

Table 1: Fractional Contribution of 13C from [U-13C3]L-Alanine to Central Carbon Metabolites

MetaboliteFractional Contribution (%)
Pyruvate45.2
Lactate42.8
Citrate28.5
α-Ketoglutarate25.1
Succinate23.9
Fumarate24.3
Malate26.7
Aspartate30.1
Glutamate24.8
Palmitate (C16:0)15.6

Data is hypothetical and for illustrative purposes, based on findings in pancreatic cancer cell lines where alanine contributes significantly to bioenergetic and anabolic pathways.[3]

Table 2: Relative Fluxes Through Pyruvate-Entering Pathways

Metabolic Flux RatioValue
Pyruvate Dehydrogenase (PDH) / Total Pyruvate Influx0.65
Pyruvate Carboxylase (PC) / Total Pyruvate Influx0.35

This table illustrates the relative contribution of the two major pathways for pyruvate entry into the TCA cycle, as determined by the specific labeling patterns in TCA cycle intermediates.

Mandatory Visualizations

To visually represent the flow of information and the metabolic pathways discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_workflow Experimental Workflow A 1. Cell Culture & Isotope Labeling (with this compound) B 2. Metabolite Quenching & Extraction A->B C 3. Sample Derivatization (for GC-MS) B->C D 4. GC-MS or LC-MS/MS Analysis C->D E 5. Mass Isotopomer Distribution (MID) Analysis D->E F 6. Metabolic Flux Calculation E->F G 7. Biological Interpretation F->G

Experimental Workflow for this compound Tracing.

cluster_pathway Metabolic Fate of this compound Ala This compound Pyr Pyruvate-13C3 Ala->Pyr ALT Lac Lactate-13C3 Pyr->Lac LDH AcCoA Acetyl-CoA-13C2 Pyr->AcCoA PDH OAA Oxaloacetate-13C3 Pyr->OAA PC Cit Citrate-13C2/13C3 AcCoA->Cit OAA->Cit Asp Aspartate OAA->Asp aKG α-Ketoglutarate Cit->aKG Glu Glutamate aKG->Glu TCA TCA Cycle Intermediates aKG->TCA TCA->OAA

Metabolic Fate of this compound in Central Carbon Metabolism.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound as a metabolic tracer, adapted from established protocols.[2]

Protocol 1: Cell Culture and Isotope Labeling

Objective: To introduce [U-13C3]L-Alanine into cultured cells to achieve isotopic steady state.

Materials:

  • Cell line of interest (e.g., pancreatic cancer cell line)

  • Standard cell culture medium (e.g., DMEM) lacking L-Alanine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • [U-13C3]L-Alanine

  • Phosphate-Buffered Saline (PBS), sterile

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of labeling. Culture in standard medium supplemented with 10% dFBS.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the L-Alanine-free base medium with all necessary components, including dialyzed FBS and the desired final concentration of [U-13C3]L-Alanine.

  • Initiation of Labeling: Once cells reach the target confluency, aspirate the standard medium.

  • Wash the cells twice with pre-warmed sterile PBS to remove any residual unlabeled L-Alanine.

  • Add 2 mL of the pre-warmed [U-13C3]L-Alanine labeling medium to each well.

  • Incubate the cells for a predetermined time course to allow for the incorporation of the labeled tracer. The duration will depend on the cell type and the specific metabolic pathways being investigated.

Protocol 2: Metabolite Quenching and Extraction

Objective: To rapidly halt metabolic activity and extract intracellular metabolites for analysis.

Materials:

  • -80°C freezer

  • Cold (-80°C) 80% Methanol (HPLC-grade)

  • Cold (4°C) PBS

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Quenching: Remove the culture plate from the incubator and immediately aspirate the labeling medium.

  • Place the plate on dry ice and wash the cells once with 1 mL of ice-cold PBS.

  • Aspirate the PBS completely and add 1 mL of -80°C 80% methanol to each well to quench enzymatic reactions and lyse the cells.[2]

  • Scraping and Collection: Place the plate back on dry ice and use a cell scraper to detach the cells into the methanol solution.

  • Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.

  • Extraction: Incubate the tubes at -80°C for at least 30 minutes.[2]

  • Centrifuge the tubes at high speed (e.g., >15,000 x g) at 4°C to pellet cell debris.

  • Transfer the supernatant, which contains the extracted metabolites, to a new tube for subsequent analysis.

Protocol 3: Sample Preparation for GC-MS Analysis (Derivatization)

Objective: To chemically modify the extracted metabolites to increase their volatility and thermal stability for GC-MS analysis.

Materials:

  • Dried metabolite extract

  • Pyridine

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • GC-MS vials with inserts

Procedure:

  • Drying: Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator.

  • Oximation: Add 20 µL of methoxyamine hydrochloride in pyridine to the dried extract. Vortex and incubate at 37°C for 90 minutes to protect carbonyl groups.

  • Silylation: Add 30 µL of MTBSTFA to the sample. Vortex and incubate at 70°C for 60 minutes. This step replaces active hydrogens with TBDMS groups.[2]

  • Final Preparation: After cooling to room temperature, centrifuge the sample briefly.

  • Transfer the derivatized sample to a GC-MS vial with an insert for analysis.[2]

Conclusion

This compound serves as a powerful and versatile metabolic tracer, offering a direct window into the metabolic reprogramming that characterizes various diseases, including cancer.[4] By providing a labeled pool of pyruvate, it enables the detailed interrogation of the TCA cycle, anaplerotic pathways, and the biosynthesis of other key metabolites. The methodologies and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to design, execute, and interpret metabolic flux experiments using this compound, ultimately contributing to a deeper understanding of cellular physiology and the identification of novel therapeutic targets.

References

Methodological & Application

Application Notes and Protocols for Metabolic Flux Analysis (MFA) using L-Alanine-¹³C₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to ¹³C-Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell under specific conditions. By providing a detailed map of cellular metabolism, MFA offers invaluable insights into cellular physiology, disease mechanisms, and the effects of drug candidates. The gold standard for this technique is ¹³C-Metabolic Flux Analysis (¹³C-MFA), which utilizes stable isotope-labeled substrates to trace the flow of atoms through metabolic pathways.

L-alanine, a non-essential amino acid, occupies a central position in metabolism, connecting carbohydrate and amino acid pathways. Utilizing uniformly labeled L-Alanine-¹³C₃ as a tracer enables researchers to investigate key metabolic hubs, including the Tricarboxylic Acid (TCA) cycle, gluconeogenesis, and protein biosynthesis. Its conversion to pyruvate places it at a critical metabolic juncture, offering a window into how cells utilize amino acids for energy production and biosynthesis.

This document provides detailed application notes and protocols for conducting ¹³C-MFA experiments using L-Alanine-¹³C₃, from experimental design to data interpretation.

Principle of L-Alanine-¹³C₃ Tracing

When cells are cultured in a medium containing L-Alanine-¹³C₃, the labeled carbon atoms are incorporated into the cellular metabolic network. The primary entry point is the conversion of L-alanine to pyruvate by the enzyme alanine transaminase (ALT). This ¹³C₃-pyruvate can then enter the central carbon metabolism through several key reactions:

  • Pyruvate Dehydrogenase (PDH): Converts M+3 pyruvate into M+2 acetyl-CoA, which then enters the TCA cycle.

  • Pyruvate Carboxylase (PC): An anaplerotic reaction that converts M+3 pyruvate into M+3 oxaloacetate, replenishing TCA cycle intermediates.

  • Lactate Dehydrogenase (LDH): Converts M+3 pyruvate into M+3 lactate, a key indicator of glycolytic activity, particularly in cancer cells (the Warburg effect).

  • Transamination Reactions: The carbon backbone of alanine can be traced into other amino acids, such as aspartate and glutamate, which are closely linked to the TCA cycle.

By measuring the mass isotopomer distributions (MIDs) of these downstream metabolites using mass spectrometry, the activity of these pathways can be quantified.

Key Metabolic Pathways Traced by L-Alanine-¹³C₃

The diagram below illustrates the central metabolic pathways that can be interrogated using L-Alanine-¹³C₃ as a tracer.

metabolic_pathway L_Alanine_13C3 L-Alanine-¹³C₃ Pyruvate_M3 Pyruvate (M+3) L_Alanine_13C3->Pyruvate_M3 ALT Lactate_M3 Lactate (M+3) Pyruvate_M3->Lactate_M3 LDH AcetylCoA_M2 Acetyl-CoA (M+2) Pyruvate_M3->AcetylCoA_M2 PDH Oxaloacetate_M3 Oxaloacetate (M+3) Pyruvate_M3->Oxaloacetate_M3 PC Citrate_M2_M3 Citrate (M+2, M+3) AcetylCoA_M2->Citrate_M2_M3 Oxaloacetate_M3->Citrate_M2_M3 Aspartate Aspartate Oxaloacetate_M3->Aspartate aKG α-Ketoglutarate Citrate_M2_M3->aKG TCA Cycle Succinate Succinate aKG->Succinate TCA Cycle Glutamate Glutamate aKG->Glutamate Fumarate Fumarate Succinate->Fumarate TCA Cycle Malate Malate Fumarate->Malate TCA Cycle Malate->Oxaloacetate_M3 TCA Cycle

Metabolic fate of ¹³C₃ L-alanine in central carbon metabolism.

Experimental Workflow

A typical ¹³C-MFA experiment using L-Alanine-¹³C₃ involves several key steps, as outlined in the workflow diagram below.

experimental_workflow CellCulture 1. Cell Culture (Seed and grow cells to desired confluency) IsotopeLabeling 2. Isotope Labeling (Replace media with L-Alanine-¹³C₃ containing media) CellCulture->IsotopeLabeling MetaboliteExtraction 3. Metabolite Extraction (Quench metabolism and extract metabolites) IsotopeLabeling->MetaboliteExtraction MSAnalysis 4. Mass Spectrometry Analysis (e.g., GC-MS or LC-MS/MS) MetaboliteExtraction->MSAnalysis DataAnalysis 5. Data Analysis (Determine MIDs and correct for natural isotope abundance) MSAnalysis->DataAnalysis FluxCalculation 6. Flux Calculation (Use MIDs to calculate metabolic fluxes) DataAnalysis->FluxCalculation

General workflow for a ¹³C Metabolic Flux Analysis experiment.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.

Materials:

  • Adherent mammalian cells (e.g., HEK293, A549)

  • 6-well cell culture plates

  • Standard cell culture medium (e.g., DMEM)

  • L-alanine-free base medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin solution

  • L-Alanine-¹³C₃

  • Sterile Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of labeling. Culture in standard medium supplemented with 10% dFBS and 1% Penicillin-Streptomycin.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the alanine-free base medium with all necessary components (e.g., glucose, glutamine, 10% dFBS) and L-Alanine-¹³C₃ to the desired final concentration (typically similar to the concentration in standard medium).

  • Initiation of Labeling:

    • Once cells reach ~80% confluency, aspirate the standard medium.

    • Wash the cells twice with pre-warmed sterile PBS to remove residual unlabeled alanine.

    • Add 2 mL of the pre-warmed L-Alanine-¹³C₃ labeling medium to each well.

    • Incubate the cells for a sufficient duration to approach isotopic steady state. The optimal time should be determined empirically but is often between 8 and 24 hours.

Protocol 2: Metabolite Quenching and Extraction

This protocol utilizes a cold methanol-based method to rapidly quench enzymatic activity and extract polar metabolites.

Materials:

  • -80°C freezer

  • Cold (-80°C) 80% Methanol solution (HPLC-grade)

  • Cold (4°C) PBS

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of operating at 4°C and >15,000 x g

  • Vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Quenching:

    • Remove the culture plate from the incubator and immediately aspirate the labeling medium.

    • Place the plate on a bed of dry ice and wash the cells once with 1 mL of ice-cold PBS.

    • Aspirate the PBS completely.

    • Add 1 mL of -80°C 80% methanol to each well to quench all enzymatic activity and lyse the cells.

  • Scraping and Collection:

    • Place the plate back on dry ice and use a cell scraper to detach the cells into the methanol solution.

    • Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.

  • Extraction: Incubate the tubes at -80°C for at least 30 minutes.

  • Clarification: Centrifuge the tubes at maximum speed (>15,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube, being careful not to disturb the pellet.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator. Store the dried pellets at -80°C until analysis.

Protocol 3: Sample Preparation for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), metabolites must be chemically derivatized to increase their volatility.

Materials:

  • Dried metabolite extract

  • Methoxyamine hydrochloride in pyridine (20 mg/mL)

  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCI

  • Heating block or oven (70°C)

  • GC-MS vials with inserts

Procedure:

  • Methoximation:

    • Add 20 µL of methoxyamine hydrochloride solution to the dried metabolite pellet.

    • Vortex thoroughly and incubate at 37°C for 90 minutes.

  • Silylation:

    • Add 30 µL of MTBSTFA to the sample.

    • Vortex again and incubate at 70°C for 60 minutes. This step replaces active hydrogens with TBDMS groups.

  • Final Preparation:

    • After cooling to room temperature, centrifuge the sample briefly to collect any droplets.

    • Transfer the derivatized sample to a GC-MS vial with an insert for analysis.

Protocol 4: GC-MS Analysis

Instrumental Parameters (Example):

  • GC System: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL (splitless mode)

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial temperature: 90°C, hold for 1 minute.

    • Ramp to 200°C at 10°C/minute.

    • Ramp to 300°C at 20°C/minute, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS System: Agilent 5977A or equivalent single quadrupole MS

  • Ionization Mode: Electron Ionization (EI

Application Notes: Utilizing L-Alanine-¹³C₃ in NMR Spectroscopy for Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins at atomic resolution in solution.[1] Isotopic labeling, the process of incorporating stable isotopes like ¹³C, ¹⁵N, and ²H into a protein, is often a prerequisite for NMR studies of molecules larger than 10 kDa.[1][2] Uniform or selective labeling helps to resolve spectral overlap and enhance sensitivity, enabling the analysis of complex biomacromolecules.[2][3]

L-Alanine, with its simple methyl side chain, is a highly abundant amino acid distributed throughout protein sequences.[3][4][5] Using L-Alanine fully labeled with carbon-13 (L-Alanine-¹³C₃) provides a unique tool for protein analysis. The ¹³C labels on the alpha-carbon (Cα), beta-carbon (Cβ), and carbonyl carbon (C') serve as sensitive probes for investigating protein structure, dynamics, and interactions.

Key Applications

  • Spectral Simplification and Assignment: Incorporating L-Alanine-¹³C₃ into a protein while other amino acids remain unlabeled simplifies complex NMR spectra. This allows for the unambiguous assignment of alanine resonances, which is a critical first step in any detailed NMR study.[6][7]

  • Probing Protein Structure: The ¹³C chemical shift of an alanine residue is highly sensitive to its local chemical environment, including the protein's secondary structure (α-helix, β-sheet).[6][8] By analyzing the chemical shifts of the Cα, Cβ, and carbonyl carbons, researchers can gain insights into the protein's conformation.[8]

  • Investigating Protein Dynamics: The methyl group of alanine is an excellent probe for studying the dynamics of both the protein backbone and side chains.[2][9] NMR relaxation experiments on ¹³C-labeled alanine residues can provide information on molecular motions over a wide range of timescales, from picoseconds to seconds.

  • Methyl-TROSY Spectroscopy for Large Proteins: While specific L-alanine-3-¹³C,2-²H labeling is optimal for methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments, the principles are closely related.[4][5][10] Methyl-TROSY significantly enhances spectral quality for high-molecular-weight proteins (>100 kDa), allowing the study of large complexes.[4][5] The high abundance and frequent presence of alanine in protein interfaces make it a valuable probe for mapping protein-protein and protein-ligand interactions.[4]

  • In-Cell NMR Studies: Selective labeling with ¹³C-amino acids is a powerful strategy for in-cell NMR, enabling the observation of protein structure and function within a native cellular environment.[11] The distinct signals from L-Alanine-¹³C₃ allow for the study of a target protein inside living cells with reduced background from other cellular components.[11]

Comparative Analysis of Alanine Labeling Strategies

The choice of isotopic labeling strategy depends on the specific research question and the size of the protein being studied.

Labeling StrategyPrecursorKey AdvantagesCommon Applications
Uniform ¹³C, ¹⁵N Labeling [U-¹³C] glucose, ¹⁵NH₄ClProvides NMR-visible signals for all atoms, enabling full structure determination.[12]De novo structure determination of small to medium-sized proteins (<30 kDa).[1][12]
Selective L-Alanine-¹³C₃ Labeling L-Alanine-¹³C₃Simplifies spectra, facilitates assignment, probes specific sites.[6]Probing alanine-specific structure/dynamics, studying interaction sites.[4]
Methyl-specific Labeling (Ala) L-alanine-3-¹³C,2-²HReduces relaxation for sharp signals, ideal for large proteins.[4][5][13]Methyl-TROSY studies of large protein complexes (>100 kDa).[5][14]
Reverse Labeling [U-¹³C] glucose + unlabeled L-AlanineRenders only alanine signals NMR-invisible, useful for assigning other residues.[3]Aiding assignment in crowded spectral regions.[3]

Experimental Protocols

Protocol 1: Selective Protein Labeling with L-Alanine-¹³C₃ in E. coli

This protocol describes the expression of a target protein in minimal medium supplemented with L-Alanine-¹³C₃ to achieve selective labeling.

Workflow for Selective Labeling and NMR Analysis

G cluster_prep Preparation cluster_expression Expression & Labeling cluster_purification Purification & Sample Prep cluster_nmr NMR Spectroscopy A Transform E. coli with Expression Plasmid B Grow Starter Culture in Rich Medium (e.g., LB) A->B C Inoculate M9 Minimal Medium with Starter B->C D Grow Cells to Mid-Log Phase (OD₆₀₀ ≈ 0.6-0.8) C->D E Induce Protein Expression (e.g., with IPTG) D->E F Simultaneously Add L-Alanine-¹³C₃ & Other Unlabeled Amino Acids D->F G Continue Cell Growth (e.g., 4-6 hours at 30°C) E->G F->G H Harvest Cells by Centrifugation G->H I Lyse Cells and Purify Protein (e.g., Affinity Chromatography) H->I J Buffer Exchange into NMR Buffer (with D₂O) I->J K Concentrate Protein & Transfer to NMR Tube J->K L Acquire 2D [¹H, ¹³C] HSQC Spectrum K->L M Process and Analyze NMR Data L->M

Caption: Workflow from E. coli transformation to NMR data analysis.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid for the target protein.

  • M9 minimal medium components.

  • Glucose (unlabeled).

  • ¹⁵NH₄Cl (if ¹⁵N labeling is also desired for backbone correlation).

  • L-Alanine-¹³C₃ (e.g., 99% enrichment).[15]

  • Amino acid mixture lacking alanine.

  • Inducer (e.g., IPTG).

  • NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5, 10% D₂O).

Methodology:

  • Starter Culture: Inoculate 10 mL of rich medium (e.g., LB) with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of M9 minimal medium (containing unlabeled glucose and ¹⁵NH₄Cl if desired) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.[11]

  • Induction and Labeling: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Simultaneously, add L-Alanine-¹³C₃ (typically 100-200 mg/L) and the mixture of other 19 unlabeled amino acids (to suppress scrambling of the label).[9]

  • Expression: Reduce the temperature to 25-30°C and continue to grow the cells for 4-16 hours to allow for protein expression and labeling.[11]

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). Discard the supernatant.[11]

  • Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and purify the target protein using an established protocol (e.g., affinity chromatography followed by size-exclusion chromatography).

  • Sample Preparation for NMR: Exchange the purified protein into a suitable NMR buffer. Concentrate the protein to the desired concentration (typically 0.5-1.0 mM). Transfer the sample to a high-quality NMR tube.[6]

Protocol 2: Acquiring a 2D [¹H, ¹³C] HSQC Spectrum

This protocol outlines the basic steps for acquiring a Heteronuclear Single Quantum Coherence (HSQC) spectrum, which correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. This is a primary experiment for viewing the signals from the labeled alanine residues.

Conceptual Pathway of an HSQC Experiment

HSQC_Pathway A Start with ¹H Magnetization B Transfer to ¹³C (INEPT) A->B C ¹³C Chemical Shift Evolution (t₁) B->C D Transfer Back to ¹H (INEPT) C->D E ¹H Detection (t₂) D->E

Caption: Simplified data acquisition pathway for an HSQC experiment.

Methodology:

  • Instrument Setup: Place the NMR tube in a high-field NMR spectrometer equipped with a cryoprobe for optimal sensitivity. Tune and match the probe for ¹H and ¹³C frequencies.[6]

  • Parameter Optimization: Set the sample temperature (e.g., 298 K). Calibrate the 90° pulse widths for both ¹H and ¹³C.

  • Data Acquisition: Use a standard HSQC pulse sequence (e.g., hsqcetf3gpsi in Bruker systems).

    • Set the spectral widths for both ¹H and ¹³C dimensions to cover the expected chemical shift ranges. For alanine methyl protons, the ¹H range is narrow (~1.5 ppm), while the ¹³C range for Cβ is ~17-20 ppm.[11]

    • Set the number of points in the direct (¹H) and indirect (¹³C) dimensions.

    • Set the number of scans per increment, depending on the sample concentration.

    • Set the inter-scan delay (typically 1-1.5 seconds).

  • Data Processing: After acquisition, process the data using software like TopSpin, NMRPipe, or MestReNova. This involves Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Analyze the resulting 2D spectrum. Each peak corresponds to a specific ¹H-¹³C pair from an alanine residue in the protein. The chemical shifts provide information on the local environment of each alanine.[11]

Quantitative Data Summary

The ¹³C chemical shifts of alanine are sensitive to environmental factors like pH and secondary structure. The data below, adapted from studies on alanine-containing peptides, illustrates the typical chemical shift ranges.[6][7]

Table 1: pH-Dependent ¹³C Chemical Shifts (δ in ppm) for Alanyl-L-Alanine

Carbon AtomCationic (pH < 2)Zwitterionic (pH ~7)Anionic (pH > 10)
N-terminal Ala (Cβ) 16.517.217.3
C-terminal Ala (Cβ) 19.820.920.2
N-terminal Ala (C') 173.2176.0175.7
C-terminal Ala (C') 177.2177.2181.1
Data adapted from Mitra et al., Int J Pept Protein Res, 1983.[7]

Table 2: Typical NMR Acquisition Parameters for a 2D [¹H, ¹³C] HSQC

ParameterTypical ValuePurpose
Spectrometer Frequency 600-900 MHz (¹H)Higher field provides better resolution and sensitivity.
Temperature 298 K (25 °C)Should be set to ensure protein stability.
¹H Spectral Width 12-16 ppmCovers all proton chemical shifts.
¹³C Spectral Width 40-50 ppm (methyl region)Covers the expected ¹³C chemical shifts of Ala Cβ.
Acquisition Time (t₂) ~100 msDetermines resolution in the direct dimension.
Number of Increments (t₁) 256-512Determines resolution in the indirect dimension.
Number of Scans 8-64Averaging to improve signal-to-noise ratio.
Recycle Delay 1.5 sTime for magnetization to recover between scans.[16]

References

Application Note: Quantitative Analysis of L-Alanine in Biological Matrices using L-Alanine-¹³C₃ as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of L-Alanine in biological samples, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard. The use of L-Alanine-¹³C₃ ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is suitable for researchers in metabolic studies, clinical research, and drug development who require accurate measurement of L-Alanine concentrations.

Introduction

L-Alanine is a non-essential amino acid central to numerous metabolic processes, including the glucose-alanine cycle, which plays a crucial role in energy metabolism and nitrogen transport between tissues.[1][2] Accurate quantification of L-Alanine in biological matrices is vital for understanding its role in various physiological and pathological states. Stable isotope dilution (SID) coupled with LC-MS/MS is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity.[3] This method employs L-Alanine-¹³C₃, a stable isotope-labeled analog of L-Alanine, as an internal standard to ensure reliable quantification.

Principle of the Method

The method is based on the principle of isotope dilution mass spectrometry. A known concentration of L-Alanine-¹³C₃ is spiked into the biological sample prior to sample preparation. This internal standard co-elutes with the endogenous L-Alanine and is detected by the mass spectrometer. Since the internal standard has a different mass-to-charge ratio (m/z) from the analyte, they can be distinguished by the mass spectrometer. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of L-Alanine in the sample, effectively normalizing for any sample loss during preparation and variations in instrument response.

Materials and Reagents

  • L-Alanine (Sigma-Aldrich)

  • L-Alanine-¹³C₃ (Cambridge Isotope Laboratories, Inc.)

  • Acetonitrile (LC-MS grade, Fisher Scientific)

  • Methanol (LC-MS grade, Fisher Scientific)

  • Formic acid (LC-MS grade, Fisher Scientific)

  • Ultrapure water (Milli-Q® or equivalent)

  • Biological matrix (e.g., human plasma)

Experimental Protocols

Preparation of Stock and Working Solutions
  • L-Alanine Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-Alanine and dissolve it in 10 mL of ultrapure water.

  • L-Alanine-¹³C₃ Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of L-Alanine-¹³C₃ and dissolve it in 1 mL of ultrapure water.

  • L-Alanine Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the L-Alanine stock solution with ultrapure water to achieve concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 µg/mL).

  • Internal Standard Working Solution (10 µg/mL): Dilute the L-Alanine-¹³C₃ stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of the biological sample (plasma, serum, etc.), calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 10 µL of the 10 µg/mL L-Alanine-¹³C₃ internal standard working solution to each tube (except for blank samples) and vortex briefly.

  • Add 200 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

ParameterValue
LC System Shimadzu Nexera or equivalent
Column ACQUITY UPLC HSS T3 (1.8 µm, 150 x 2.1 mm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution As described in the table below

Gradient Elution Program:

Time (min)% Mobile Phase B
0.02
2.02
5.095
7.095
7.12
10.02

Mass Spectrometry (MS) System:

ParameterValue
MS System SCIEX Triple Quad™ 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 500°C
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 60 psi

MRM Transitions:

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDeclustering Potential (DP) (V)Collision Energy (CE) (V)
L-Alanine90.144.14515
L-Alanine-¹³C₃93.146.14515

Data Analysis and Quantification

The concentration of L-Alanine in the samples is determined by constructing a calibration curve. The peak area ratio of L-Alanine to L-Alanine-¹³C₃ is plotted against the corresponding concentration of the calibration standards. A linear regression analysis with a weighting factor of 1/x is typically used to generate the calibration curve. The concentration of L-Alanine in the unknown samples is then calculated from their peak area ratios using the regression equation.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of this method.

Table 1: Calibration Curve for L-Alanine

Concentration (µg/mL)Response Ratio (Analyte Area / IS Area)
10.015
50.078
100.155
500.782
1001.56
2503.91
5007.85
Linearity (r²) > 0.995

Table 2: Method Validation Parameters

ParameterResult
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90 - 110%

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis BiologicalSample Biological Sample (50 µL) Add_IS Add L-Alanine-¹³C₃ (10 µL) BiologicalSample->Add_IS Protein_Precipitation Protein Precipitation (200 µL Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Caption: Experimental workflow for L-Alanine quantification.

G Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate L_Alanine L-Alanine Pyruvate->L_Alanine Alanine_Aminotransferase Alanine Aminotransferase (ALT) Pyruvate->Alanine_Aminotransferase TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle L_Alanine->Alanine_Aminotransferase Alpha_Ketoglutarate α-Ketoglutarate Alanine_Aminotransferase->Alpha_Ketoglutarate Glutamate Glutamate Alanine_Aminotransferase->Glutamate

Caption: Key metabolic pathways involving L-Alanine.

Conclusion

The described LC-MS/MS method using L-Alanine-¹³C₃ as an internal standard provides a highly selective, sensitive, and accurate approach for the quantification of L-Alanine in biological matrices. The simple and rapid sample preparation protocol, combined with the specificity of tandem mass spectrometry, makes this method well-suited for high-throughput analysis in various research settings. Proper validation of the method should be performed in the specific biological matrix of interest to ensure reliable results.

References

Protocol for L-Alanine-13C3 Labeling in Cell Culture: A Detailed Guide for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful technique for quantitative proteomics and metabolomics.[1][2] L-Alanine, a non-essential amino acid, serves as a critical link between glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[3] Utilizing L-Alanine labeled with carbon-13 at all three carbon positions (L-Alanine-13C3) allows researchers to trace the metabolic fate of alanine's carbon backbone through central carbon metabolism.[3][4] This application note provides a detailed protocol for conducting this compound labeling experiments in mammalian cell culture, from cell preparation to metabolite extraction and analysis. The insights gained from these studies are valuable for understanding cellular physiology in both healthy and diseased states, with applications in cancer metabolism research, metabolic disease investigation, and drug discovery.[4][5]

Principle of Metabolic Tracing with this compound

The fundamental principle of this technique involves substituting standard L-Alanine in the cell culture medium with this compound. Cells take up this "heavy" alanine and metabolize it. The 13C atoms are incorporated into downstream metabolites, most notably pyruvate, through the action of alanine aminotransferase (ALT).[3][5] This 13C-labeled pyruvate can then enter the TCA cycle, be used for gluconeogenesis, or be converted into other amino acids.[3][4] By using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can track and quantify the incorporation of 13C into various metabolites, thereby elucidating the activity of these interconnected metabolic pathways.[4]

Key Metabolic Pathways Traced by this compound

  • Alanine Aminotransferase (ALT) and Pyruvate Metabolism: The direct conversion of this compound to M+3 pyruvate (pyruvate with three 13C atoms) allows for the quantification of flux through this reaction.[3]

  • Tricarboxylic Acid (TCA) Cycle:

    • Pyruvate Dehydrogenase (PDH): M+3 pyruvate is converted to M+2 acetyl-CoA, which then enters the TCA cycle, leading to the formation of M+2 citrate.[3]

    • Pyruvate Carboxylase (PC): This anaplerotic reaction produces M+3 oxaloacetate, resulting in M+3 citrate upon condensation with unlabeled acetyl-CoA.[3]

  • Gluconeogenesis and Lactate Production: The labeled pyruvate can be a precursor for glucose synthesis or can be converted to M+3 lactate, offering insights into the Warburg effect in cancer cells.[3]

  • Amino Acid Metabolism: The 13C backbone of alanine can be traced into other amino acids, such as aspartate and glutamate, which are closely linked to the TCA cycle.[3]

Experimental Protocol

This protocol is a general guideline for adherent mammalian cells and can be adapted for suspension cultures.

Materials
  • Mammalian cells of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • L-Alanine-free base medium

  • This compound

  • Dialyzed fetal bovine serum (dFBS)

  • Penicillin-Streptomycin

  • Sterile phosphate-buffered saline (PBS)

  • 6-well cell culture plates

  • Ice-cold 80% methanol (HPLC-grade)

  • Cell scraper

  • Microcentrifuge tubes

  • Refrigerated centrifuge

I. Cell Culture and Seeding
  • Culture cells in a standard complete growth medium supplemented with 10% dFBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C and 5% CO2.

  • Seed cells in 6-well plates at a density that will allow them to reach approximately 80% confluency on the day of the labeling experiment.[5]

  • Incubate the plates overnight to allow for cell attachment.[4]

II. Preparation of Labeling Medium
  • Prepare the labeling medium by supplementing L-Alanine-free base medium with all necessary components (e.g., glucose, glutamine, other amino acids) except for L-Alanine.

  • Add this compound to the desired final concentration. The optimal concentration may vary depending on the cell line and experimental goals, but a typical starting point is the physiological concentration of alanine in the standard medium.

  • Add 10% dFBS and 1% Penicillin-Streptomycin to the labeling medium.

  • Warm the labeling medium to 37°C before use.

III. This compound Labeling
  • Once cells have reached ~80% confluency, aspirate the standard growth medium from the wells.[5]

  • Wash the cells twice with pre-warmed sterile PBS to remove any residual unlabeled alanine.[5]

  • Add 2 mL of the pre-warmed this compound labeling medium to each well.[5]

  • Incubate the cells for the desired duration. The incubation time will depend on the specific metabolic pathway being investigated and the turnover rate of the metabolites of interest. Time-course experiments are recommended to determine the optimal labeling period.

IV. Metabolite Extraction
  • To quench metabolism and extract metabolites, remove the culture plate from the incubator and immediately aspirate the labeling medium.[5]

  • Quickly wash the cells with ice-cold PBS.[4]

  • Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.[4][5]

  • Scrape the cells in the methanol solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.[4][5]

  • Vortex the tubes for 10 seconds.[4]

  • Incubate the tubes at -80°C for at least 20-30 minutes.[4][5]

  • Centrifuge the tubes at maximum speed (>15,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.[4][5]

  • Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.[5]

  • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) or a stream of nitrogen.[4][5]

  • Store the dried metabolite pellets at -80°C until analysis.[4][5]

V. Sample Analysis

The dried metabolite extracts can be resuspended in an appropriate solvent and analyzed by mass spectrometry (e.g., LC-MS/MS or GC-MS) or NMR spectroscopy to determine the mass isotopologue distribution of metabolites.[4]

Data Presentation

The quantitative data from this compound labeling experiments are typically presented as Mass Isotopologue Distributions (MIDs). The MID for a given metabolite represents the fraction of that metabolite pool containing a certain number of 13C atoms.

Table 1: Example of Corrected Mass Isotopologue Distribution (MID) for Citrate after Labeling with [U-13C3] L-Alanine.

Mass IsotopologueAbbreviationMeasured Abundance (%)Corrected Abundance (%)
All 12C atomsM+03025
One 13C atomM+154
Two 13C atomsM+24045
Three 13C atomsM+32022
Four 13C atomsM+454

Data is hypothetical and for illustrative purposes. Correction for natural 13C abundance is necessary for accurate analysis.

Table 2: Example of Calculated Metabolic Fluxes.

Metabolic FluxAbbreviationRelative Flux (normalized to Alanine uptake)
Alanine UptakevALT100
Pyruvate to Acetyl-CoA (PDH)vPDH60
Pyruvate to Oxaloacetate (PC)vPC25
Pyruvate to LactatevLDH15
Citrate SynthasevCS85

Data is hypothetical and for illustrative purposes.

Visualization of Metabolic Pathways

The following diagrams illustrate the central metabolic fate of this compound and the general experimental workflow.

L_Alanine_Metabolism cluster_glycolysis Glycolysis cluster_alanine_metabolism Alanine Metabolism cluster_tca TCA Cycle cluster_other_fates Other Fates Glucose Glucose Pyruvate_unlabeled Pyruvate_unlabeled Glucose->Pyruvate_unlabeled Multiple steps L_Alanine_13C3 L-Alanine-¹³C₃ Pyruvate_M3 Pyruvate (M+3) L_Alanine_13C3->Pyruvate_M3 ALT AcetylCoA_M2 Acetyl-CoA (M+2) Pyruvate_M3->AcetylCoA_M2 PDH Oxaloacetate_M3 Oxaloacetate (M+3) Pyruvate_M3->Oxaloacetate_M3 PC Lactate_M3 Lactate (M+3) Pyruvate_M3->Lactate_M3 LDH Glucose_synthesis Gluconeogenesis Pyruvate_M3->Glucose_synthesis Citrate_M2 Citrate (M+2) AcetylCoA_M2->Citrate_M2 Oxaloacetate_unlabeled Oxaloacetate (unlabeled) Oxaloacetate_unlabeled->Citrate_M2 Citrate_M3 Citrate (M+3) Oxaloacetate_M3->Citrate_M3 TCA_Intermediates Other TCA Intermediates Citrate_M2->TCA_Intermediates Citrate_M3->TCA_Intermediates TCA_Intermediates->Oxaloacetate_unlabeled Other_Amino_Acids Other Amino Acids TCA_Intermediates->Other_Amino_Acids

Caption: Metabolic fate of L-Alanine-¹³C₃ in central carbon metabolism.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_extraction Extraction cluster_analysis Analysis A Seed cells in 6-well plates C Wash cells and add labeling medium A->C B Prepare labeling medium with L-Alanine-¹³C₃ B->C D Incubate for desired time course C->D E Quench metabolism with cold methanol D->E F Scrape and collect cell lysate E->F G Centrifuge and collect supernatant F->G H Dry metabolite extract G->H I Resuspend dried metabolites H->I J Analyze by LC-MS/MS or GC-MS I->J K Determine mass isotopologue distribution J->K

Caption: General workflow for L-Alanine-¹³C₃ metabolic tracing in cell culture.

References

L-Alanine-13C3: A Versatile Tool in Proteomics and Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

L-Alanine-13C3, a stable isotope-labeled form of the non-essential amino acid L-alanine, has emerged as an indispensable tracer in modern biological research.[1][2] Its uniform labeling with three carbon-13 isotopes provides a distinct mass shift that enables precise tracking and quantification of metabolic processes and protein dynamics using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][] These characteristics make it a powerful tool in quantitative proteomics, metabolomics, and metabolic flux analysis, offering deep insights into cellular physiology, disease mechanisms, and the effects of therapeutic agents.[4][5]

Core Applications

The utility of this compound spans two major areas of systems biology:

  • Quantitative Proteomics: In the field of proteomics, this compound is a key component of Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC).[6] This technique allows for the accurate relative quantification of protein abundance between different experimental conditions.[6] Cells are grown in media containing either the natural ("light") L-alanine or the "heavy" this compound.[6] The subsequent analysis of mixed protein samples by mass spectrometry reveals pairs of peptide signals separated by a specific mass difference, corresponding to the number of incorporated alanine residues.[6] The ratio of the intensities of these heavy and light peptide pairs directly reflects the relative abundance of the protein.[7]

  • Metabolomics and Metabolic Flux Analysis (MFA): this compound serves as a crucial tracer for dissecting metabolic pathways.[4] Alanine occupies a central position in metabolism, linking carbohydrate and amino acid pathways through its reversible conversion to pyruvate.[4][6] By introducing this compound, researchers can trace the flow of its carbon atoms through central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis.[4][8] This enables the quantification of metabolic reaction rates, known as fluxes, providing a detailed map of cellular metabolic activity.[4][9]

Applications in Drug Development

The ability to monitor changes in protein expression and metabolic fluxes makes this compound a valuable tool in drug discovery and development.[5] It can be used to:

  • Identify protein biomarkers of drug efficacy or toxicity.

  • Elucidate the mechanism of action of a drug by observing its impact on specific metabolic pathways.[5]

  • Assess the metabolic reprogramming of cancer cells in response to therapeutic intervention.[5]

Quantitative Data Presentation

The following tables provide examples of how quantitative data derived from this compound experiments can be presented.

Table 1: Comparison of Labeled L-Alanine Variants for Metabolic Labeling

Labeled L-Alanine VariantDescriptionPrimary Application
This compound (Uniformly labeled) All three carbons are 13C isotopes. General protein turnover studies and relative quantification where a larger mass shift is desirable for clear separation in the mass spectrometer. [6]
L-Alanine-1-13CSingle 13C label at the carboxyl carbon.Monitoring decarboxylation reactions and flux through pathways where the carboxyl group is lost.[6]
L-Alanine-2-13CSingle 13C label at the alpha-carbon.Tracking the fate of the alanine backbone in metabolic transformations.[6]
L-Alanine-3-13CSingle 13C label at the beta-carbon.Tracer studies for specific metabolic pathways involving the alanine side chain.[6]

Table 2: Hypothetical Mass Isotopomer Distribution (MID) of Citrate from [U-13C3] L-Alanine Labeling

This table illustrates the expected distribution of 13C atoms in citrate, a key TCA cycle intermediate, after feeding cells with uniformly labeled this compound. The "M+n" notation indicates the mass increase over the unlabeled metabolite due to the incorporation of 'n' 13C atoms.

Mass IsotopomerCorrected Abundance (%)
M+010
M+15
M+260
M+320
M+45

Data are hypothetical and for illustrative purposes.

Table 3: Example of Calculated Metabolic Fluxes

This table shows hypothetical metabolic fluxes calculated from 13C-MFA data, normalized to a glucose uptake rate of 100 units.

ReactionRelative Flux
Glycolysis (Glucose -> Pyruvate)100
Pyruvate Dehydrogenase (PDH)85
Pyruvate Carboxylase (PC)15
Citrate Synthase100
Lactate Dehydrogenase (LDH)20

Data are hypothetical and normalized to a glucose uptake rate of 100 units.[4]

Experimental Protocols and Methodologies

Protocol 1: Quantitative Proteomics using SILAC with this compound

This protocol outlines the general steps for a SILAC experiment.

  • Medium Preparation: Prepare a custom cell culture medium that lacks L-alanine. Divide the medium into two batches. To one, add natural L-alanine ("light" medium). To the other, add this compound ("heavy" medium).[7]

  • Cell Adaptation: Culture the cells in the "heavy" medium for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid into the proteome.[7]

  • Experimental Treatment: Apply the desired experimental conditions to the two cell populations (e.g., drug treatment for the "heavy" labeled cells and a vehicle control for the "light" cells).[7]

  • Cell Harvesting and Mixing: Harvest the "light" and "heavy" cell populations and combine them in a 1:1 ratio based on cell count or protein concentration.[7][10]

  • Protein Extraction and Digestion: Lyse the combined cell pellet to extract proteins. Digest the proteins into peptides using a protease such as trypsin.[7]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

  • Data Analysis: Use specialized software to identify peptides and quantify the intensity ratio of the heavy and light peptide pairs to determine the relative protein abundance.[6][7]

Protocol 2: 13C-Metabolic Flux Analysis (MFA) with this compound

This protocol provides a general workflow for a 13C-MFA experiment in adherent mammalian cells.[4]

  • Cell Seeding: Seed cells in culture plates and grow them to the desired confluency.

  • Isotope Labeling: Remove the standard growth medium and wash the cells twice with pre-warmed sterile phosphate-buffered saline (PBS). Add the pre-warmed labeling medium containing this compound.[4]

  • Metabolite Extraction: After the desired labeling period, quench the metabolism and extract the metabolites. A common method is to aspirate the labeling medium and add a cold (-80°C) 80% methanol solution.[4]

  • Sample Preparation: Scrape the cells and collect the cell lysate. Centrifuge to pellet the debris and collect the supernatant containing the metabolites.

  • GC-MS or LC-MS Analysis: Analyze the metabolite extracts using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to separate and detect the labeled metabolites.[4] For GC-MS analysis, derivatization of the metabolites is typically required.[4]

  • Data Analysis: Process the raw MS data to identify metabolites and determine their mass isotopomer distributions (MIDs). Correct the MIDs for the natural abundance of 13C.

  • Flux Calculation: Use the corrected MIDs and a metabolic network model to calculate the metabolic fluxes.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and metabolic pathways involving this compound.

SILAC_Workflow cluster_labeling Cell Labeling cluster_experiment Experiment & Processing cluster_analysis Data Analysis Population 1 Population 1: Grow in 'Light' Medium (e.g., normal Alanine) Condition A Condition A (e.g., Control) Population 1->Condition A Population 2 Population 2: Grow in 'Heavy' Medium (e.g., this compound) Condition B Condition B (e.g., Drug Treatment) Population 2->Condition B Combine Combine Cell Populations 1:1 Condition A->Combine Condition B->Combine Lysis Cell Lysis & Protein Extraction Combine->Lysis Digestion Protein Digestion (e.g., with Trypsin) Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS PeptideID Peptide Identification LCMS->PeptideID Quantify Quantify Peak Ratios (Heavy/Light) PeptideID->Quantify RelativeAbundance Determine Relative Protein Abundance Quantify->RelativeAbundance MFA_Workflow CellCulture 1. Cell Culture IsotopeLabeling 2. Isotope Labeling (Replace media with [U-13C3]alanine media) CellCulture->IsotopeLabeling MetaboliteExtraction 3. Metabolite Extraction IsotopeLabeling->MetaboliteExtraction LCMSAnalysis 4. LC-MS/MS Analysis MetaboliteExtraction->LCMSAnalysis DataAnalysis 5. Data Analysis (Correct for natural isotope abundance and determine MIDs) LCMSAnalysis->DataAnalysis FluxCalculation 6. Flux Calculation DataAnalysis->FluxCalculation Alanine_Metabolism Glycolysis Glycolysis Pyruvate_13C3 Pyruvate-13C3 Glycolysis->Pyruvate_13C3 L_Alanine_13C3 This compound L_Alanine_13C3->Pyruvate_13C3 ALT Protein_Synthesis Protein Synthesis L_Alanine_13C3->Protein_Synthesis Pyruvate_13C3->L_Alanine_13C3 ALT Lactate_13C3 Lactate-13C3 Pyruvate_13C3->Lactate_13C3 AcetylCoA_13C2 Acetyl-CoA-13C2 Pyruvate_13C3->AcetylCoA_13C2 PDH TCA_Cycle TCA Cycle Pyruvate_13C3->TCA_Cycle PC Gluconeogenesis Gluconeogenesis Pyruvate_13C3->Gluconeogenesis AcetylCoA_13C2->TCA_Cycle

References

Application Note: Quantifying Protein Synthesis with L-Alanine-¹³C₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic process of protein synthesis is fundamental to cellular function, and its quantification is crucial for understanding a wide range of biological processes, from cell growth and differentiation to the mechanisms of disease and the effects of therapeutic agents. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used technique in quantitative proteomics for this purpose.[1][2][3][][5][6] This method involves replacing a standard "light" amino acid in cell culture medium with a "heavy," stable isotope-labeled counterpart.[1][3][6] As cells proliferate, they incorporate this heavy amino acid into newly synthesized proteins.[1][3]

L-Alanine, a non-essential amino acid, is readily taken up and incorporated into proteins, making its isotopically labeled forms valuable for metabolic and proteomic studies.[1] L-Alanine-¹³C₃, in which all three carbon atoms are replaced with the ¹³C isotope, is particularly advantageous for these studies.[1] The uniform labeling provides a distinct mass shift, facilitating clear separation and accurate quantification of labeled versus unlabeled peptides by mass spectrometry.[1] This application note provides a detailed protocol for quantifying protein synthesis using L-Alanine-¹³C₃, including experimental workflows, data analysis, and visualization of key pathways.

Principle and Methodology

The core principle involves introducing L-Alanine-¹³C₃ into the cellular environment and measuring its rate of incorporation into the proteome over time. This can be done using a "pulsed" SILAC approach, where the labeled amino acid is added for a short period to measure de novo protein production, or by growing cells for multiple doublings to achieve near-complete labeling for relative quantification studies.[1][3] The ratio of "heavy" (¹³C₃-labeled) to "light" (unlabeled) peptides is then determined using mass spectrometry (MS), allowing for the calculation of the Fractional Synthetic Rate (FSR), which represents the fraction of a protein pool that is newly synthesized within a given time.[7][8][9]

Metabolic Pathway of L-Alanine Incorporation

L-alanine is central to the link between carbohydrate and amino acid metabolism.[1] It can be synthesized from pyruvate, a product of glycolysis, via the enzyme alanine aminotransferase (ALT).[1] When L-Alanine-¹³C₃ is supplied to cells, it enters the intracellular free amino acid pool and is charged to its cognate tRNA by aminoacyl-tRNA synthetases. This ¹³C₃-labeled alanyl-tRNA is then used by ribosomes during translation, incorporating the heavy alanine into nascent polypeptide chains.

extracellular Extracellular L-Alanine-¹³C₃ intracellular Intracellular L-Alanine-¹³C₃ Pool extracellular->intracellular Transport pyruvate Pyruvate intracellular->pyruvate ALT trna Alanyl-tRNA Synthetase intracellular->trna pyruvate->intracellular ALT tca TCA Cycle pyruvate->tca glycolysis Glycolysis glycolysis->pyruvate charged_trna ¹³C₃-Alanyl-tRNA trna->charged_trna ATP → AMP+PPi ribosome Ribosome (Translation) charged_trna->ribosome protein Newly Synthesized ¹³C₃-Labeled Protein ribosome->protein Incorporation

Caption: Metabolic pathway for L-Alanine-¹³C₃ incorporation into protein.

Experimental Workflow

The overall process for quantifying protein synthesis with L-Alanine-¹³C₃ involves several key stages, from initial cell culture and labeling to final data analysis and interpretation. A typical workflow is outlined below.

culture 1. Cell Culture (e.g., in 'light' medium) labeling 2. Pulse Labeling Switch to medium with L-Alanine-¹³C₃ culture->labeling harvest 3. Cell Harvest & Lysis Collect cells at different time points labeling->harvest extraction 4. Protein Extraction & Quantification (e.g., BCA assay) harvest->extraction digestion 5. Protein Digestion (e.g., in-solution tryptic digest) extraction->digestion lcms 6. LC-MS/MS Analysis digestion->lcms data_analysis 7. Data Analysis Peptide ID & Quantification lcms->data_analysis fsr 8. FSR Calculation data_analysis->fsr

Caption: Experimental workflow for protein synthesis quantification.

Detailed Experimental Protocols

This section provides a detailed protocol for a pulsed SILAC experiment to determine the fractional synthetic rate of proteins.

Protocol 1: Cell Culture and L-Alanine-¹³C₃ Labeling

  • Cell Seeding: Plate cells at a density that will ensure they remain in the logarithmic growth phase throughout the experiment. Culture them in standard "light" medium containing natural L-alanine.

  • Medium Preparation: Prepare the "heavy" labeling medium. This should be identical to the standard medium but lacking L-alanine. Supplement this medium with L-Alanine-¹³C₃ to the desired final concentration (typically the same as natural alanine in the standard medium). It is critical to use dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled amino acids from the serum.[1]

  • Pulse Labeling: Once cells have reached the desired confluency (e.g., 70-80%), aspirate the "light" medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed "heavy" labeling medium. This marks time zero (t₀) of the pulse.

  • Time Course: Harvest cells at various time points after the addition of the heavy medium (e.g., 0, 2, 4, 8, 24 hours). The optimal time points will depend on the expected protein turnover rates of the cells being studied.

Protocol 2: Sample Preparation for Mass Spectrometry

  • Cell Harvesting and Lysis:

    • At each time point, place the culture dish on ice and aspirate the medium.

    • Wash the cell monolayer twice with ice-cold PBS.

    • Add an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.

  • Protein Digestion:

    • Take a standardized amount of protein (e.g., 50-100 µg) from each sample.

    • Perform an in-solution tryptic digest. This typically involves reduction (e.g., with DTT), alkylation (e.g., with iodoacetamide), and overnight digestion with sequencing-grade modified trypsin.

  • Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove salts and detergents that can interfere with mass spectrometry analysis. Elute the peptides and dry them completely using a vacuum centrifuge.

Protocol 3: LC-MS/MS Analysis

  • Sample Reconstitution: Reconstitute the dried peptides in an appropriate solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

  • Instrumentation: Analyze the peptide samples using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-liquid chromatography (nLC) system.

  • Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. The instrument will acquire a high-resolution full MS scan (MS1) to detect peptide precursor ions, followed by several MS/MS scans (MS2) to fragment the most intense precursors for sequencing.[1]

Data Analysis and Presentation

Data Analysis Workflow

The analysis of raw mass spectrometry data involves several computational steps to identify peptides, quantify their isotopic forms, and calculate synthesis rates.

raw_data 1. Raw MS Data Files (.raw, .wiff, etc.) peak_picking 2. Peak Picking & Feature Detection raw_data->peak_picking db_search 3. Database Search (e.g., MaxQuant, Proteome Discoverer) peak_picking->db_search peptide_id 4. Peptide Identification (PSMs) db_search->peptide_id quantification 5. Quantification Extract 'Heavy'/'Light' Peptide Ratios peptide_id->quantification protein_rollup 6. Protein-Level Quantification quantification->protein_rollup fsr_calc 7. FSR Calculation & Curve Fitting protein_rollup->fsr_calc results 8. Results Interpretation fsr_calc->results

Caption: Workflow for mass spectrometry data analysis.

Calculation of Fractional Synthetic Rate (FSR)

The FSR is calculated by measuring the enrichment of the ¹³C label in the protein-bound alanine (the product) relative to the enrichment of the intracellular free alanine (the precursor) over time.[8][9]

The formula for FSR is:

FSR (%/hour) = [ (E_p(t) - E_p(0)) / E_precursor ] * (1 / t) * 100

Where:

  • E_p(t) is the isotopic enrichment of protein-bound alanine at time t.

  • E_p(0) is the baseline isotopic enrichment of protein-bound alanine at time zero.

  • E_precursor is the isotopic enrichment of the intracellular free L-alanine pool (often assumed to reach a steady state close to the enrichment of the medium).

  • t is the duration of the labeling pulse in hours.

Isotopic enrichment is determined from the mass spectrometry data by calculating the ratio of the heavy isotope peak intensity to the total (heavy + light) peak intensity for alanine-containing peptides.

Quantitative Data Summary

The data below represents a hypothetical experiment measuring the FSR of two proteins under control and drug-treated conditions.

ProteinConditionTime (hours)Precursor Enrichment (MPE)Protein-Bound Enrichment (MPE)FSR (%/hour)
Actin, cytoplasmic 1 Control898.54.120.52
Drug-Treated898.62.050.26
GAPDH Control898.56.250.79
Drug-Treated898.66.180.78

MPE: Molar Percent Excess

Applications in Research and Drug Development

Quantifying protein synthesis is vital in numerous research areas:

  • Cell Signaling: Elucidating how signaling pathways (e.g., mTOR) regulate protein translation in response to stimuli.[6]

  • Protein Turnover: Measuring both synthesis and degradation rates to understand protein homeostasis.[6]

  • Drug Development: Assessing the mechanism of action and off-target effects of drugs that may impact protein synthesis.

  • Disease Research: Investigating dysregulation of protein synthesis in diseases like cancer and metabolic disorders.

Conclusion

The use of L-Alanine-¹³C₃ provides a robust and accurate method for quantifying protein synthesis dynamics. The significant mass shift ensures reliable detection and quantification by mass spectrometry.[1] The detailed protocols and workflows presented in this application note offer a comprehensive guide for researchers to implement this powerful technique, enabling deeper insights into cellular physiology and the impact of pharmacological interventions.

References

Tracing Amino Acid Metabolism with L-Alanine-13C3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a cornerstone of many pathological states, including cancer, and presents a fertile ground for therapeutic intervention. A deep understanding of the intricate network of metabolic pathways is paramount for the identification of novel drug targets and the development of efficacious treatments. Stable Isotope-Resolved Metabolomics (SIRM), particularly using 13C-labeled substrates, has emerged as a powerful technique to quantitatively measure the rates (fluxes) of metabolic pathways in living cells. By introducing a substrate labeled with the stable isotope ¹³C, researchers can trace the journey of carbon atoms through various metabolic reactions.

L-Alanine, a non-essential amino acid, occupies a central position in cellular metabolism, acting as a critical link between glycolysis, the tricarboxylic acid (TCA) cycle, and the synthesis of other amino acids. Its direct interconversion with pyruvate makes it an exceptional tracer for interrogating central carbon metabolism. This document provides detailed application notes and protocols for leveraging L-Alanine-¹³C₃ to track metabolic flux, with a particular focus on cancer cell metabolism. The core principle involves introducing uniformly labeled L-Alanine-¹³C₃ into the cell culture medium. As cells assimilate and metabolize this tracer, the ¹³C atoms are incorporated into downstream metabolites. The resulting mass isotopomer distributions (MIDs) of these metabolites, which represent the fractional abundance of each isotopologue, are measured using mass spectrometry (MS). These MIDs provide a detailed "fingerprint" of the activities of the metabolic pathways.

Applications in Research and Drug Development

  • Cancer Metabolism: Cancer cells frequently exhibit altered metabolic pathways to fuel their rapid growth and proliferation. Tracing with ¹³C-alanine can illuminate these metabolic shifts, revealing potential therapeutic targets.

  • Metabolic Diseases: Gaining insights into how alanine metabolism is dysregulated in conditions like diabetes can enhance our understanding of disease mechanisms and guide the development of new treatments.

  • Drug Discovery: The metabolic impact of a drug candidate can be evaluated by monitoring changes in the flux of ¹³C from labeled alanine through various metabolic pathways.

Key Metabolic Pathways Tracked by L-Alanine-¹³C₃

[U-¹³C₃]alanine provides a unique window into several critical metabolic pathways:

  • Alanine Aminotransferase (ALT) and Pyruvate Metabolism: Labeled alanine is readily converted to M+3 pyruvate (pyruvate with three ¹³C atoms) by ALT. This allows for the direct measurement of the flux through this reaction and provides a labeled pool of pyruvate to trace its subsequent metabolic fates.

  • Tricarboxylic Acid (TCA) Cycle: M+3 pyruvate can enter the TCA cycle through two main routes:

    • Pyruvate Dehydrogenase (PDH): This enzyme generates M+2 acetyl-CoA, which then condenses with oxaloacetate to form M+2 citrate.

    • Pyruvate Carboxylase (PC): This anaplerotic reaction produces M+3 oxaloacetate, which upon condensation with unlabeled acetyl-CoA, forms M+3 citrate.

  • Lactate Production: Labeled pyruvate can be converted to M+3 lactate, offering insights into the Warburg effect, a hallmark of cancer metabolism.

  • Amino Acid Metabolism: The carbon backbone of alanine can be traced into other amino acids, such as aspartate and glutamate, which are intimately linked to the TCA cycle.

cluster_TCA TCA Cycle L_Alanine_13C3 L-Alanine-¹³C₃ (extracellular) L_Alanine_13C3_intra L-Alanine-¹³C₃ (intracellular) L_Alanine_13C3->L_Alanine_13C3_intra Transport Pyruvate_M3 Pyruvate (M+3) L_Alanine_13C3_intra->Pyruvate_M3 ALT Lactate_M3 Lactate (M+3) Pyruvate_M3->Lactate_M3 LDH AcetylCoA_M2 Acetyl-CoA (M+2) Pyruvate_M3->AcetylCoA_M2 PDH Oxaloacetate_M3 Oxaloacetate (M+3) Pyruvate_M3->Oxaloacetate_M3 PC Citrate_M2_M3 Citrate (M+2, M+3) AcetylCoA_M2->Citrate_M2_M3 Oxaloacetate_M3->Citrate_M2_M3 aKG α-Ketoglutarate Citrate_M2_M3->aKG TCA Cycle Succinate Succinate aKG->Succinate TCA Cycle Glutamate Glutamate aKG->Glutamate Transamination Fumarate Fumarate Succinate->Fumarate TCA Cycle Malate Malate Fumarate->Malate TCA Cycle Malate->Oxaloacetate_M3 TCA Cycle Aspartate Aspartate Malate->Aspartate Transamination TCA_Cycle TCA Cycle

Caption: Metabolic fate of L-Alanine-¹³C₃ in central carbon metabolism.

Experimental Workflow

A typical ¹³C metabolic flux analysis experiment follows a standardized workflow, from cell culture and labeling to data analysis.

node1 1. Cell Culture Seed cells and grow to desired confluency node2 2. Isotope Labeling Replace media with L-Alanine-¹³C₃ containing media node1->node2 node3 3. Metabolite Extraction Quench metabolism and extract metabolites node2->node3 node4 4. Sample Preparation (e.g., Derivatization for GC-MS) node3->node4 node5 5. MS Analysis (LC-MS or GC-MS) node4->node5 node6 6. Data Analysis Correct for natural isotope abundance and determine MIDs node5->node6 node7 7. Flux Calculation Use MIDs to calculate metabolic fluxes node6->node7

Caption: General workflow for a ¹³C Metabolic Flux Analysis experiment.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.

Materials:

  • Cell line of interest (e.g., A549, HeLa)

  • Standard cell culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Labeling medium: Standard medium lacking unlabeled L-alanine

  • L-Alanine-¹³C₃ (e.g., [U-¹³C₃] L-alanine)

  • Cell culture plates (e.g., 6-well plates)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of labeling.

  • Incubation: Incubate the cells overnight in a standard growth medium containing 10% dFBS to allow for cell attachment.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing L-Alanine-free medium with L-Alanine-¹³C₃ to the desired final concentration (typically similar to the concentration of alanine in the standard medium). Add 10% dFBS.

  • Initiation of Labeling:

    • Once cells reach ~80% confluency, aspirate the standard medium.

    • Wash the cells twice with pre-warmed sterile PBS to remove any residual unlabeled alanine.

    • Add 2 mL of the pre-warmed L-Alanine-¹³C₃ labeling medium to each well.

  • Labeling Duration: Incubate the cells for a sufficient period to approach isotopic steady state. This time can range from a few hours to over 24 hours, depending on the cell type and the metabolic pathways of interest. It is recommended to perform a time-course experiment to determine the optimal labeling time.

Protocol 2: Metabolite Extraction

This protocol utilizes a cold methanol-based method for quenching and extraction to preserve the metabolic state of the cells.

Materials:

  • -80°C freezer

  • Cold (-80°C) 80% Methanol solution (HPLC-grade)

  • Cold (4°C) PBS

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of operating at 4°C and >15,000 x g

Procedure:

  • Quenching:

    • Remove the culture plate from the incubator and immediately aspirate the labeling medium.

    • Place the plate on a bed of dry ice and wash the cells once with 1 mL of ice-cold PBS to remove extracellular metabolites.

    • Aspirate the PBS completely.

    • Add 1 mL of -80°C 80% methanol to each well to quench all enzymatic activity and lyse the cells.

  • Scraping and Collection:

    • Place the plate back on dry ice and use a cell scraper to detach the cells into the methanol solution.

    • Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.

  • Extraction: Incubate the tubes at -80°C for at least 30 minutes.

  • Clarification: Centrifuge the tubes at maximum speed (>15,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube, being careful not to disturb the pellet.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Store the dried pellets at -80°C until analysis.

Protocol 3: Sample Preparation for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), metabolites need to be chemically derivatized to increase their volatility.

Materials:

  • Dried metabolite extract

  • Methoxyamine hydrochloride in pyridine (20 mg/mL)

  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCI

  • Heating block or oven (70°C)

  • GC-MS vials with inserts

Procedure:

  • Methoximation: Add 20 µL of methoxyamine hydrochloride solution to the dried metabolite pellet. Vortex thoroughly and incubate at 37°C for 90 minutes. This step protects aldehyde and keto groups.

  • Silylation: Add 30 µL of MTBSTFA to the sample. Vortex again and incubate at 70°C for 60 minutes. This step replaces active hydrogens with TBDMS groups.

  • Final Preparation: After cooling to room temperature, centrifuge the sample briefly to collect any droplets. Transfer the derivatized sample to a GC-MS vial with an insert for analysis.

Mass Spectrometry Analysis

GC-MS Parameters for Amino Acid Analysis
  • Gas Chromatograph (GC):

    • Column: A mid-polarity column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.

    • Inlet Temperature: 250-280°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 70-100°C), hold for a few minutes, then ramp at a rate of 5-15°C/min to a final temperature of 280-320°C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI

Application Notes and Protocols for Studying Gluconeogenesis with L-Alanine-¹³C₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using L-Alanine-¹³C₃ for studying gluconeogenesis, a critical metabolic pathway in cellular energy homeostasis and a key area of interest in metabolic diseases such as type 2 diabetes.

Application Notes

L-Alanine, a non-essential amino acid, is a primary substrate for hepatic gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources. Following its uptake by the liver, L-alanine is transaminated to pyruvate, which can then enter the gluconeogenic pathway or the tricarboxylic acid (TCA) cycle. By using L-Alanine labeled with the stable isotope carbon-13 (¹³C), researchers can trace the metabolic fate of alanine's carbon backbone, providing quantitative insights into the dynamics of gluconeogenesis and related pathways.[1]

The use of L-Alanine-¹³C₃, where all three carbon atoms are labeled, is particularly advantageous for metabolic flux analysis. This stable isotope-labeled tracer allows for the precise measurement of its incorporation into glucose and other metabolites through mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2][3][4] This enables the quantification of gluconeogenic flux and the assessment of how this pathway is affected by various physiological states, genetic modifications, or pharmacological interventions.

Key applications include:

  • Quantifying the contribution of alanine to hepatic glucose production: This is crucial for understanding glucose homeostasis in healthy and diseased states.

  • Assessing the impact of therapeutic agents on gluconeogenesis: A valuable tool in the development of drugs for metabolic disorders.

  • Investigating the regulation of gluconeogenesis: Studying the effects of hormones, such as insulin and glucagon, on the pathway.[5]

  • Elucidating the interplay between gluconeogenesis and other metabolic pathways: Such as the TCA cycle and amino acid metabolism.

Metabolic Pathway of L-Alanine-¹³C₃ in Gluconeogenesis

The journey of L-Alanine-¹³C₃ begins with its transport into hepatocytes. Inside the cell, it undergoes transamination to form ¹³C₃-pyruvate. This labeled pyruvate is a key metabolic node. It can be carboxylated to ¹³C₃-oxaloacetate by pyruvate carboxylase, a committed step in gluconeogenesis. The ¹³C₃-oxaloacetate is then converted through a series of enzymatic reactions to ultimately form ¹³C₃-glucose. Alternatively, ¹³C₃-pyruvate can be converted to ¹³C₂-acetyl-CoA by pyruvate dehydrogenase, which then enters the TCA cycle. By tracking the distribution of the ¹³C label in various metabolites, the relative fluxes through these competing pathways can be determined.

G Metabolic fate of L-Alanine-¹³C₃ in gluconeogenesis. L-Alanine-13C3_cyto L-Alanine-¹³C₃ Pyruvate-13C3_cyto Pyruvate-¹³C₃ L-Alanine-13C3_cyto->Pyruvate-13C3_cyto ALT Glucose-13C3 Glucose-¹³C₃ Pyruvate-13C3_cyto->Glucose-13C3 Gluconeogenesis Lactate-13C3 Lactate-¹³C₃ Pyruvate-13C3_cyto->Lactate-13C3 Pyruvate-13C3_mito Pyruvate-¹³C₃ Pyruvate-13C3_cyto->Pyruvate-13C3_mito Oxaloacetate-13C3 Oxaloacetate-¹³C₃ Pyruvate-13C3_mito->Oxaloacetate-13C3 PC Acetyl-CoA-13C2 Acetyl-CoA-¹³C₂ Pyruvate-13C3_mito->Acetyl-CoA-13C2 PDH Oxaloacetate-13C3->Glucose-13C3 Gluconeogenesis TCA_Cycle TCA Cycle Oxaloacetate-13C3->TCA_Cycle Acetyl-CoA-13C2->TCA_Cycle

Caption: Metabolic fate of L-Alanine-¹³C₃ in gluconeogenesis.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing ¹³C-labeled alanine to investigate gluconeogenesis under various conditions.

Table 1: Gluconeogenesis from Alanine in Humans

ConditionParameterValueReference
Normal Fasting (12-14 hours)Conversion of alanine to glucose30 ± 2 µmol/min[5]
Normal Fasting with Glucagon InfusionConversion of alanine to glucose58 ± 9 µmol/min[5]
Healthy (overnight fast)Contribution of alanine to glucose production6-11%[1]
Type 2 Diabetes (T2DM)Contribution of alanine to glucose productionInconsistent results (some studies show a 2-fold increase, others no change or a decrease)[1]

Table 2: Alanine Metabolism in Isolated Rat Hepatocytes

ConditionParameterValueReference
Control (Euthyroid)Flux through pyruvate kinase (% of gluconeogenic flux)25%[2][3]
HyperthyroidFlux through pyruvate kinase (% of gluconeogenic flux)60%[2][3]
Hyperthyroid with EthanolFlux through pyruvate kinase (% of gluconeogenic flux)Reduced to control levels[2][3]
Starved with Lactate/PyruvateGlucose production with 0.5 mM alanineMaximally stimulated[6]
Starved with Lactate/PyruvateGlucose production with 2, 5, or 10 mM alanineIncreased by 73% in the first 30 min[6]

Experimental Protocols

Protocol 1: In Vivo Study of Gluconeogenesis in Humans

This protocol is a general guideline based on established methodologies for stable isotope tracer infusion studies in humans.[5][7] All procedures must be approved by an institutional review board (IRB).

1. Subject Preparation:

  • Subjects should fast overnight (12-14 hours) prior to the study.

  • Antecubital venous catheters are placed in both arms, one for tracer infusion and the other for blood sampling.

2. Tracer Preparation and Infusion:

  • A sterile solution of L-[1,2,3-¹³C₃]alanine is prepared in saline.

  • A priming dose of the tracer may be administered to rapidly achieve isotopic steady state.

  • A constant infusion of L-[1,2,3-¹³C₃]alanine is initiated and maintained for the duration of the experiment (e.g., 2-4 hours).

3. Blood Sampling:

  • Baseline blood samples are collected before the tracer infusion begins.

  • Blood samples are collected at regular intervals (e.g., every 15-30 minutes) throughout the infusion period.

  • Blood is collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.

4. Sample Processing and Analysis:

  • Plasma is separated by centrifugation.

  • Plasma proteins are precipitated (e.g., with perchloric acid or methanol).

  • The supernatant containing metabolites is neutralized and stored at -80°C until analysis.

  • Isotopic enrichment of glucose and alanine in plasma is determined by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This typically involves derivatization of the analytes.

5. Data Analysis:

  • The rate of appearance of alanine and its conversion to glucose are calculated using steady-state isotopic dilution equations.

Protocol 2: In Vitro Study of Gluconeogenesis in Primary Hepatocytes

This protocol is adapted from methodologies for studying metabolism in isolated hepatocytes.[2][3][6]

1. Hepatocyte Isolation and Culture:

  • Primary hepatocytes are isolated from rats or mice by collagenase perfusion.

  • Cells are plated on collagen-coated dishes and allowed to attach.

  • Cells are maintained in a suitable culture medium (e.g., DMEM) with appropriate supplements.

2. Isotope Labeling Experiment:

  • The standard culture medium is replaced with a labeling medium containing L-[U-¹³C₃]alanine (or another specified isotopologue) and other gluconeogenic precursors (e.g., lactate, pyruvate) as required by the experimental design.

  • Cells are incubated in the labeling medium for a defined period (e.g., 1-4 hours).

3. Metabolite Extraction:

  • The labeling medium is removed, and the cells are washed with ice-cold PBS.

  • Metabolism is quenched, and metabolites are extracted by adding a cold solvent mixture (e.g., 80% methanol) to the cells.

  • The cell lysate is scraped and transferred to a microcentrifuge tube.

  • The mixture is centrifuged to pellet cell debris and proteins.

  • The supernatant containing the extracted metabolites is collected.

4. Sample Analysis:

  • The metabolite extract is dried under vacuum.

  • The dried extract is derivatized for GC-MS analysis or reconstituted in a suitable solvent for LC-MS/MS analysis to determine the ¹³C enrichment in glucose, alanine, and other relevant metabolites.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo gluconeogenesis study using L-Alanine-¹³C₃.

G Experimental workflow for an in vivo gluconeogenesis study. cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Subject_Prep Subject Preparation (Fasting) Catheter_Placement Catheter Placement Subject_Prep->Catheter_Placement Baseline_Sample Baseline Blood Sample Catheter_Placement->Baseline_Sample Tracer_Infusion L-Alanine-¹³C₃ Infusion Baseline_Sample->Tracer_Infusion Timed_Sampling Timed Blood Sampling Tracer_Infusion->Timed_Sampling Plasma_Separation Plasma Separation Timed_Sampling->Plasma_Separation Metabolite_Extraction Metabolite Extraction Plasma_Separation->Metabolite_Extraction MS_Analysis GC-MS or LC-MS/MS Analysis Metabolite_Extraction->MS_Analysis Data_Calculation Flux Calculation MS_Analysis->Data_Calculation

Caption: Experimental workflow for an in vivo gluconeogenesis study.

References

Application Notes and Protocols for LC-MS/MS Analysis of L-Alanine-13C3 Labeled Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with compounds such as L-Alanine-13C3 is a powerful technique in metabolic research and drug development. It allows for the precise tracing of metabolic pathways and the quantification of metabolite turnover. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for these studies due to its high sensitivity and specificity. Proper sample preparation is a critical step to ensure accurate and reproducible results.

These application notes provide a detailed protocol for the preparation of biological samples containing this compound for LC-MS/MS analysis. The described workflow covers sample extraction, protein precipitation, and optional derivatization to enhance chromatographic separation and detection.

Experimental Workflow

The overall workflow for the preparation of samples for this compound analysis is depicted below. The process begins with the collection of the biological matrix, followed by quenching of metabolic activity, extraction of metabolites, and subsequent analysis by LC-MS/MS.

Workflow cluster_sample_collection Sample Collection & Quenching cluster_extraction Metabolite Extraction cluster_processing Sample Processing cluster_analysis Analysis start Biological Sample (e.g., Plasma, Cell Lysate) quench Metabolic Quenching (e.g., Cold Solvent) start->quench precipitate Protein Precipitation (e.g., Acetonitrile, Methanol) quench->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Solvent Evaporation (Optional) supernatant->dry reconstitute Reconstitution dry->reconstitute derivatize Derivatization (Optional) reconstitute->derivatize lcms LC-MS/MS Analysis derivatize->lcms

A generalized workflow for the preparation of biological samples for LC-MS/MS analysis of this compound.

Key Metabolic Pathways of L-Alanine

L-Alanine is a central amino acid in metabolism, primarily involved in the glucose-alanine cycle. This cycle facilitates the transport of nitrogen from peripheral tissues to the liver in a non-toxic form. Understanding these pathways is crucial for interpreting the results from this compound tracer studies.

Key metabolic pathways involving L-Alanine, including the Glucose-Alanine Cycle and activation of AMPK signaling.

Experimental Protocols

Materials and Reagents
  • This compound (≥98% isotopic purity)

  • Internal Standard (IS): this compound,15N or other suitable labeled amino acid

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade methanol (MeOH)

  • LC-MS grade water

  • Formic acid (FA), LC-MS grade

  • Trichloroacetic acid (TCA) (optional)

  • Ammonium hydroxide (optional, for pH adjustment)

  • Derivatization reagent (optional, e.g., AccQ•Tag™, iTRAQ®, or similar)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator or vacuum concentrator

Sample Preparation Protocol: Protein Precipitation

This protocol is suitable for plasma, serum, and cell culture supernatant.

  • Sample Thawing: Thaw frozen samples on ice to prevent degradation.

  • Internal Standard Spiking: Add an appropriate amount of the internal standard solution to each sample. The concentration of the IS should be close to the expected endogenous concentration of L-Alanine.

  • Protein Precipitation:

    • Acetonitrile Precipitation: Add 3 volumes of ice-cold acetonitrile to 1 volume of sample (e.g., 300 µL ACN to 100 µL plasma). Acetonitrile is effective at precipitating proteins.[1][2]

    • Methanol Precipitation: Alternatively, add 4 volumes of ice-cold methanol to 1 volume of sample.[3] Methanol is also a widely used solvent for protein precipitation and metabolite extraction.[4]

    • Trichloroacetic Acid (TCA) Precipitation: For a more stringent precipitation, add 1 volume of 10% (w/v) TCA to 2 volumes of sample. Note that TCA is a strong acid and may need to be removed or neutralized before LC-MS analysis to avoid chromatographic issues.[1]

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube, avoiding the protein pellet.

  • Solvent Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator. This step is crucial for concentrating the sample and allowing for reconstitution in a solvent compatible with the LC mobile phase.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 0.1% formic acid in water). Vortex and centrifuge briefly to pellet any insoluble material before transferring to an autosampler vial.

Optional Derivatization Protocol

For improved chromatographic retention and sensitivity, especially for underivatized amino acids which can be very polar, pre-column derivatization can be employed.[5][6][7]

  • Follow the Sample Preparation Protocol up to the solvent evaporation step.

  • Reconstitute the dried extract in the derivatization buffer provided with the chosen derivatization kit.

  • Add the derivatization reagent according to the manufacturer's instructions. Reagents like iTRAQ or AccQ•Tag react with the primary amine group of L-Alanine.[8][9]

  • Incubate the reaction mixture for the recommended time and temperature.

  • Quench the reaction if required by the protocol.

  • The derivatized sample is now ready for LC-MS/MS analysis .

Quantitative Data Summary

The choice of protein precipitation solvent can impact the efficiency of protein removal and the extent of matrix effects, which can influence the accuracy of quantification.

Precipitation MethodProtein Removal EfficiencyIonization EffectReference
Acetonitrile >96%Can cause ion suppression, but generally acceptable.[1]
Methanol Generally high, but can be less efficient than ACN for some matrices.Variable, dependent on mobile phase composition.[10]
Trichloroacetic Acid (TCA) >92%Minimal ionization effect with appropriate mobile phases.[1]
Methanol/Chloroform ~80% (in urine)Effective for removing lipids which can cause ion suppression.[11]

LC-MS/MS Parameters

The following are general starting parameters for the LC-MS/MS analysis of L-Alanine. These should be optimized for the specific instrument and application.

  • LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for underivatized amino acids. For derivatized amino acids, a C18 reversed-phase column is typically used.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start with a high percentage of organic phase for HILIC or a high percentage of aqueous phase for reversed-phase, with a linear gradient to elute the analytes.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • L-Alanine (unlabeled): Q1: 90.1 m/z, Q3: 44.1 m/z[12]

    • This compound: Q1: 93.1 m/z, Q3: 46.1 m/z (predicted, requires experimental confirmation)

    • The specific fragments will depend on the derivatization agent if one is used.

Conclusion

The successful LC-MS/MS analysis of this compound labeled samples is highly dependent on a robust and reproducible sample preparation workflow. The protein precipitation method should be chosen based on the sample matrix and the desired balance between protein removal efficiency and minimization of matrix effects. For challenging analyses, derivatization can significantly improve chromatographic performance and sensitivity. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and validate their methods for metabolic flux analysis and other applications involving stable isotope-labeled L-Alanine.

References

Application Notes and Protocols for Measuring Alanine Kinetics in Humans with Isotopic Tracers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The study of alanine metabolism is crucial for understanding various physiological and pathological states, including gluconeogenesis, protein metabolism, and inter-organ nitrogen transport. This document provides detailed application notes and protocols for measuring alanine kinetics in humans using stable isotopic tracers. Stable isotopes are non-radioactive and safe for human studies, allowing for the in-vivo quantification of metabolic fluxes.[1][2] The choice of tracer, experimental design, and analytical methodology are critical for obtaining accurate and meaningful data.[3]

Overview of Isotopic Tracers for Alanine Kinetics

The selection of an isotopic tracer is a critical first step and depends on the specific aspect of alanine metabolism being investigated.[3] Different tracers can yield varying rates of alanine flux due to the heterogeneous metabolism of the alanine molecule.[3] Commonly used stable isotopes of alanine include:

  • L-[1-¹³C]alanine: Traces the carboxylation/decarboxylation of alanine.

  • L-[3-¹³C]alanine: Traces the fate of the carbon skeleton of alanine.

  • L-[3,3,3-²H₃]alanine (D₃-alanine): Often used to measure alanine rate of appearance (Ra).[4]

  • L-[¹⁵N]alanine: Used to trace nitrogen kinetics and transamination.[4]

The simultaneous infusion of multiple tracers can provide a more comprehensive picture of alanine metabolism.[4]

Quantitative Data Summary

The following table summarizes representative quantitative data for whole-body alanine flux in healthy humans in the postabsorptive state, as determined by different isotopic tracers. These values highlight the significant impact of tracer selection on the measured kinetic parameters.[3]

Isotopic Tracer Alanine Flux (μmol·kg⁻¹·h⁻¹) Reference
[¹⁵N]alanine226 ± 7Yang et al. (1984)[3]
[1-¹³C]alanine297 ± 12Yang et al. (1984)[3]
[3-¹³C]alanine317 ± 22Yang et al. (1984)[3]
[3,3,3-²H₃]alanine474 ± 41Yang et al. (1984)[3]

Values are presented as mean ± SE.

Experimental Protocols

A meticulously planned and executed experimental protocol is essential for reliable kinetic measurements. The following sections detail the key steps involved in a typical primed, constant-infusion study.

This protocol outlines the steps for preparing human subjects and administering the stable isotope tracer.

Materials:

  • Sterile, pyrogen-free isotopic tracer solution (e.g., L-[1-¹³C]alanine)

  • Sterile 0.9% saline solution

  • Calibrated syringe pumps

  • Intravenous (IV) catheters

  • Infusion tubing

Procedure:

  • Subject Recruitment and Screening: Recruit healthy volunteers or a specific patient population. Obtain informed consent and perform a thorough medical screening.

  • Dietary Control: Instruct subjects to follow a standardized diet for a specified period (e.g., 3 days) prior to the study to ensure a consistent metabolic state.[3]

  • Fasting: Subjects should fast overnight (e.g., 10-12 hours) before the tracer infusion.[5]

  • Catheter Placement: On the morning of the study, place an IV catheter in a forearm vein for tracer infusion and another catheter in a contralateral hand or wrist vein for blood sampling. The sampling hand can be warmed to "arterialize" the venous blood.

  • Priming Dose Calculation: To rapidly achieve isotopic steady state in the plasma, a priming bolus of the tracer is administered before starting the constant infusion. The priming dose can be estimated based on the expected pool size and turnover rate of alanine.

  • Tracer Infusion: Immediately following the priming dose, begin a continuous intravenous infusion of the tracer at a predetermined rate using a calibrated syringe pump.[6] The infusion is typically maintained for several hours to ensure isotopic equilibrium is reached.[2]

  • Blood Sampling: Collect baseline blood samples before the tracer infusion begins. Subsequent blood samples are collected at regular intervals (e.g., every 15-30 minutes) during the last portion of the infusion period to confirm isotopic steady state.[7]

  • Sample Processing: Blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples to separate plasma, which is then stored at -80°C until analysis.

This protocol describes the preparation of plasma samples for the analysis of isotopic enrichment using Gas Chromatography-Mass Spectrometry (GC-MS). This often requires derivatization to make the amino acids volatile.[8][9]

Materials:

  • Plasma samples

  • Internal standard (if necessary)

  • Protein precipitation agent (e.g., perchloric acid, ethanol)

  • Cation exchange resin

  • Derivatization reagents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)[8]

  • Organic solvent (e.g., acetonitrile)

Procedure:

  • Protein Precipitation: Thaw plasma samples on ice. Add a known volume of a protein precipitation agent to deproteinize the sample.

  • Amino Acid Isolation: Centrifuge the sample to pellet the precipitated proteins. The supernatant containing the free amino acids can be further purified using cation exchange chromatography.

  • Drying: Evaporate the purified amino acid fraction to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization: Reconstitute the dried residue in a suitable solvent. Add the derivatization reagent (e.g., MTBSTFA) and incubate at an elevated temperature (e.g., 70°C for 30 minutes) to create volatile derivatives of the amino acids.[9]

  • Sample Reconstitution: After cooling, the derivatized sample is ready for injection into the GC-MS system.

This protocol provides a general workflow for determining the isotopic enrichment of alanine in plasma samples using GC-MS.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Appropriate GC column for amino acid derivative separation

Procedure:

  • Instrument Setup: Configure the GC-MS with a suitable temperature program to separate the derivatized amino acids.[8] Set the mass spectrometer to operate in either full-scan mode or selected ion monitoring (SIM) mode to detect the ions of interest.[1]

  • Sample Injection: Inject a small volume of the derivatized sample into the GC.

  • Data Acquisition: Acquire mass spectra of the eluting peaks corresponding to the derivatized alanine. In SIM mode, monitor the ion currents for the unlabeled (M+0) and labeled (e.g., M+1 for ¹³C) isotopologues of alanine.

  • Data Analysis: Integrate the peak areas for each monitored ion. Calculate the isotopic enrichment (e.g., mole percent excess, MPE) using the following formula: MPE = [Area(M+n) / (Area(M+0) + Area(M+n))] * 100 Where 'n' is the number of isotopic labels in the tracer.

  • Correction for Natural Abundance: Correct the measured isotopic enrichment for the natural abundance of heavy isotopes. This can be done by analyzing a standard of unlabeled alanine or using established correction algorithms.[9]

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes in measuring alanine kinetics.

cluster_protocol Experimental Workflow Subject Prep Subject Prep Tracer Infusion Tracer Infusion Subject Prep->Tracer Infusion Blood Sampling Blood Sampling Tracer Infusion->Blood Sampling Sample Prep Sample Prep Blood Sampling->Sample Prep GC/MS Analysis GC/MS Analysis Sample Prep->GC/MS Analysis Data Analysis Data Analysis GC/MS Analysis->Data Analysis

Caption: Overview of the experimental workflow for tracer studies.

cluster_alanine Alanine Metabolism Pyruvate Pyruvate Alanine Alanine Pyruvate->Alanine ALT alpha-Ketoglutarate alpha-Ketoglutarate Glucose Glucose Pyruvate->Glucose Gluconeogenesis Alanine->Pyruvate ALT Glutamate Glutamate Protein Protein Alanine->Protein Synthesis Glutamate->alpha-Ketoglutarate Protein->Alanine Breakdown

Caption: Key pathways of alanine metabolism.

Conclusion

The use of stable isotopic tracers is a powerful technique for quantifying alanine kinetics in humans.[1] The success of these studies relies on a well-designed protocol, careful selection of tracers, and precise analytical measurements. The methodologies and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to investigate the intricate role of alanine in human metabolism.

References

Troubleshooting & Optimization

Technical Support Center: 13C Labeled Amino Acids in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common problems encountered when using 13C labeled amino acids in cell culture experiments, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Frequently Asked Questions (FAQs) & Troubleshooting

Incomplete Labeling

Q1: What is incomplete labeling and why is it a problem?

Incomplete labeling occurs when the "heavy" 13C-labeled amino acids are not fully incorporated into the entire proteome of the cell population being studied.[1][2] This results in the presence of both "light" (unlabeled) and "heavy" forms of peptides in the labeled sample, which can significantly impact the accuracy of protein quantitation in SILAC experiments.[1][2][3] The presence of unlabeled peptides in the "heavy" sample can skew the calculated heavy-to-light (H/L) ratios, leading to an underestimation of protein synthesis and turnover.[2]

Q2: How can I check the labeling efficiency in my experiment?

To assess labeling efficiency, a small sample of the "heavy" labeled cell lysate can be analyzed by mass spectrometry before mixing it with the "light" sample.[2] By analyzing the mass spectra of several abundant peptides, you can determine the ratio of the heavy to light forms.[1] A labeling efficiency of over 97% is generally recommended for most SILAC experiments.[1][2]

Q3: My labeling is incomplete. What are the common causes and how can I fix them?

Incomplete SILAC labeling is a frequent issue with several potential causes.[1] A systematic troubleshooting approach is recommended.

Potential Cause Recommended Solution
Insufficient Cell Doublings For most cell lines, a minimum of five to six cell doublings is recommended to ensure over 97% incorporation of the heavy amino acid.[1][3] For slow-growing cell lines, a longer culture period may be necessary.[1]
Contamination with Unlabeled Amino Acids The primary source of contamination is often Fetal Bovine Serum (FBS).[1][3] Switch to dialyzed FBS, which has had small molecules like amino acids removed.[3][4]
Suboptimal Amino Acid Concentrations Ensure the correct concentrations of heavy amino acids are used to match the molar concentration of their light counterparts in standard medium.[1][4]
Cell Line-Specific Issues Some cell lines may have slower protein turnover rates.[5] Consider extending the culture duration or using alternative labeling strategies like pulse-SILAC.[1]
Amino Acid Degradation Prepare fresh SILAC media and avoid long-term storage, as amino acids can degrade over time.[2]
Metabolic Conversion of Amino Acids

Q1: What is arginine-to-proline conversion and why is it a problem in SILAC?

Some cell lines can metabolically convert the supplied "heavy" 13C-labeled arginine into "heavy" proline.[6][7][8] This is problematic because the unintended labeling of proline leads to inaccuracies in protein quantification, potentially affecting up to half of all peptides in a proteomic experiment.[6][7] The signal for heavy peptides containing converted proline is split, which can lead to an underestimation of their abundance.[6]

Q2: How can I detect if arginine-to-proline conversion is occurring?

This conversion can be identified by the appearance of unexpected isotopic peaks in your mass spectrometry data.[7] For a peptide containing proline, you will observe a "heavy" peak corresponding to the incorporation of proline derived from the heavy arginine label.[7]

Q3: How can I prevent or minimize arginine-to-proline conversion?

Several strategies can be employed to address this issue.

Method Description Reported Effectiveness
Supplementation with L-proline The addition of unlabeled L-proline to the SILAC medium is the simplest and most common method.[6][7][8] The excess proline suppresses the cell's need to synthesize its own proline from arginine.[7] A concentration of 200 mg/L has been shown to be effective.[4][6]Can render the conversion completely undetectable.[6]
Inhibition of Arginase The conversion of arginine to proline is initiated by the enzyme arginase.[5] Inhibiting this enzyme can block the pathway.May not be suitable for all cell lines and can sometimes lead to cell loss.[7]
Genetic Engineering In some model organisms like fission yeast, deleting the genes responsible for arginine catabolism can abolish the conversion.[5]Highly effective but requires genetic modification of the cell line.[5]

Experimental Protocols

Protocol 1: Checking SILAC Labeling Efficiency

This protocol outlines the steps to verify the incorporation efficiency of heavy amino acids.

  • Cell Culture: Grow the cells in "heavy" SILAC medium containing the 13C-labeled amino acids for at least five to six passages.[1][4]

  • Cell Lysis: Harvest a small population of cells (e.g., 1x10^6) and lyse them using a standard lysis buffer (e.g., RIPA buffer).[1]

  • Protein Digestion: Perform an in-solution tryptic digest of the protein lysate.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.[1]

  • Data Analysis: Search the MS/MS data against a protein database. Manually inspect the spectra of several high-abundance peptides to determine the ratio of heavy to light forms. The heavy peak should account for at least 97% of the total signal for that peptide.[1]

Protocol 2: Minimizing Arginine-to-Proline Conversion

This protocol describes the supplementation method to reduce arginine-to-proline conversion.

  • Prepare SILAC Medium: Prepare your standard SILAC medium lacking light arginine and lysine.

  • Add Labeled Amino Acids and Proline: Add the "heavy" labeled L-arginine and L-lysine to the desired final concentrations. Supplement the medium with unlabeled L-proline to a final concentration of 200 mg/L.[4][6]

  • Cell Culture: Adapt and grow your cells in this supplemented heavy medium for at least five to six doublings.

  • Monitor Incorporation and Conversion: After sufficient labeling, perform a mass spectrometry analysis as described in Protocol 1 to confirm both high incorporation of the heavy labels and a reduction in arginine-to-proline conversion.[7]

Visualizations

G cluster_0 Troubleshooting Incomplete Labeling start Incomplete Labeling Detected q1 Sufficient Cell Doublings? (>=5-6) start->q1 s1 Extend Culture Duration q1->s1 No q2 Using Dialyzed FBS? q1->q2 Yes s1->q1 s2 Switch to Dialyzed FBS q2->s2 No q3 Correct Amino Acid Concentration? q2->q3 Yes s2->q2 s3 Verify Molar Equivalency q3->s3 No end Labeling Efficiency Improved q3->end Yes s3->q3

Caption: Troubleshooting workflow for incomplete SILAC labeling.

G cluster_1 Arginine to Proline Conversion Pathway Arg 13C-Arginine Orn Ornithine Arg->Orn Arginase GSA Glutamate-5-semialdehyde Orn->GSA Ornithine Aminotransferase Pro 13C-Proline GSA->Pro

Caption: Metabolic conversion of 13C-Arginine to 13C-Proline.

G cluster_2 SILAC Experimental Workflow culture_light Culture Cells in 'Light' Medium treatment Apply Experimental Treatment culture_light->treatment culture_heavy Culture Cells in 'Heavy' (13C) Medium harvest Harvest and Lyse Cells culture_heavy->harvest treatment->harvest mix Combine Lysates (1:1) harvest->mix digest Protein Digestion (e.g., Trypsin) mix->digest ms LC-MS/MS Analysis digest->ms quant Protein Identification and Quantification ms->quant

Caption: General experimental workflow for a SILAC experiment.

References

Technical Support Center: Optimizing L-Alanine-13C3 Concentration for Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing L-Alanine-13C3 concentration in your labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during stable isotope labeling studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a labeling experiment?

A1: The optimal concentration of this compound can vary significantly depending on the cell line, media formulation, and experimental goals. A good starting point is to match the L-Alanine concentration in your standard culture medium. For example, DMEM typically contains around 0.4 mM L-Alanine. For initial optimization experiments, a broad range of concentrations is recommended for screening, such as 0.1, 1, 10, 100, and 1000 µM.[1] One study reported using 10 mM L-alanine for 24 hours in culture with BRIN-BD11 cells.[2]

Q2: How long should I incubate my cells with this compound to achieve sufficient labeling?

A2: To achieve isotopic steady state, where the isotopic enrichment of the metabolite pool becomes constant, cells should be cultured in the labeling medium for a sufficient duration. This is typically between 8 and 24 hours but should be optimized for your specific cell line and its doubling time.[3] For proteomic studies using techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), cells should be cultured for at least five to six doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.[4][5][6]

Q3: My labeling efficiency is low. What are the common causes and how can I troubleshoot this?

A3: Low labeling efficiency is a common issue. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions. Common reasons include insufficient incubation time, presence of unlabeled L-Alanine in the medium or serum, and altered cellular metabolism.

Q4: Can high concentrations of this compound be toxic to my cells?

A4: While L-Alanine is a naturally occurring amino acid, very high concentrations may have metabolic consequences or induce cytotoxicity in some cell lines. One study indicated that DL-Alanine showed no cytotoxic effect on PC-3 cells.[7] However, another study demonstrated that alanine supplementation induced dosage-dependent growth suppression in certain cancer cell lines.[8] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.

Q5: Do I need to use a special type of medium for my labeling experiment?

A5: Yes, it is critical to use a medium that is devoid of unlabeled L-Alanine. You should start with an L-Alanine-free basal medium and then supplement it with your desired concentration of this compound.[3] Additionally, if you are using fetal bovine serum (FBS), it is highly recommended to use dialyzed FBS (dFBS) to minimize the concentration of unlabeled amino acids from the serum, which would compete with the labeled alanine for uptake and incorporation.[4]

Troubleshooting Guide: Low Labeling Efficiency

This guide will help you diagnose and resolve common issues leading to poor incorporation of this compound in your experiments.

Problem Potential Cause Recommended Solution
Low isotopic enrichment in downstream metabolites. Presence of unlabeled L-Alanine: Standard media and non-dialyzed serum contain unlabeled L-Alanine, which competes with the labeled form.Use an L-Alanine-free basal medium and supplement with this compound. Use dialyzed fetal bovine serum (dFBS) to reduce the concentration of unlabeled amino acids.[3][4]
Insufficient incubation time: Isotopic steady state has not been reached.Increase the labeling time. For metabolic flux analysis, this is typically 8-24 hours. For proteomics (SILAC), at least 5-6 cell doublings are recommended.[3][4][6]
Slow cellular metabolism or uptake: The cell line may have a slow metabolic rate or reduced transport of L-Alanine.Ensure cells are in the exponential growth phase during labeling. Optimize cell culture conditions (e.g., seeding density, media supplements) to ensure healthy, active metabolism.
Metabolic rerouting: Cells may be utilizing alternative metabolic pathways that bypass the incorporation of alanine-derived carbons.Analyze the labeling patterns of multiple downstream metabolites to understand the metabolic flux. Consider using other labeled precursors in parallel experiments to trace different pathways.
Inconsistent labeling between replicates. Variability in cell culture: Differences in cell density, growth phase, or health can lead to inconsistent labeling.Standardize cell seeding density and ensure all replicates are in the same growth phase at the start of the labeling experiment. Regularly check cell morphology and viability.
Inaccurate concentration of this compound: Errors in preparing the labeling medium.Prepare a fresh stock solution of this compound and carefully calculate the required volume for your desired final concentration. Validate the concentration if possible.
High background of unlabeled metabolites. Contamination from previous culture: Residual unlabeled medium or serum in the culture vessel.Wash cells thoroughly with sterile phosphate-buffered saline (PBS) before adding the labeling medium.[3]
Endogenous synthesis of L-Alanine: While L-Alanine is a non-essential amino acid, some cells might have active biosynthetic pathways.This is less of a concern for L-Alanine as it is readily taken up from the medium. However, if suspected, using a higher concentration of this compound can help to outcompete endogenous production.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration and Cytotoxicity

This protocol outlines a method to identify the ideal concentration range of this compound that provides sufficient labeling without inducing cytotoxic effects.

1. Cell Seeding:

  • Seed your cells of interest in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.

  • Incubate overnight in your standard complete growth medium to allow for cell attachment.

2. Preparation of Labeling Media:

  • Prepare a series of labeling media using L-Alanine-free basal medium supplemented with a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 2, 5, 10, 20 mM).

  • Also include dialyzed fetal bovine serum and other necessary supplements.

3. Cell Treatment:

  • After overnight incubation, aspirate the standard medium and wash the cells once with sterile PBS.

  • Add the prepared labeling media with the different this compound concentrations to the respective wells.

  • Include a vehicle control (labeling medium with no this compound) and a positive control for cytotoxicity (a known cytotoxic agent).

  • Incubate for a period relevant to your planned labeling experiment (e.g., 24, 48, or 72 hours).

4. Cytotoxicity Assay (e.g., MTT Assay):

  • At the end of the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance on a microplate reader to determine cell viability.

5. Analysis of Isotopic Enrichment:

  • In parallel, seed cells in larger format plates (e.g., 6-well plates) and treat with the same range of this compound concentrations.

  • After the incubation period, harvest the cells and extract metabolites.

  • Analyze the isotopic enrichment of a key downstream metabolite (e.g., pyruvate or citrate) using mass spectrometry to determine the labeling efficiency at each concentration.

Protocol 2: Stable Isotope Labeling with this compound for Metabolic Flux Analysis

This protocol provides a general workflow for a typical stable isotope labeling experiment using this compound.

1. Cell Culture and Seeding:

  • Culture your chosen cell line in standard medium until they are ready for subculturing.

  • Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in approximately 80% confluency at the time of labeling.[3]

2. Preparation of Labeling Medium:

  • Prepare the labeling medium by supplementing L-Alanine-free basal medium with the optimized concentration of this compound (determined from Protocol 1).

  • Add other necessary components such as glucose, glutamine, and dialyzed fetal bovine serum.

3. Isotope Labeling:

  • When cells reach the desired confluency, aspirate the standard medium.

  • Wash the cells twice with pre-warmed sterile PBS to remove any residual unlabeled alanine.[3]

  • Add the pre-warmed this compound labeling medium to each well.

  • Return the plates to the incubator and culture for the desired duration to approach isotopic steady state (typically 8-24 hours).[3]

4. Metabolite Extraction:

  • Quench metabolism rapidly by placing the culture dish on dry ice and aspirating the labeling medium.

  • Add a cold (-80°C) 80% methanol solution to each well to quench enzymatic activity and lyse the cells.[3]

  • Scrape the cells and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Incubate at -80°C for at least 30 minutes.[3]

  • Centrifuge at high speed to pellet cell debris.

  • Transfer the supernatant containing the metabolites to a new tube and dry using a vacuum concentrator.

5. Sample Analysis:

  • The dried metabolite extract can now be derivatized (if necessary) and analyzed by mass spectrometry (GC-MS or LC-MS) to determine the mass isotopomer distribution of downstream metabolites.

Data Presentation

The following tables provide examples of how to structure quantitative data for easy comparison. The data presented here is illustrative and should be determined experimentally for your specific system.

Table 1: Optimization of this compound Concentration for Labeling Efficiency and Cell Viability

This compound Concentration (mM)Isotopic Enrichment of Citrate (M+2, %)Cell Viability (% of Control)
0.115 ± 298 ± 3
0.545 ± 497 ± 4
1.075 ± 595 ± 5
2.090 ± 393 ± 6
5.0>9585 ± 7
10.0>9570 ± 8

Data are hypothetical and represent mean ± standard deviation.

Table 2: Cytotoxicity of L-Alanine in Various Cell Lines (Illustrative IC50 Values)

Cell LineL-Alanine IC50 (mM)Incubation Time (hours)
HEK293> 2048
HeLa> 2048
A549~1572
PC-3Not Cytotoxic[7]48
BIN-67~6.25 g/L (~70 mM)[8]96

Note: IC50 values can vary significantly based on the specific assay conditions and cell line. The values presented are for illustrative purposes and should be experimentally determined.

Visualizations

Metabolic Pathways

Alanine_Metabolism cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion L_Alanine_13C3_ext This compound L_Alanine_13C3_int This compound L_Alanine_13C3_ext->L_Alanine_13C3_int Transport Pyruvate_13C3 Pyruvate-13C3 L_Alanine_13C3_int->Pyruvate_13C3 ALT Lactate_13C3 Lactate-13C3 Pyruvate_13C3->Lactate_13C3 LDH Pyruvate_13C3_mito Pyruvate-13C3 Pyruvate_13C3->Pyruvate_13C3_mito Transport Acetyl_CoA_13C2 Acetyl-CoA-13C2 Pyruvate_13C3_mito->Acetyl_CoA_13C2 PDH Oxaloacetate_13C3 Oxaloacetate-13C3 Pyruvate_13C3_mito->Oxaloacetate_13C3 PC TCA_Cycle TCA Cycle Acetyl_CoA_13C2->TCA_Cycle Oxaloacetate_13C3->TCA_Cycle

Caption: Metabolic fate of this compound in central carbon metabolism.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Cells in Standard Medium C 3. Wash Cells with PBS B 2. Prepare this compound Labeling Medium D 4. Add Labeling Medium and Incubate B->D C->D E 5. Quench Metabolism and Harvest Cells D->E F 6. Extract Metabolites E->F G 7. Analyze by Mass Spectrometry F->G H 8. Data Analysis and Interpretation G->H

Caption: General workflow for an this compound labeling experiment.

Troubleshooting Logic

Troubleshooting_Logic Start Low Labeling Efficiency Q1 Sufficient Incubation Time? Start->Q1 Sol1 Increase Incubation Time (8-24h for MFA, 5-6 doublings for SILAC) Q1->Sol1 No Q2 Used L-Alanine-free Medium & Dialyzed Serum? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Use L-Alanine-free Medium and Dialyzed FBS Q2->Sol2 No Q3 Cells Healthy and in Exponential Growth? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Optimize Cell Culture Conditions Q3->Sol3 No End Consult Further Metabolic Analysis Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting logic for low this compound labeling efficiency.

References

Technical Support Center: Troubleshooting Low Isotopic Enrichment in L-Alanine-¹³C₃ Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Alanine-¹³C₃ metabolic tracing experiments. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions to address challenges with low isotopic enrichment.

Frequently Asked Questions (FAQs)

Q1: What is isotopic enrichment and why is it low in my L-Alanine-¹³C₃ experiment?

Isotopic enrichment refers to the percentage of an analyte (e.g., a metabolite) that contains a stable isotope, in this case, ¹³C from the L-Alanine-¹³C₃ tracer.[1] Low enrichment means that a smaller than expected proportion of the metabolite pool is labeled with ¹³C. This can be caused by a variety of factors, including issues with the experimental setup, cell culture conditions, or the analytical method used.

Q2: What are the primary metabolic pathways traced by L-Alanine-¹³C₃?

L-Alanine-¹³C₃ is a valuable tracer for probing central carbon metabolism.[2] The labeled alanine is readily converted to M+3 pyruvate (pyruvate with three ¹³C atoms) by alanine aminotransferase (ALT).[2] This labeled pyruvate can then enter the Tricarboxylic Acid (TCA) cycle, be used for gluconeogenesis, or be converted to lactate.[2][3] It also allows for tracing the carbon backbone into other amino acids like aspartate and glutamate.[2]

Q3: How do I ensure my cells have reached an isotopic steady state?

A core assumption for many metabolic flux analyses is that the system has reached an isotopic steady state, where the labeling patterns of metabolites are stable over time.[4] To confirm this, you can measure isotopic labeling at two separate time points (e.g., 18 and 24 hours) after introducing the L-Alanine-¹³C₃ tracer.[4] If the labeling patterns are identical, the steady state is confirmed.[4] If not, a longer incubation time may be necessary.[5]

Q4: Why is it critical to correct for natural isotopic abundance?

Troubleshooting Guides

This section provides solutions to common problems encountered during L-Alanine-¹³C₃ labeling experiments that can lead to low isotopic enrichment.

Issue 1: Low Incorporation of ¹³C Label into Downstream Metabolites

Symptoms:

  • Mass spectrometry (MS) data shows a low percentage of labeled metabolites.

  • The mass isotopomer distributions (MIDs) are dominated by the M+0 peak (unlabeled metabolite).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Tracer Concentration The concentration of L-Alanine-¹³C₃ in the labeling medium may be too low compared to the unlabeled alanine present in the media or secreted by the cells. Increase the concentration of the L-Alanine-¹³C₃ tracer. It should be similar to or higher than the physiological concentration of alanine in standard culture medium.[3]
Insufficient Incubation Time The cells may not have had enough time to uptake and metabolize the L-Alanine-¹³C₃ to reach an isotopic steady state.[4][5] Increase the incubation time with the labeled tracer. Perform a time-course experiment to determine the optimal labeling duration for your specific cell line and experimental conditions.[5]
Contamination with Unlabeled Alanine Standard fetal bovine serum (FBS) contains unlabeled amino acids, including alanine, which will dilute the ¹³C tracer. Use dialyzed fetal bovine serum (dFBS) to prepare your labeling medium to minimize the introduction of unlabeled alanine.[3][8] Also, ensure you are using L-Alanine free basal medium.[3]
High Endogenous Pools of Unlabeled Metabolites Cells contain internal pools of unlabeled alanine and downstream metabolites that can dilute the incoming ¹³C tracer. Before adding the ¹³C-labeling medium, wash the cells with sterile phosphate-buffered saline (PBS) to remove residual unlabeled amino acids from the culture medium.[3][8] Consider a short pre-incubation in an amino acid-free medium to help deplete intracellular pools.
Slow Metabolic Rate of the Cell Line The cell line you are using may have a naturally slow metabolic rate, leading to lower incorporation of the tracer over a given time. If experimentally feasible, consider using a cell line with a higher metabolic rate or increasing the incubation time.[8]
Improper Tracer Storage or Handling The L-Alanine-¹³C₃ tracer may have degraded due to improper storage. Store the tracer according to the manufacturer's instructions, typically at room temperature, away from light and moisture.[9]
Issue 2: High Variability Between Technical Replicates

Symptoms:

  • Inconsistent isotopic enrichment levels across replicate samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Cell Numbers Variations in the number of cells seeded or harvested can lead to variability in metabolite levels and labeling. Accurately count cells before seeding and harvesting to ensure equal starting material for each replicate.[10] Consider normalizing your data to cell number, total protein, or DNA content.[6]
Inconsistent Quenching and Extraction If metabolic activity is not stopped uniformly across all samples at the time of harvest, labeling patterns can change. Standardize the timing and procedure for quenching and lysis.[10] Rapidly quench metabolic activity by adding a pre-chilled extraction solvent (e.g., 80% methanol) and scraping the cells on ice.[1][8]
Issue 3: Analytical Issues During LC-MS Analysis

Symptoms:

  • Poor peak shape, low signal-to-noise ratio, or co-elution of metabolites in the chromatogram.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Chromatographic Separation Co-elution of the labeled metabolite with other isobaric compounds can interfere with accurate quantification.[11] Optimize the mobile phase gradient to better separate peaks.[11] Consider using a different column chemistry (e.g., HILIC for polar metabolites) if using a standard C18 column.[11]
Low Signal-to-Noise Ratio The concentration of the labeled metabolite may be below the detection limit of the instrument. Increase the number of scans to improve the signal-to-noise ratio.[12] Ensure your sample preparation and extraction methods are optimized to concentrate the metabolites of interest.

Experimental Protocols

Protocol: Stable Isotope Tracing with L-Alanine-¹³C₃ in Adherent Cell Culture [3]

Materials:

  • Mammalian cells of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)[3]

  • Phosphate-buffered saline (PBS), sterile

  • L-Alanine free medium[3]

  • Purified L-Alanine-¹³C₃

  • 6-well cell culture plates

  • Methanol (LC-MS grade), pre-chilled to -80°C[3]

  • Sterile water (LC-MS grade)

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 70-80% confluency at the time of labeling. Incubate overnight in a complete growth medium containing 10% dFBS.[8]

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing L-Alanine free medium with the desired concentration of L-Alanine-¹³C₃. The concentration should be similar to that of alanine in the standard culture medium.[3] Add dFBS to the labeling medium, typically at a concentration of 10%.[3]

  • Isotope Labeling: After overnight incubation, aspirate the growth medium. Wash the cells once with sterile PBS.[3] Add the pre-warmed labeling medium to each well.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours) to allow for the uptake and metabolism of the L-Alanine-¹³C₃.[8]

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS.[1]

    • Immediately add a sufficient volume of pre-chilled (-80°C) 80% methanol to quench metabolism and extract metabolites.[8][10]

    • Scrape the cells and collect the cell lysate/methanol mixture.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the extracted metabolites using LC-MS or GC-MS to determine the isotopic enrichment in your metabolites of interest.

Visualizations

TroubleshootingWorkflow Troubleshooting Low Isotopic Enrichment cluster_experimental Experimental Design & Execution cluster_analytical Sample Preparation & Analysis Start Low Isotopic Enrichment Observed CheckTracer Verify Tracer Concentration & Purity Start->CheckTracer CheckMedia Check for Unlabeled Alanine (e.g., use dFBS, Ala-free media) CheckTracer->CheckMedia [Concentration OK] CheckTime Optimize Incubation Time (Time-course experiment) CheckMedia->CheckTime [Media OK] CheckCells Evaluate Cell Health & Metabolic Rate CheckTime->CheckCells [Time Optimized] Quenching Review Quenching & Extraction Protocol CheckCells->Quenching LCMS Troubleshoot LC-MS Method (e.g., gradient, column) Quenching->LCMS [Protocol OK] DataAnalysis Verify Data Analysis (Natural Abundance Correction) LCMS->DataAnalysis [Method OK] End Enrichment Improved DataAnalysis->End

Caption: A logical workflow for troubleshooting low isotopic enrichment.

References

Technical Support Center: L-Alanine-13C3 Tracer Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for L-Alanine-13C3 tracer studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice on avoiding metabolic scrambling and ensuring the accurate interpretation of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is metabolic scrambling of this compound and why is it a concern?

A1: Metabolic scrambling refers to the redistribution of the 13C isotope from this compound to other carbon positions within the same molecule or to other metabolites in a way that does not follow the direct, canonical metabolic pathway. This is a significant concern in metabolic flux analysis as it can lead to the misinterpretation of labeling patterns and inaccurate calculations of metabolic fluxes. The primary cause of this compound scrambling is the reversible reaction catalyzed by Alanine Aminotransferase (ALT) , which rapidly exchanges the carbons between alanine and pyruvate.

Q2: How can I detect if metabolic scrambling of my this compound tracer is occurring in my experiment?

A2: Metabolic scrambling can be detected by analyzing the mass isotopomer distributions (MIDs) of key metabolites, particularly those in the Tricarboxylic Acid (TCA) cycle, using mass spectrometry (MS). For instance, if you are using uniformly labeled this compound (M+3), its conversion to pyruvate will also be M+3. This M+3 pyruvate can then enter the TCA cycle. Significant scrambling will result in a different distribution of labeled carbons in TCA cycle intermediates than expected. Another powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy , which can determine the specific position of the 13C label within a molecule, providing direct evidence of scrambling.

Q3: What are the primary strategies to minimize metabolic scrambling of this compound?

A3: The two main strategies to minimize metabolic scrambling are:

  • Rapid Quenching and Metabolite Extraction: Immediately stopping all enzymatic activity at the time of sample collection is crucial to prevent ex vivo scrambling. This is typically achieved by flash-freezing the cells in liquid nitrogen followed by extraction with a pre-chilled solvent.

  • Inhibition of Alanine Aminotransferase (ALT): Using a specific inhibitor of ALT, such as L-cycloserine , can significantly reduce the in-cell scrambling of the 13C label between alanine and pyruvate.

Q4: Are there alternatives to this compound for tracing pyruvate metabolism that are less prone to scrambling?

A4: Yes, while this compound is a useful tracer, other substrates can provide a more direct window into specific metabolic pathways with potentially less scrambling. For example, using labeled pyruvate or glucose can bypass the initial transamination step. Parallel labeling experiments, where different tracers are used in separate but identical experimental setups, can also help to deconvolve complex metabolic pathways and validate findings from this compound tracing.

Troubleshooting Guides

Problem: Unexpected Mass Isotopomer Distributions in TCA Cycle Intermediates

Symptom: When using this compound, you observe a higher than expected M+1 or M+2 fraction in TCA cycle intermediates like citrate, succinate, or malate, and a lower than expected M+3 fraction.

Possible Cause: This is a classic sign of metabolic scrambling. The reversible action of ALT and subsequent cycling with lactate and unlabeled pyruvate pools can lead to the dilution and redistribution of the 13C label before it enters the TCA cycle.

Solutions:

  • Implement a validated rapid quenching protocol: Ensure that your sample harvesting and extraction procedure is optimized to halt all enzymatic activity instantaneously.

  • Use an Alanine Aminotransferase (ALT) inhibitor: Pre-incubating your cells with L-cycloserine before adding the this compound tracer can significantly reduce scrambling.

  • Perform parallel labeling experiments: Use a different tracer, such as [U-13C]-glucose or [U-13C]-pyruvate, in a parallel experiment to confirm the fluxes calculated from your this compound data.

Data Presentation

Table 1: Hypothetical Mass Isotopomer Distribution (MID) of Citrate with and without ALT Inhibition

This table illustrates the expected change in the mass isotopomer distribution of citrate when using this compound as a tracer, with and without the presence of an Alanine Aminotransferase (ALT) inhibitor like L-cycloserine.

Mass IsotopomerControl (this compound only)+ L-cycloserine (ALT Inhibitor)Interpretation
M+030%15%Reduced contribution from unlabeled sources due to more direct channeling of the labeled substrate.
M+125%10%Significant decrease in M+1 suggests less scrambling and dilution of the 13C label.
M+235%65%A marked increase in the M+2 fraction, the expected product from the entry of M+3 pyruvate into the TCA cycle via pyruvate dehydrogenase.
M+310%10%The M+3 fraction, primarily from pyruvate carboxylase activity, may remain relatively stable depending on the cell type and conditions.

Experimental Protocols

Protocol 1: Rapid Quenching and Metabolite Extraction for Adherent Mammalian Cells

This protocol is designed to rapidly halt metabolic activity to prevent isotopic scrambling during sample preparation.

Materials:

  • Liquid Nitrogen

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Pre-chilled (-80°C) extraction solvent: 80% Methanol / 20% Water (v/v)

  • Cell scraper

Procedure:

  • Media Removal: Aspirate the culture medium from the cell culture dish.

  • Washing: Immediately wash the cells with an appropriate volume of ice-cold PBS to remove any residual media. Perform this step in under 10 seconds to minimize metabolic changes.

  • Quenching: Immediately after removing the PBS, place the culture dish on a level surface and add liquid nitrogen directly to the dish to flash-freeze the cells and halt all metabolic activity.

  • Metabolite Extraction: a. Transfer the frozen cell dish to a pre-chilled container on dry ice. b. Add the pre-chilled (-80°C) 80% methanol/water extraction solvent to the dish. c. Use a pre-chilled cell scraper to scrape the frozen cell lysate into the extraction solvent. d. Transfer the cell lysate and extraction solvent mixture to a pre-chilled tube.

  • Cell Lysis and Protein Precipitation: a. Vortex the tube vigorously for 1 minute to ensure complete cell lysis. b. Incubate the tube at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the tube at high speed (>14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube for subsequent analysis (e.g., by LC-MS or GC-MS).

Protocol 2: Inhibition of Alanine Aminotransferase (ALT) with L-cycloserine

This protocol describes the pre-treatment of cells with L-cycloserine to minimize ALT-mediated metabolic scrambling of this compound.

Materials:

  • L-cycloserine stock solution (e.g., 10 mM in sterile water or cell culture medium)

  • Cell culture medium

  • This compound tracer

Procedure:

  • Cell Seeding: Seed cells at a density that will allow them to be in the exponential growth phase at the time of the experiment.

  • Pre-incubation with L-cycloserine: a. Approximately 30-60 minutes before introducing the this compound tracer, replace the existing cell culture medium with fresh medium containing L-cycloserine. b. The final concentration of L-cycloserine should be optimized for your cell line, but a starting concentration of 50-100 µM is often effective.[1][2] c. Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2).

  • Introduction of this compound Tracer: a. After the pre-incubation period, remove the L-cycloserine-containing medium. b. Add the experimental medium containing the this compound tracer (and also maintain the same concentration of L-cycloserine if continuous inhibition is desired).

  • Incubation and Sampling: a. Incubate the cells for the desired labeling duration. b. At the end of the incubation, proceed immediately with a rapid quenching and metabolite extraction protocol (see Protocol 1).

Mandatory Visualizations

Metabolic_Scrambling cluster_cytosol Cytosol cluster_mitochondria Mitochondria This compound This compound Pyruvate-13C3 Pyruvate-13C3 This compound->Pyruvate-13C3 ALT Pyruvate-13C3->this compound ALT (reversible) Lactate-13C3 Lactate-13C3 Pyruvate-13C3->Lactate-13C3 LDH Pyruvate-13C3_mito Pyruvate-13C3 Pyruvate-13C3->Pyruvate-13C3_mito MPC Lactate-13C3->Pyruvate-13C3 LDH (reversible) Unlabeled Pyruvate Unlabeled Pyruvate Unlabeled Pyruvate->Pyruvate-13C3 Exchange ALT ALT Acetyl-CoA-13C2 Acetyl-CoA-13C2 Pyruvate-13C3_mito->Acetyl-CoA-13C2 PDH TCA Cycle TCA Cycle Acetyl-CoA-13C2->TCA Cycle Experimental_Workflow Cell Culture Cell Culture Pre-treatment Pre-treatment Cell Culture->Pre-treatment Optional Add this compound Add this compound Cell Culture->Add this compound Pre-treatment->Add this compound e.g., L-cycloserine Incubation Incubation Add this compound->Incubation Rapid Quenching Rapid Quenching Incubation->Rapid Quenching Metabolite Extraction Metabolite Extraction Rapid Quenching->Metabolite Extraction LC-MS or NMR Analysis LC-MS or NMR Analysis Metabolite Extraction->LC-MS or NMR Analysis Data Analysis Data Analysis LC-MS or NMR Analysis->Data Analysis

References

Correcting for natural isotopic abundance in L-Alanine-13C3 data

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with L-Alanine-13C3 and other stable isotope tracers. It focuses on the critical step of correcting for the natural abundance of stable isotopes in mass spectrometry data to ensure accurate quantification of isotopic enrichment.

Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for natural isotopic abundance in this compound tracer experiments?

A1: All elements with stable isotopes exist as a natural mixture. Carbon, for instance, is about 98.9% ¹²C and 1.1% ¹³C.[1][2] When you use an L-Alanine-¹³C₃ tracer, your goal is to measure the amount of the M+3 isotopologue, which contains the three ¹³C atoms from your tracer.

However, the mass spectrometer also detects heavier isotopologues that result from the natural abundance of heavy isotopes (¹³C, ¹⁵N, ¹⁸O, ²H, etc.) in the analyte molecule.[3][4] For example, an unlabeled alanine molecule (M+0) containing one naturally occurring ¹³C atom will appear as an M+1 signal. This natural isotopic distribution creates a pattern of M+1, M+2, etc., peaks that overlap with and artificially inflate the signals of the isotopologues generated from your tracer.[5] Correction is therefore essential to remove this natural background and determine the true enrichment from the ¹³C₃ tracer.[5][6]

Correction_Workflow cluster_input Inputs cluster_process Correction Process cluster_output Output RawData Raw MS Data (Measured Intensities) Solve Solve Matrix Equation M = L⁻¹ * I RawData->Solve Formula Elemental Formula of Analyte (e.g., C₃H₇NO₂) MatrixGen Generate Correction Matrix Formula->MatrixGen Abundance Natural Isotope Abundances (Table) Abundance->MatrixGen MatrixGen->Solve CorrectedData Corrected Data (True Enrichment) Solve->CorrectedData

References

Technical Support Center: Minimizing Contamination in Stable Isotope Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize contamination in stable isotope labeling experiments.

Troubleshooting Guides

This section addresses specific issues that can arise during stable isotope labeling experiments, leading to inaccurate quantification and unreliable results.

Issue 1: High Keratin Contamination in Mass Spectrometry Data

  • Symptoms: Prominent keratin peaks in your mass spectrometry data, potentially masking or interfering with the signals of your proteins of interest. This can lead to a decrease in protein identifications.[1][2]

  • Possible Causes:

    • Environmental Exposure: Dust in the laboratory environment is a major source of keratin.[3]

    • Handling: Direct or indirect contact with skin, hair, and clothing (especially wool) can introduce keratin into your samples.[1][2][3][4]

    • Reagents and Consumables: Contaminated buffers, solutions, pipette tips, and tubes can be a significant source of keratin.[3][5]

    • Lab Equipment: Gel electrophoresis tanks, staining boxes, and other shared equipment can harbor keratin residues.[5]

  • Solutions:

    • Work Environment: Whenever possible, perform sample preparation steps in a laminar flow hood to minimize exposure to airborne particles.[1][2] Regularly wipe down benchtops and equipment with ethanol and water.[2][6]

    • Personal Protective Equipment (PPE): Always wear powder-free nitrile gloves, a clean lab coat, and a hairnet.[6] Change gloves frequently, especially after touching any surface that is not part of the sterile workflow.[5] Avoid wearing clothing made of natural fibers like wool in the lab.[4]

    • Reagents and Consumables: Use high-purity, LC-MS grade solvents and reagents.[5] Aliquot reagents to prevent contamination of stock solutions.[6] Use fresh, unopened boxes of pipette tips and microcentrifuge tubes.

    • Sample Handling: Keep all sample tubes, plates, and reagent containers covered as much as possible.[6] When opening tubes, point them away from your face.

    • SDS-PAGE: If performing gel-based proteomics, use pre-cast gels and pre-mixed buffers to reduce the chances of contamination.[1][2] Thoroughly clean gel electrophoresis tanks and staining trays before use.[5]

Issue 2: Significant Polyethylene Glycol (PEG) Contamination

  • Symptoms: A characteristic pattern of repeating peaks separated by 44 Da in your mass spectrum, which can suppress the signal of your analytes.[5]

  • Possible Causes:

    • Detergents: Many laboratory detergents and dish soaps contain PEG.[5]

    • Consumables: Some plasticware and lab wipes can be coated with PEG.[5]

    • Cross-Contamination: Using glassware that was previously used for solutions containing PEG.[5]

  • Solutions:

    • Glassware Cleaning: Avoid using PEG-containing detergents. Wash glassware with very hot water followed by a rinse with an organic solvent like isopropanol (IPA).[5] A dedicated set of glassware for mass spectrometry experiments is recommended.

    • Reagents and Solvents: Use high-purity, HPLC-grade solvents.[5] Do not store organic solvents in plastic tubes, as PEG can leach out.[5]

    • Sample Preparation: If PEG contamination is suspected in protein samples, running the sample on an SDS-PAGE gel can help remove it.[5]

Issue 3: Incomplete Isotopic Labeling in Cell Culture Experiments (e.g., SILAC)

  • Symptoms: Low labeling efficiency (<97%), leading to the presence of both "light" and "heavy" forms of peptides in the labeled sample. This results in an underestimation of protein abundance changes.[6]

  • Possible Causes:

    • Insufficient Cell Doublings: The number of cell divisions is not enough to dilute out the pre-existing "light" proteins.[6]

    • Contamination from Fetal Bovine Serum (FBS): Standard FBS contains unlabeled amino acids that compete with the "heavy" labeled amino acids.[6][7]

    • Incorrect Media Formulation: The SILAC medium may contain residual "light" amino acids.[6]

  • Solutions:

    • Cell Culture Duration: Ensure cells are cultured in the SILAC medium for at least five to six doublings.[6][7] For slower-growing cell lines, a longer adaptation period may be necessary.[6]

    • Use of Dialyzed FBS: It is crucial to use dialyzed FBS, from which small molecules like amino acids have been removed, to maximize the incorporation of heavy amino acids.[6][7]

    • Media Quality Control: Verify that the SILAC medium is completely free of the light versions of the labeling amino acids.[6]

    • Label Incorporation Check: Before starting the main experiment, perform a pilot study to verify the incorporation efficiency of the heavy amino acids. A labeling efficiency of at least 97% is recommended.[6]

Issue 4: Arginine-to-Proline Conversion in SILAC Experiments

  • Symptoms: Unexpected labeled peaks for proline-containing peptides in the "heavy" labeled sample, complicating data analysis and leading to inaccurate quantification.[6] This is due to the metabolic conversion of labeled arginine to labeled proline.[8][9]

  • Possible Causes:

    • Cell Line-Specific Metabolism: Some cell lines have a higher rate of arginine-to-proline conversion.[10]

  • Solutions:

    • Supplement with Unlabeled Proline: Adding an excess of unlabeled L-proline to the SILAC medium can suppress the metabolic pathway responsible for the conversion.[8][9][11]

    • Lower Arginine Concentration: Reducing the concentration of labeled arginine in the medium can make it a less favorable precursor for proline synthesis.[8]

    • Use of Ornithine: Adding L-ornithine to the medium has been shown to effectively reduce arginine conversion.[12]

    • Genetic Engineering: In some organisms, it is possible to delete the genes responsible for arginine catabolism to prevent conversion.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in stable isotope labeling experiments?

A1: Contamination can be broadly categorized into environmental, procedural, and sample-related sources.

  • Environmental: The most common environmental contaminant is keratin from dust, skin, and hair.[1][3]

  • Procedural: Procedural contaminants are introduced during sample preparation and analysis. These include polyethylene glycol (PEG) from detergents and plastics, high concentrations of non-volatile salts that suppress ionization, and cross-contamination from labware and consumables.[5]

  • Sample-Related: In cell culture experiments, unlabeled amino acids from standard fetal bovine serum can be a source of contamination, leading to incomplete labeling.[6][7]

Q2: How can I prevent contamination from labware and consumables?

A2: Rigorous cleaning protocols and careful selection of materials are essential.

  • Glassware: Use dedicated glassware for mass spectrometry experiments. Wash with a detergent that does not contain PEG, followed by rinsing with very hot water and an organic solvent like isopropanol (IPA).[5] For removing metal contaminants, a soak in 6 M HCl can be effective.[13]

  • Plasticware: Be aware that plasticizers and other chemicals can leach from plastic tubes and plates. Use high-quality, certified contaminant-free plasticware. Polypropylene is often a good choice.[14] Avoid storing organic solvents in plastic tubes.[5]

  • General Practices: Always wear powder-free nitrile gloves and change them frequently.[5] Keep all containers sealed when not in use.[6]

Q3: Why is it important to correct for the natural abundance of stable isotopes?

A3: All elements have naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N).[15][16] These contribute to the mass spectrum and can be mistaken for tracer incorporation, especially at low enrichment levels.[17] Correcting for the natural isotopic abundance is crucial for accurate quantification and to distinguish true labeling from the natural background.[17] This is particularly important in metabolomics and fluxomics studies.

Q4: How do I perform a label-swap experiment and why is it useful?

A4: A label-swap experiment involves performing two independent experiments where the isotopic labels for the control and treated conditions are reversed.[6] For example, in the first experiment, the control is "light" and the treated is "heavy," and in the second, the control is "heavy" and the treated is "light."[6] This experimental design helps to identify and correct for systematic errors in quantification that may arise from incomplete labeling or other experimental variations, thereby increasing the reliability of the results.[6]

Data Presentation

Table 1: Effectiveness of Proline Supplementation on Arginine-to-Proline Conversion

Proline Concentration in SILAC MediaAverage Monoisotopic Heavy Proline Peak Occupancy
0 mg/liter (Standard)28%
50 mg/liter9%
100 mg/liter3%
200 mg/liter2%
Data adapted from a study on HeLa cells. The percentage represents the portion of the monoisotopic signal of the heavy arginine peptide that is consumed by proline conversion.[8]

Table 2: Natural Abundance of Common Stable Isotopes in Biological Samples

ElementIsotopeNatural Abundance (%)
Hydrogen (H)¹H99.9885
²H (D)0.0115
Carbon (C)¹²C98.93
¹³C1.07
Nitrogen (N)¹⁴N99.632
¹⁵N0.368
Oxygen (O)¹⁶O99.757
¹⁷O0.038
¹⁸O0.205
Sulfur (S)³²S94.93
³³S0.76
³⁴S4.29
³⁶S0.02
These values represent the average natural abundance and can vary slightly.[15][16][18]

Experimental Protocols

Protocol 1: Preparation of SILAC Medium with Dialyzed Fetal Bovine Serum (dFBS)

  • Start with a base medium that is deficient in L-arginine and L-lysine (e.g., DMEM for SILAC).

  • To prepare the "Heavy" medium:

    • Supplement the base medium with the desired final concentration of heavy isotope-labeled L-arginine (e.g., ¹³C₆,¹⁵N₄-L-arginine) and L-lysine (e.g., ¹³C₆,¹⁵N₂-L-lysine).[7]

  • To prepare the "Light" medium:

    • Supplement the base medium with the corresponding unlabeled L-arginine and L-lysine to the same final concentrations.[7]

  • Add dFBS to a final concentration of 10%.[7]

  • Add other necessary supplements such as penicillin/streptomycin.[7]

  • Sterile-filter the complete "Heavy" and "Light" media through a 0.22 µm filter.[7]

  • Store the prepared media at 4°C, protected from light. Note that supplemented media have a shorter shelf life.[7]

Protocol 2: Checking for Isotopic Label Incorporation Efficiency

  • Culture cells in the "Heavy" SILAC medium for at least five to six doublings.[6][7]

  • Harvest a small aliquot of the "heavy" labeled cells.

  • Lyse the cells and perform protein quantification.

  • Digest the proteins into peptides using trypsin.

  • Analyze the resulting peptides by LC-MS/MS.

  • Determine the percentage of heavy amino acid incorporation by comparing the intensity of the "heavy" peptide peaks to the "light" peptide peaks. The goal is to achieve an incorporation rate of over 97%.[6]

Mandatory Visualization

Contamination_Troubleshooting_Workflow cluster_Symptoms Observed Issue cluster_Investigation Investigation Steps cluster_Solutions Potential Solutions Symptom1 Unexpected Peaks in MS Data CheckKeratin Check for Keratin Contamination (m/z of known keratin peptides) Symptom1->CheckKeratin CheckPEG Check for PEG Contamination (repeating peaks at 44 Da intervals) Symptom1->CheckPEG Symptom2 Inaccurate Quantification CheckLabeling Verify Labeling Efficiency (>97% incorporation?) Symptom2->CheckLabeling CheckConversion Check for Arg-to-Pro Conversion (unexpected proline-labeled peptides) Symptom2->CheckConversion Sol_Keratin Improve Lab Hygiene: - Work in a hood - Wear appropriate PPE - Use clean reagents CheckKeratin->Sol_Keratin Keratin Detected Sol_PEG Modify Cleaning Protocol: - Use PEG-free detergents - Rinse glassware with organic solvent CheckPEG->Sol_PEG PEG Detected Sol_Labeling Optimize Cell Culture: - Increase cell doublings - Use dialyzed FBS CheckLabeling->Sol_Labeling <97% Incorporation Sol_Conversion Adjust SILAC Medium: - Add unlabeled proline/ornithine - Lower arginine concentration CheckConversion->Sol_Conversion Conversion Detected

Caption: Troubleshooting workflow for common contamination issues.

SILAC_Experimental_Workflow cluster_Adaptation Adaptation Phase cluster_Experiment Experimental Phase cluster_Analysis Analysis Phase Start Start with two identical cell populations CultureLight Culture in 'Light' Medium (e.g., normal Arg & Lys) Start->CultureLight CultureHeavy Culture in 'Heavy' Medium (e.g., ¹³C₆-Arg & ¹³C₆,¹⁵N₂-Lys) Start->CultureHeavy Doublings Culture for at least 5-6 doublings CultureLight->Doublings CultureHeavy->Doublings CheckIncorporation Verify >97% Label Incorporation Doublings->CheckIncorporation CheckIncorporation->Doublings Failure Treat Apply experimental treatment to one population CheckIncorporation->Treat Success Harvest Harvest and lyse cells Treat->Harvest Mix Combine 'Light' and 'Heavy' lysates in a 1:1 ratio Harvest->Mix Digest Protein digestion (e.g., with trypsin) Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quantify Quantify protein abundance from peptide ratios LCMS->Quantify

Caption: A typical workflow for a SILAC experiment.

References

Technical Support Center: Troubleshooting Arginine-to-Proline Conversion in SILAC Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the common issue of arginine-to-proline conversion in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. Accurate protein quantification in SILAC hinges on the precise isotopic labeling of amino acids, and the metabolic conversion of heavy arginine to heavy proline can introduce significant errors.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is arginine-to-proline conversion in SILAC, and why is it a problem?

In SILAC experiments, cells are cultured in media containing "heavy" isotope-labeled essential amino acids, most commonly lysine and arginine.[4][5] However, certain cell lines possess the metabolic machinery to convert the supplied heavy arginine into heavy proline.[1][2][6] This conversion becomes problematic as the heavy isotope label is unintentionally incorporated into proline residues of newly synthesized proteins. Consequently, during mass spectrometry analysis, the signal for peptides containing heavy proline is split, leading to an underestimation of their abundance and compromising the accuracy of quantitative proteomic data.[1][7] This issue can affect a significant portion of peptides in a typical proteomics experiment.[1][7]

Q2: How can I determine if arginine-to-proline conversion is occurring in my experiment?

The primary indicator of arginine-to-proline conversion is the appearance of unexpected isotopic peak clusters in your mass spectrometry data. For a peptide containing proline, you will observe a "heavy" peak corresponding to the incorporation of proline derived from the heavy arginine label.[1][2] This extra peak complicates data analysis and leads to inaccurate quantification of protein abundance.[1][8]

Q3: What are the main strategies to prevent or minimize this conversion?

Several methods can be employed to mitigate arginine-to-proline conversion:

  • Supplementation with L-proline: Adding an excess of unlabeled ("light") L-proline to the SILAC medium is the most common and often most effective method.[2][7] The surplus of proline in the media suppresses the cell's need to synthesize its own proline from arginine.[2]

  • Supplementation with L-ornithine: L-ornithine, a precursor in the arginine metabolic pathway, can also effectively reduce conversion.[5]

  • Lowering Arginine Concentration: Reducing the concentration of labeled arginine in the medium can sometimes decrease the rate of conversion.[8][9] However, this approach may not be suitable for all cell lines and can occasionally lead to incomplete labeling or cell loss.[8]

  • Genetic Modification: For organisms amenable to genetic manipulation, such as yeast, deleting the genes responsible for arginine catabolism can abolish the conversion.[9]

  • Computational Correction: If the conversion cannot be experimentally prevented, computational tools can be used to correct the quantitative data by accounting for the signal from the converted heavy proline.[8][10][11]

Troubleshooting Guide

Problem: I've detected significant arginine-to-proline conversion in my SILAC data.

Solution Workflow:

G start Conversion Detected proline Supplement with L-proline (200-400 mg/L) start->proline Primary Strategy ornithine Supplement with L-ornithine (5 mM) start->ornithine Alternative low_arg Lower Arginine Concentration start->low_arg Alternative reanalyze Re-analyze Mass Spectrometry Data proline->reanalyze ornithine->reanalyze low_arg->reanalyze evaluate Evaluate Conversion Reduction reanalyze->evaluate computational Apply Computational Correction evaluate->computational Conversion >10% end Accurate Quantification evaluate->end Conversion ≤10% computational->end

Troubleshooting workflow for arginine-to-proline conversion.

Experimental Protocols

Protocol 1: Supplementation of SILAC Medium with L-proline

This is the most straightforward and widely used method to prevent arginine-to-proline conversion.[7]

  • Prepare SILAC Medium: Prepare your standard SILAC medium (e.g., DMEM) lacking "light" arginine and lysine.

  • Add Labeled Amino Acids: Add the "heavy" labeled L-arginine (e.g., 13C6-Arginine) and L-lysine to their final concentrations.

  • Add L-proline: Supplement the medium with unlabeled L-proline to a final concentration of at least 200 mg/L.[2][3] Some protocols recommend up to 400 mg/L.[4]

  • Cell Culture: Culture your cells in the supplemented SILAC medium for at least five to six population doublings to ensure complete incorporation of the heavy labels.[12]

  • Monitor Conversion: After cell lysis and protein digestion, analyze the peptides by mass spectrometry to confirm the reduction in arginine-to-proline conversion.

Quantitative Data Summary

The effectiveness of different strategies to reduce arginine-to-proline conversion can vary between cell lines. The following table summarizes findings from a study on human embryonic stem cells (hESCs).[5]

Treatment ConditionConcentrationPercentage of MS Precursors with ≤10% Arginine ConversionImpact on Cell Number and Pluripotency
Control (Standard E8TM medium) -<10%-
L-proline 3.5 mM40-45%No significant effect
L-ornithine 5 mM56.85%No significant effect
Lowered L-arginine 99.5 μM33.30%Occasional cell loss
Nω‐hydroxy‐nor‐l‐arginine (Nor-NOHA) VariousNo effectPotential impact on cell number

Signaling Pathway

The conversion of arginine to proline is a multi-step enzymatic process. Understanding this pathway can help in devising strategies to block it.

G Arg Heavy Arginine (e.g., ¹³C₆-Arg) Orn Heavy Ornithine Arg->Orn Arginase GSA Heavy Glutamate-γ-semialdehyde Orn->GSA Ornithine aminotransferase Pro Heavy Proline GSA->Pro Spontaneous cyclization

References

Improving signal-to-noise ratio in 13C NMR with L-Alanine-13C3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their 13C NMR experiments using L-Alanine-13C3 to improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise (S/N) ratio inherently low in 13C NMR spectroscopy?

A1: The low S/N ratio in 13C NMR spectroscopy is due to two main factors:

  • Low Natural Abundance: The NMR-active isotope, 13C, has a natural abundance of only about 1.1%. The vast majority of carbon is the NMR-inactive 12C isotope, meaning very few nuclei contribute to the signal.

  • Low Gyromagnetic Ratio: The gyromagnetic ratio of 13C is approximately four times lower than that of 1H, which further reduces its sensitivity.

For molecules at low biological concentrations, these factors make it challenging to obtain a spectrum with an adequate S/N ratio.

Q2: How does using this compound improve the S/N ratio?

A2: this compound is an isotopically labeled form of L-Alanine where all three carbon atoms are the 13C isotope. By using a compound that is nearly 100% enriched with 13C at specific sites, the number of NMR-active nuclei in the sample is dramatically increased. This directly boosts the signal intensity, leading to a significant improvement in the S/N ratio compared to measuring L-Alanine at natural abundance.

Q3: What is Dynamic Nuclear Polarization (DNP) and how can it be used with this compound?

A3: Dynamic Nuclear Polarization (DNP) is a technique that enhances NMR signal intensity by transferring the high polarization of electron spins to the nuclear spins of interest. This is achieved by irradiating a sample containing the target molecule (e.g., this compound) and a polarizing agent with microwaves at low temperatures and high magnetic fields. DNP can increase the 13C NMR signal by factors of 10,000 or more, enabling real-time metabolic imaging and the study of low-concentration samples.[1]

Q4: How does pH affect the 13C NMR spectrum of this compound?

A4: The pH of the solution significantly influences the chemical shifts of the ionizable groups in L-Alanine, namely the carboxyl and amino groups.[2] The titration of these groups with changes in pH alters the electronic environment of the nearby carbon atoms, leading to shifts in their resonance frequencies. It is crucial to control and report the pH of your sample to ensure reproducibility and accurate spectral interpretation.[3]

Troubleshooting Guides

Issue 1: Low Signal Intensity Despite Using this compound

Even with isotopic labeling, you might encounter a lower-than-expected S/N ratio. Here’s a step-by-step guide to troubleshoot this issue.

Troubleshooting Workflow

Troubleshooting Low Signal Intensity cluster_prep Sample Preparation Checks cluster_params Acquisition Parameter Optimization start Low S/N Observed prep Step 1: Verify Sample Preparation start->prep params Step 2: Optimize Acquisition Parameters prep->params Sample OK conc Increase Concentration prep->conc vol Check Sample Volume prep->vol filt Filter Sample prep->filt hardware Step 3: Check Spectrometer Hardware params->hardware Parameters Optimized scans Increase Number of Scans (NS) params->scans pulse Optimize Pulse Width (P1) params->pulse delay Adjust Relaxation Delay (D1) params->delay advanced Step 4: Consider Advanced Techniques hardware->advanced Hardware OK end Improved S/N advanced->end Standard 13C NMR Workflow for this compound prep Sample Preparation (Dissolve, pH adjust, add standard) acq NMR Data Acquisition (1D 13C with proton decoupling) prep->acq proc Data Processing (FT, Phasing, Baseline Correction) acq->proc analysis Spectral Analysis (Chemical shift assignment, coupling analysis) proc->analysis Dissolution DNP Workflow prep Prepare Sample (this compound + Radical in solvent) polarize Hyperpolarization (Low T, High B-field, Microwave Irradiation) prep->polarize dissolve Rapid Dissolution (Hot, pressurized solvent) polarize->dissolve transfer Sample Transfer (To NMR spectrometer) dissolve->transfer acquire NMR Data Acquisition (Single scan 13C experiment) transfer->acquire

References

L-Alanine-13C3 experimental protocol optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Alanine-13C3. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions regarding the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

A1: this compound is a stable isotope-labeled version of the non-essential amino acid L-alanine, where all three carbon atoms are replaced with the carbon-13 (¹³C) isotope.[1][2] This labeling provides a distinct mass shift, making it a valuable tracer in metabolic studies.[2] Its primary applications include:

  • Metabolic Flux Analysis (MFA): To quantify the rates of metabolic pathways, particularly the link between glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid biosynthesis.[3][4]

  • Quantitative Proteomics: In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments to study protein turnover and relative protein quantification.[1]

  • Drug Discovery and Development: To assess the effect of drug candidates on cellular metabolism.[5]

Q2: What is the difference between this compound and other labeled alanines?

A2: The choice of labeled alanine depends on the specific metabolic pathway being investigated. This compound is uniformly labeled, making it suitable for general protein turnover studies and tracking the entire carbon backbone of alanine.[1] Other position-specific labeled alanines, such as L-Alanine-1-13C or L-Alanine-2-13C, are used to monitor specific reactions like decarboxylation or the fate of the alpha-carbon, respectively.[1]

Q3: Can I use Fmoc-Ala-OH-¹³C₃ or Boc-L-Ala-OH-3-13C for metabolic labeling in live cells?

A3: No. Protecting groups like Fmoc and Boc are stable under typical cell culture conditions and are not readily cleaved by cells.[1][5] These reagents are designed for solid-phase peptide synthesis.[2] For metabolic labeling studies in living cells, it is crucial to use unprotected, free this compound.[1]

Q4: How should I store this compound to maintain its purity?

A4: this compound should be stored at room temperature, protected from light and moisture, to prevent degradation.[6][7]

Troubleshooting Guides

Low Incorporation of this compound
Potential Cause Troubleshooting Step Recommendation
Competition from unlabeled L-alanine in serum Use dialyzed fetal bovine serum (dFBS).Dialyzed serum has reduced concentrations of small molecules, including amino acids, minimizing competition for uptake and incorporation.[1]
Insufficient incubation time Increase the duration of labeling.For SILAC experiments aiming for near-complete proteome labeling, culture cells for at least five to six doublings.[1] For metabolic flux analysis, the labeling time will depend on the specific pathway and turnover rates of the metabolites of interest.
Sub-optimal concentration of this compound Optimize the concentration of the tracer.The concentration should be similar to that of L-alanine in standard culture medium.[5] A dose-response experiment may be necessary to determine the optimal concentration for your specific cell line.[8]
Metabolic state of the cells Ensure cells are in an active growth phase.Actively dividing cells will have higher rates of protein synthesis and metabolic activity, leading to better incorporation of the tracer.[8]
High Background Signal from Unlabeled Alanine
Potential Cause Troubleshooting Step Recommendation
Carryover from pre-culture media Thoroughly wash cells before labeling.Before adding the labeling medium, wash the cell pellet at least twice with sterile phosphate-buffered saline (PBS) or an amino acid-free medium to remove any residual unlabeled alanine.[1][8]
Contamination in the experimental system Use a defined, L-alanine-free medium as the base for your labeling medium.This ensures that the only source of L-alanine is the labeled tracer you provide.[5][6]
Isotopic purity of the tracer Verify the isotopic purity of your this compound stock.Use mass spectrometry to confirm the enrichment of your labeled amino acid.[8]

Experimental Protocols

Protocol 1: Stable Isotope Labeling with this compound for Proteomics (SILAC)

1. Media Preparation:

  • Prepare a "heavy" SILAC medium using DMEM or RPMI-1640 lacking L-alanine.

  • Supplement this medium with this compound at a concentration typical for the specific cell culture medium.

  • Add 10% dialyzed fetal bovine serum (dFBS).[1]

  • Prepare a "light" medium in parallel, containing the natural, unlabeled L-alanine.

2. Cell Culture and Labeling:

  • Culture your mammalian cells (e.g., HEK293) in the "heavy" and "light" media for at least five to six cell doublings to ensure near-complete incorporation.[1]

3. Cell Lysis and Protein Extraction:

  • Harvest and wash the "light" and "heavy" labeled cells with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.[1]

4. Protein Quantification and Digestion:

  • Quantify the protein concentration in both lysates using a standard protein assay (e.g., BCA assay).

  • Mix equal amounts of protein from the "light" and "heavy" samples.

  • Proceed with standard in-solution or in-gel protein digestion protocols (e.g., using trypsin).[1]

5. Peptide Cleanup and LC-MS/MS Analysis:

  • Desalt the peptide mixture using a C18 solid-phase extraction column.[1]

  • Resuspend the dried peptides in a loading buffer (e.g., 0.1% formic acid in water).

  • Analyze the samples using a high-resolution mass spectrometer coupled to a high-performance liquid chromatography (HPLC) system.[1]

Protocol 2: ¹³C Metabolic Flux Analysis using this compound

1. Cell Seeding and Media Preparation:

  • Seed cells in multi-well plates and allow them to attach overnight in their complete growth medium.

  • Prepare a labeling medium by supplementing L-alanine-free medium with a known concentration of this compound. The concentration should be similar to that in standard culture medium. Also, add 10% dialyzed fetal bovine serum.[5]

2. Isotope Labeling:

  • After overnight incubation, aspirate the growth medium, wash the cells once with sterile PBS, and add the pre-warmed labeling medium.[5]

  • Incubate for a predetermined time course to allow the ¹³C label to incorporate into downstream metabolites.

3. Metabolite Extraction:

  • Quench metabolism by rapidly aspirating the labeling medium and washing the cells with ice-cold PBS.

  • Add a pre-chilled (-80°C) 80% methanol solution to each well to lyse the cells and halt enzymatic activity.[4]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at high speed to pellet cell debris and proteins.[4]

  • Transfer the supernatant containing the polar metabolites to a new tube and dry using a vacuum concentrator.[4]

4. Derivatization and GC-MS Analysis (for certain metabolites):

  • For analysis of certain amino acids and organic acids by GC-MS, derivatization is necessary to increase their volatility. A common method is silylation using reagents like MTBSTFA.[4][9]

5. LC-MS/MS or GC-MS Analysis:

  • Resuspend the dried metabolite extracts in a suitable solvent and analyze using LC-MS/MS or GC-MS to determine the mass isotopomer distributions (MIDs) of downstream metabolites.[3]

Data Presentation

Table 1: Comparison of Labeled L-Alanine Tracers
TracerIsotopic Label PositionPrimary Application
This compound Uniformly labeled (all 3 carbons)General protein turnover studies, relative quantification, and tracking the entire alanine backbone.[1]
L-Alanine-1-13C Carboxyl carbonMonitoring decarboxylation reactions and flux through pathways where the carboxyl group is lost.[1]
L-Alanine-2-13C Alpha-carbonTracking the fate of the alanine backbone in metabolic transformations.[1]
L-Alanine-3-13C Beta-carbonTracer studies for specific metabolic pathways involving the alanine side chain.[1]
Table 2: Typical Instrumental Parameters for this compound Metabolite Analysis by GC-MS
Parameter Value
GC System Agilent 7890B or equivalent[9]
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[9]
Injection Volume 1 µL (splitless mode)[9]
Inlet Temperature 250°C[9]
Oven Program Initial: 90°C, hold 1 min; Ramp to 200°C at 10°C/min; Ramp to 300°C at 20°C/min, hold 5 min[9]
MS System Agilent 5977A or equivalent single quadrupole MS[9]
Ionization Mode Electron Ionization (EI) at 70 eV[9]
Acquisition Mode Selected Ion Monitoring (SIM)[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture metabolic_labeling 2. Metabolic Labeling (with this compound) cell_culture->metabolic_labeling cell_lysis 3. Cell Lysis & Protein/Metabolite Extraction metabolic_labeling->cell_lysis protein_quant 4. Protein Quantification (for Proteomics) cell_lysis->protein_quant protein_digest 5. Protein Digestion (e.g., with Trypsin) protein_quant->protein_digest peptide_cleanup 6. Peptide Cleanup (e.g., C18 desalting) protein_digest->peptide_cleanup lc_msms 7. LC-MS/MS Analysis peptide_cleanup->lc_msms data_analysis 8. Data Analysis (Peptide ID & Quantification or Mass Isotopomer Distribution) lc_msms->data_analysis

Caption: General experimental workflow for stable isotope tracing with this compound.[1]

metabolic_pathways cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion glucose Glucose pyruvate M+3 Pyruvate glucose->pyruvate Glycolysis lactate M+3 Lactate pyruvate->lactate LDH pyruvate_mito M+3 Pyruvate pyruvate->pyruvate_mito l_alanine This compound l_alanine->pyruvate ALT acetyl_coa M+2 Acetyl-CoA pyruvate_mito->acetyl_coa PDH oxaloacetate M+3 Oxaloacetate pyruvate_mito->oxaloacetate PC tca_cycle TCA Cycle acetyl_coa->tca_cycle oxaloacetate->tca_cycle

Caption: Key metabolic pathways involving this compound tracing.[3]

References

Technical Support Center: Quality Control in Isotopic Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isotopic Labeling Experiments. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in quality control.

I. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your isotopic labeling experiments, covering popular techniques such as SILAC, TMT, and iTRAQ.

A. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Issue 1: Incomplete Labeling

Q: My mass spectrometry data shows a low incorporation rate of the heavy-labeled amino acids. What are the possible causes and how can I fix this?

A: Incomplete incorporation of heavy amino acids is a frequent issue in SILAC experiments that can significantly impact the accuracy of protein quantitation.[1] Several factors can contribute to this problem. A systematic approach to troubleshooting is often the most effective, starting with the most common and easily addressable issues.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Cell Doublings Ensure cells have undergone a sufficient number of divisions (typically 5-6) to dilute out pre-existing "light" proteins.[1] For most cell lines, this is adequate to achieve over 97% incorporation.[1]
Contamination with Light Amino Acids Use dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled amino acids. Standard FBS contains free amino acids that can compete with the heavy-labeled ones.
Suboptimal Amino Acid Concentrations Verify the concentration of both heavy and light amino acids in your custom media to ensure they are at the appropriate levels for your specific cell line.
Cell Line-Specific Characteristics Some cell lines have slower protein turnover rates.[1] Consider extending the culture period or using a pulse-SILAC approach for these cells.
Poor Cell Health Monitor cell viability and growth rate. Poor cell health can affect protein synthesis and amino acid uptake. Ensure the SILAC medium is not adversely affecting your cells.

Issue 2: Arginine-to-Proline Conversion

Q: I'm observing unexpected heavy peaks for proline-containing peptides in my SILAC experiment. What is causing this and how can I prevent it?

A: The metabolic conversion of heavy arginine to heavy proline is a known phenomenon in some cell lines that can lead to inaccurate quantification.[2][3] This conversion complicates data analysis by splitting the signal of proline-containing peptides.[4]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Endogenous Arginine Metabolism Some cell lines have active enzymatic pathways that convert arginine to proline.
Insufficient Proline in Culture Medium A lack of proline in the medium can drive the cell to synthesize it from arginine.

Preventative Measures:

Method Description Reported Effectiveness
Supplement with L-Proline Add unlabeled L-proline to the SILAC medium (e.g., 200 mg/L).[5] This suppresses the cell's need to synthesize proline from arginine.Can render arginine-to-proline conversion completely undetectable.[5]
Supplement with L-Ornithine Adding L-ornithine (e.g., 5 mM) can also effectively reduce conversion.In human embryonic stem cells, this resulted in 56.85% of MS precursors showing ≤10% arginine conversion.[1]
Reduce Arginine Concentration Lowering the concentration of heavy arginine in the medium can sometimes prevent conversion.In human embryonic stem cells, reducing arginine to 99.5 µM resulted in 33.30% of MS precursors with ≤10% conversion.[1]
Use of Arginase Inhibitors Chemical inhibitors of arginase, such as Nω‐hydroxy‐nor‐l‐arginine (nor-NOHA), can block the conversion pathway.[2]This method may not be suitable for all cell lines and can sometimes lead to cell loss.[2]

Diagram: Troubleshooting Incomplete SILAC Labeling

start Incomplete Labeling Observed check_doublings Check Number of Cell Doublings start->check_doublings check_fbs Verify Use of Dialyzed FBS check_doublings->check_fbs < 5-6 doublings extend_culture Extend Culture Duration or Use Pulse-SILAC check_doublings->extend_culture ≥ 5-6 doublings check_aa_conc Confirm Amino Acid Concentrations check_fbs->check_aa_conc Using standard FBS use_dialyzed_fbs Switch to Dialyzed FBS check_fbs->use_dialyzed_fbs Using dialyzed FBS check_cell_health Assess Cell Viability and Growth check_aa_conc->check_cell_health Concentrations incorrect adjust_media Adjust Amino Acid Concentrations in Media check_aa_conc->adjust_media Concentrations correct optimize_culture Optimize Culture Conditions check_cell_health->optimize_culture Poor health complete_labeling Complete Labeling Achieved check_cell_health->complete_labeling Good health extend_culture->complete_labeling use_dialyzed_fbs->complete_labeling adjust_media->complete_labeling optimize_culture->complete_labeling

Caption: A decision tree for troubleshooting incomplete SILAC labeling.

B. Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)

Issue 1: Ratio Compression

Q: The fold changes in my TMT/iTRAQ data appear to be underestimated. What causes this "ratio compression" and how can I mitigate it?

A: Ratio compression is a well-documented issue in isobaric tagging experiments where the true abundance ratios of peptides are underestimated due to co-isolation and co-fragmentation of interfering ions.[4][6][7]

Possible Causes and Solutions:

Possible Cause Mitigation Strategy
Co-isolation of Precursor Ions When multiple peptides are co-isolated in the same MS1 window, their reporter ions are all generated in the MS2 spectrum, leading to a skewed ratio.
High Sample Complexity Complex samples increase the likelihood of co-eluting peptides with similar mass-to-charge ratios.

Mitigation Strategies:

  • Fractionation: Reduce sample complexity by performing offline fractionation (e.g., high-pH reversed-phase liquid chromatography) before LC-MS/MS analysis.[8]

  • Narrower Isolation Windows: Use a narrower isolation window on the mass spectrometer to reduce the number of co-isolated precursors.

  • MS3-based Methods: Employing an MS3-based acquisition method (like Synchronous Precursor Selection, SPS-MS3) can help to minimize ratio compression by isolating a specific fragment ion from the MS2 spectrum before generating the reporter ions.[9]

  • Data Analysis Strategies: Utilize data analysis software that can correct for interference. Some algorithms use the information from survey scans to estimate and correct for the contribution of interfering ions.[6]

Issue 2: Low Peptide Identification Rates

Q: I am not identifying as many peptides as expected in my iTRAQ/TMT experiment. What could be the reasons?

A: Low peptide identification can be caused by several factors, from sample preparation to instrument settings.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Labeling Verify the labeling efficiency. Unlabeled peptides will not be quantified. Ensure the pH of the labeling reaction is optimal (typically pH 8-8.5).[10]
Poor Fragmentation Optimize the collision energy (HCD or CID) to ensure efficient fragmentation of both the peptide backbone and the tag to release the reporter ions.
Sample Loss During Preparation Be meticulous during sample cleanup steps. Use low-binding tubes and pipette tips.
Instrument Sensitivity Ensure the mass spectrometer is properly calibrated and functioning optimally. Run a quality control standard to check instrument performance.

II. Frequently Asked Questions (FAQs)

Q1: What is an acceptable isotopic incorporation efficiency for SILAC experiments?

A: An incorporation efficiency of greater than 97% is generally recommended for accurate quantification in SILAC experiments.[1] Some sources suggest that over 95% is acceptable for most applications.[6] It is crucial to experimentally verify the labeling efficiency before proceeding with quantitative analysis.

Q2: How do I check the purity of my isotopically labeled amino acids?

A: The isotopic purity of the precursor amino acids is critical for accurate labeling. This can be assessed using mass spectrometry. A detailed protocol is provided in the "Experimental Protocols" section below. The isotopic purity should ideally be greater than 99%.

Q3: What are the key differences between SILAC, TMT, and iTRAQ?

A: The main difference lies in the labeling strategy. SILAC is a metabolic labeling method where the label is incorporated in vivo as cells grow. TMT and iTRAQ are chemical labeling methods where the tags are added to the peptides in vitro after protein extraction and digestion.[6][11]

Feature SILAC TMT/iTRAQ
Labeling Stage In vivo (metabolic)In vitro (chemical)
Sample Mixing Early (at the cell stage)Late (at the peptide stage)
Multiplexing Typically 2-3 plex (can be higher)Up to 16-plex (TMTpro)
Ratio Compression Not a significant issueA known challenge
Sample Type Primarily for cultured cellsApplicable to any protein sample

Q4: What are some key quality control checkpoints in a quantitative proteomics experiment?

A: A robust quality control framework should be implemented at multiple stages of the workflow.

  • Sample Preparation: Assess protein concentration accurately before mixing.

  • Mass Spectrometry: Monitor instrument performance using system suitability standards. Key metrics include mass accuracy, chromatographic peak shape, and signal intensity.

  • Data Analysis: Check for labeling efficiency (SILAC), and signs of ratio compression (TMT/iTRAQ). The number of peptide-spectrum matches (PSMs) and protein identifications can also be indicative of data quality.

III. Quantitative Data Tables

Table 1: Recommended SILAC Labeling Parameters for Common Cell Lines

Cell Line Typical Doubling Time (hours) Recommended Number of Doublings Estimated Time for >97% Labeling
HeLa 20-245-65-6 days
HEK293 24-305-66-8 days
A549 22-265-65-7 days
MCF7 30-406-78-12 days

Note: These are estimates. It is always recommended to experimentally determine the optimal labeling time for your specific cell line and culture conditions.

Table 2: Key Mass Spectrometry Parameters for Isotopic Labeling Experiments

Parameter SILAC TMT/iTRAQ (MS2) TMT/iTRAQ (SPS-MS3)
MS1 Resolution 60,000 - 120,00060,000 - 120,00060,000 - 120,000
MS2/MSn Resolution 15,000 - 30,00030,000 - 60,00050,000 - 60,000
Fragmentation HCD or CIDHCDHCD (for MS2 and MS3)
Collision Energy Normalized Collision Energy (NCE) ~28%NCE ~32-35%NCE ~35% (MS2), ~55% (MS3)
Isolation Window 1.2 - 2.0 m/z0.7 - 1.2 m/z0.7 - 1.2 m/z

Note: These are starting points and should be optimized for your specific instrument and experimental goals.

IV. Experimental Protocols

Protocol 1: Assessing SILAC Labeling Efficiency

Objective: To determine the percentage of incorporation of heavy-labeled amino acids into the proteome.

Methodology:

  • Cell Culture: Culture cells in "heavy" SILAC medium for at least 5-6 passages.

  • Cell Lysis: Harvest a small population of cells (e.g., 1 x 10^6) and lyse them using a standard lysis buffer (e.g., RIPA buffer).

  • Protein Digestion: Perform in-solution or in-gel digestion of the protein lysate with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Search the MS/MS data against a relevant protein database.

    • Manually inspect the spectra of several high-abundance peptides containing the labeled amino acid (e.g., lysine or arginine).

    • For each peptide, calculate the labeling efficiency using the following formula: % Labeling Efficiency = (Intensity of Heavy Peak / (Intensity of Heavy Peak + Intensity of Light Peak)) * 100

    • The heavy peak should be at least 97% of the total signal for that peptide for labeling to be considered complete.[1]

Protocol 2: Validating Isotopic Purity of Labeled Amino Acid Precursors

Objective: To confirm the isotopic purity of the stable isotope-labeled amino acids used for preparing SILAC media.

Methodology:

  • Sample Preparation: Prepare a solution of the labeled amino acid at a known concentration in a suitable solvent (e.g., water or a weak acid).

  • LC-MS Analysis: Analyze the amino acid solution using a high-resolution mass spectrometer coupled to a liquid chromatography system. A simple isocratic elution may be sufficient.

  • Data Acquisition: Acquire full scan MS data in positive ion mode, ensuring the mass range covers the expected m/z of both the labeled and any potential unlabeled amino acid.

  • Data Analysis:

    • Extract the ion chromatograms for the theoretical m/z of the labeled and unlabeled amino acid.

    • Compare the peak area of the unlabeled form to the peak area of the labeled form.

    • Calculate the isotopic purity: % Isotopic Purity = (Peak Area of Labeled Amino Acid / (Peak Area of Labeled Amino Acid + Peak Area of Unlabeled Amino Acid)) * 100

    • A purity of >99% is desirable.

V. Visualization of Signaling Pathways

Isotopic labeling is a powerful tool for studying dynamic cellular processes like signal transduction. Below are examples of signaling pathways commonly investigated using these techniques, visualized using Graphviz.

Diagram: Simplified EGFR Signaling Pathway

EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Phosphorylates & Recruits SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription (Proliferation, Survival) ERK->Transcription Antigen Antigen BCR BCR (Igα/Igβ) Antigen->BCR Binds Lyn Lyn BCR->Lyn Activates Syk Syk BCR->Syk Recruits & Activates Lyn->BCR Phosphorylates ITAMs BLNK BLNK Syk->BLNK Phosphorylates BTK BTK BLNK->BTK Recruits PLCy2 PLCγ2 BLNK->PLCy2 Recruits BTK->PLCy2 Activates Downstream Downstream Signaling (Ca2+ flux, NF-κB, MAPK) PLCy2->Downstream

References

Validation & Comparative

A Head-to-Head Comparison of L-Alanine-13C3 and 15N L-Alanine as Metabolic Tracers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of metabolic research, stable isotope tracers are indispensable for delineating the complex web of biochemical pathways. L-alanine, a non-essential amino acid, sits at a critical metabolic nexus, linking carbohydrate, protein, and nitrogen metabolism. The choice between isotopically labeling the carbon backbone with 13C or the amino group with 15N is a critical decision that dictates the experimental questions that can be addressed. This guide provides a comprehensive comparison of L-Alanine-13C3 and 15N L-Alanine, offering researchers, scientists, and drug development professionals the insights needed to select the optimal tracer for their studies.

Core Principles: Tracing Carbon vs. Nitrogen

The fundamental distinction between this compound and 15N L-Alanine lies in the specific atom being traced.[1] this compound allows for the direct tracking of the carbon skeleton of alanine as it is metabolized through central carbon pathways. Conversely, 15N L-Alanine is the premier choice for investigating the fate of the nitrogen atom, providing direct insights into nitrogen uptake, assimilation, and flux.[1] The selection of the tracer is therefore intrinsically linked to the metabolic pathway under investigation.

Quantitative Data Summary

The performance of these tracers can be assessed by their incorporation into downstream metabolites and their utility in calculating metabolic fluxes. The following table summarizes key quantitative parameters and applications.

FeatureThis compound15N L-AlanineRationale
Primary Target Carbon SkeletonNitrogen AtomEach isotope directly tracks its corresponding element.[1]
Primary Application Carbon metabolic flux analysis, tracking carbon sources for pathways like the TCA cycle, glycolysis, and gluconeogenesis.[1][2]Direct quantification of nitrogen uptake, assimilation, and metabolism, including amino acid biosynthesis and the urea cycle.[1][3][4]The labeled atom dictates the metabolic pathway that can be most accurately traced.
Key Analytical Technique Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR).[5][6]Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-c-IRMS), MS, NMR.[1]While both can be detected by MS and NMR, GC-c-IRMS is particularly powerful for nitrogen isotope ratio analysis.
Potential Complications Isotope scrambling from central carbon metabolism can complicate data interpretation.[1]Isotopic fractionation by enzymes can alter the isotopic ratio, which needs to be accounted for.[1]Biological systems can process isotopes at slightly different rates.
Natural Abundance ~1.1% for 13C~0.37% for 15NThe lower natural abundance of 15N can provide a cleaner background in mass spectrometry.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate metabolic tracing studies. Below are generalized protocols for key experiments using this compound and 15N L-Alanine.

Protocol 1: 13C Metabolic Flux Analysis using this compound

This protocol outlines the steps for tracing the carbon backbone of alanine in cell culture.

1. Cell Culture and Labeling:

  • Culture cells in a standard medium to the desired confluency (~80%).

  • Prepare a labeling medium by supplementing an alanine-free base medium with this compound to the desired final concentration. All other necessary components (e.g., glucose, dialyzed fetal bovine serum) should be added.[7]

  • Wash the cells twice with pre-warmed sterile PBS to remove any residual unlabeled alanine.

  • Add the pre-warmed 13C L-Alanine labeling medium to the cells and incubate for a time course determined by the specific metabolic pathway under investigation.[7]

2. Metabolite Extraction:

  • Quench metabolism by aspirating the labeling medium and immediately adding ice-cold 80% methanol.[7]

  • Scrape the cells into the methanol solution and transfer to a microcentrifuge tube.

  • Incubate at -80°C for at least 30 minutes to ensure complete protein precipitation.[7]

  • Centrifuge at high speed (e.g., >15,000 x g) for 15 minutes at 4°C.

  • Transfer the supernatant containing the polar metabolites to a new tube and dry using a vacuum concentrator.[7]

  • Store dried pellets at -80°C until analysis.[7]

3. Sample Analysis by Mass Spectrometry (GC-MS):

  • Derivatization: Resuspend the dried metabolite extract in a suitable solvent and derivatize to increase volatility. A common method is silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[5][7]

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The instrument will separate the metabolites, and the mass spectrometer will detect the mass-to-charge ratio (m/z) of the fragments, revealing the incorporation of 13C.[5]

  • Data Analysis: Analyze the mass isotopomer distributions (MIDs) of downstream metabolites to calculate metabolic fluxes using specialized software.

Protocol 2: 15N Tracing using L-Alanine-15N

This protocol is designed to track the nitrogen atom from alanine.

1. Cell Culture and Labeling:

  • Follow the same cell culture and labeling initiation procedure as in Protocol 1, but use a labeling medium containing 15N L-Alanine.

2. Sample Preparation for Nitrogen Analysis:

  • Hydrolysis: For analysis of nitrogen incorporation into the total amino acid pool, hydrolyze cell pellets or protein extracts using 6 M HCl at 110°C for 20-24 hours.[1]

  • Purification: Neutralize and desalt the hydrolysate using cation-exchange chromatography to purify the amino acids.[1]

3. Sample Analysis by GC-c-IRMS:

  • Derivatization: Derivatize the purified amino acids to make them volatile for gas chromatography. A common method is conversion to their N-pivaloyl/isopropyl esters.[1]

  • GC-c-IRMS Analysis: Inject the derivatized amino acids into a GC coupled to a combustion interface and an isotope ratio mass spectrometer (IRMS). The GC will separate the amino acids, which are then combusted to N2 gas. The IRMS will measure the 15N/14N ratio to determine the 15N enrichment.[1]

4. Sample Analysis by LC-MS/MS:

  • Protein Precipitation: For analyzing 15N incorporation into free amino acids, precipitate proteins from cell lysates using a solvent like acetonitrile.[5]

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Use a suitable chromatography method to separate the amino acids. The mass spectrometer will detect the mass shift due to the incorporation of 15N.

Visualizing Metabolic Fates

The following diagrams illustrate the central metabolic pathways involving L-alanine and the distinct fates of its carbon and nitrogen atoms.

L_Alanine_13C3_Metabolism cluster_glycolysis Glycolysis cluster_alanine_metabolism Alanine Metabolism cluster_tca TCA Cycle cluster_gluconeogenesis Gluconeogenesis Glucose Glucose Pyruvate Pyruvate-¹³C₃ Glucose->Pyruvate Pyruvate_from_Ala Pyruvate-¹³C₃ L_Alanine L-Alanine-¹³C₃ L_Alanine->Pyruvate_from_Ala ALT Acetyl_CoA Acetyl-CoA-¹³C₂ Pyruvate_from_Ala->Acetyl_CoA PDH Glucose_new Glucose-¹³C₃ Pyruvate_from_Ala->Glucose_new Citrate Citrate-¹³C₂ Acetyl_CoA->Citrate Oxaloacetate Oxaloacetate Citrate->Oxaloacetate ... Oxaloacetate->Citrate

Metabolic fate of this compound.

L_Alanine_15N_Metabolism cluster_alanine_metabolism Alanine Metabolism cluster_transamination Transamination cluster_urea_cycle Urea Cycle L_Alanine_15N L-Alanine-¹⁵N Glutamate_15N Glutamate-¹⁵N L_Alanine_15N->Glutamate_15N ALT Pyruvate Pyruvate L_Alanine_15N->Pyruvate Other_Amino_Acids Other Amino Acids-¹⁵N Glutamate_15N->Other_Amino_Acids Ammonia_15N NH₃-¹⁵N Glutamate_15N->Ammonia_15N GDH Alpha_KG α-Ketoglutarate Alpha_KG->Glutamate_15N Urea_15N Urea-¹⁵N Ammonia_15N->Urea_15N

Metabolic fate of 15N L-Alanine.

Experimental_Workflow start Start: Cell Culture labeling Isotopic Labeling (L-Alanine-¹³C₃ or ¹⁵N L-Alanine) start->labeling quench Quench Metabolism (e.g., cold methanol) labeling->quench extract Metabolite Extraction quench->extract derivatize Derivatization (for GC-MS) extract->derivatize analysis Sample Analysis (MS or NMR) derivatize->analysis data Data Analysis (Metabolic Flux Calculation) analysis->data end End: Results data->end

General experimental workflow.

Conclusion

Both this compound and 15N L-Alanine are powerful tools for metabolic research, but their applications are distinct. For researchers aiming to quantify carbon flux through central metabolic pathways, this compound is the tracer of choice.[2] In contrast, for studies focused on nitrogen metabolism, amino acid biosynthesis, and the urea cycle, 15N L-Alanine provides direct and unambiguous measurements.[1][3] The decision of which tracer to use is not about which is superior overall, but rather which is the right tool for the specific biological question being asked. A thorough understanding of the principles, protocols, and analytical techniques associated with each tracer is paramount for designing robust experiments and obtaining meaningful insights into the complexities of cellular metabolism.

References

A Researcher's Guide to Isotopic Labeling: L-Alanine-13C3 vs. D-Alanine-3-13C in Bacterial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise selection of isotopically labeled compounds is fundamental to unraveling the complexities of bacterial physiology and identifying new therapeutic targets. This guide offers an objective comparison of two stable isotope-labeled alanines, L-Alanine-13C3 and D-Alanine-3-13C, highlighting their distinct applications in bacterial research, supported by experimental data and detailed methodologies.

The core difference between these two powerful research tools lies in their stereochemistry, which dictates their unique metabolic fates within bacteria. L-alanine is a proteinogenic amino acid, integral to central carbon metabolism and protein synthesis across nearly all life forms. In contrast, D-alanine is a non-proteinogenic amino acid primarily found in the peptidoglycan of bacterial cell walls, a structure absent in eukaryotes. This fundamental biological distinction makes D-Alanine-3-13C a highly specific tracer for bacterial cell wall biosynthesis and viability, while this compound serves as a valuable tool for broader metabolic flux analysis.[1][2]

Core Applications in Bacterial Research

The differential roles of L- and D-alanine in bacteria define their primary research applications:

  • This compound: A Window into Central Metabolism. As a component of proteins and a key player in central metabolic pathways, this compound is an excellent tracer for 13C-Metabolic Flux Analysis (13C-MFA).[3][4][5] By tracking the incorporation of the 13C label into various metabolites and proteinogenic amino acids, researchers can quantify the flux through pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis.[3][6] This provides a detailed understanding of the bacterial metabolic network under different conditions or in response to genetic modifications or drug treatment.[7][8]

  • D-Alanine-3-13C: A Specific Probe for Bacterial Cell Wall Dynamics. The incorporation of D-alanine into peptidoglycan is a direct indicator of active cell wall synthesis, which is essential for bacterial growth and division.[1][9] This makes D-Alanine-3-13C an invaluable tool for:

    • Monitoring bacterial growth and viability: Tracking the uptake and incorporation of D-Alanine-3-13C provides a direct measure of bacterial proliferation.[1]

    • Studying peptidoglycan synthesis and turnover: Researchers can quantify the rates of new peptidoglycan synthesis and remodeling.[9][10]

    • Investigating mechanisms of antibiotic action: This tracer can be used to assess how antibiotics that target the cell wall affect peptidoglycan biosynthesis.[11]

    • Screening for novel antimicrobial compounds: Assays can be developed to identify compounds that inhibit the incorporation of D-alanine.[12]

Quantitative Data Comparison

While direct head-to-head quantitative comparisons of this compound and D-Alanine-3-13C incorporation in the same bacterial strain under identical conditions are limited in publicly available literature, we can summarize their key performance characteristics based on their distinct applications.

FeatureThis compoundD-Alanine-3-13C
Primary Application Metabolic Flux Analysis (MFA) of central carbon metabolism.Tracing peptidoglycan synthesis and bacterial viability.
Specificity Low; incorporated into general protein synthesis and central metabolism.High; specifically incorporated into bacterial peptidoglycan.[1]
Primary Analytical Readout 13C enrichment in proteinogenic amino acids and central metabolites.13C enrichment in the cell wall fraction (muropeptides).[1]
Key Insights Quantitative fluxes through central metabolic pathways.Rates of cell wall synthesis, turnover, and bacterial growth.

Relative D-Alanine Uptake in Different Bacterial Species

Data from studies using various labeled D-alanine analogs provide insights into the relative uptake efficiencies across different bacterial species. It is important to note that these values are relative and can vary based on the specific strain and experimental conditions.

Bacterial SpeciesGram StatusRelative D-Alanine Uptake (% of S. aureus)
Staphylococcus aureusGram-positive100%
Bacillus subtilisGram-positiveHigh
Listeria monocytogenesGram-positiveHigh
Escherichia coliGram-negativeLower than S. aureus
Pseudomonas aeruginosaGram-negativeLower than S. aureus
(Data summarized from qualitative and semi-quantitative studies using various labeled D-alanine analogs)[13]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these isotopic tracers. Below are representative protocols for key experiments.

Protocol 1: 13C-Metabolic Flux Analysis using this compound

This protocol outlines a general workflow for conducting a 13C-MFA experiment in bacteria using this compound as a tracer.

  • Bacterial Culture Preparation:

    • Grow the bacterial strain of interest in a chemically defined minimal medium with a known carbon source (e.g., glucose).

    • Culture the bacteria to the mid-exponential growth phase.

  • Isotopic Labeling:

    • Introduce this compound to the culture medium at a final concentration of 1-5 mM. The optimal concentration should be determined empirically.

    • Continue the incubation for a period that allows for significant incorporation of the label into cellular metabolites and proteins (typically several cell doublings).

  • Sample Collection and Metabolite Extraction:

    • Rapidly quench the metabolic activity of the bacterial cells by, for example, adding cold methanol.

    • Harvest the cells by centrifugation.

    • Extract intracellular metabolites using a suitable solvent (e.g., a mixture of methanol, acetonitrile, and water).

  • Protein Hydrolysis:

    • Hydrolyze the remaining cell pellet to release proteinogenic amino acids.

  • Analytical Measurement:

    • Analyze the isotopic enrichment of intracellular metabolites and proteinogenic amino acids using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Use specialized software to calculate the metabolic fluxes based on the measured mass isotopomer distributions.[7]

Protocol 2: Analysis of Peptidoglycan Synthesis using D-Alanine-3-13C

This protocol describes the use of D-Alanine-3-13C to quantify peptidoglycan synthesis.[10]

  • Bacterial Culture and Labeling:

    • Grow the bacterial strain in a suitable medium to the mid-exponential phase.

    • Add D-Alanine-3-13C to the culture at a final concentration of 1-10 mM.[9]

    • Incubate for one to two doubling times to allow for incorporation into the peptidoglycan.[9]

  • Cell Harvesting and Peptidoglycan Isolation:

    • Harvest the cells by centrifugation.

    • Isolate the peptidoglycan from the cell pellet. This typically involves treatment with detergents (e.g., SDS) to remove other cellular components.

  • Muropeptide Analysis:

    • Digest the purified peptidoglycan with an enzyme such as mutanolysin or lysozyme to generate muropeptides.

    • Separate the resulting muropeptides using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Mass Spectrometry Analysis:

    • Analyze the eluting muropeptides using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Identify the muropeptides based on their mass-to-charge ratio and fragmentation patterns.

  • Quantification of Incorporation:

    • Quantify the incorporation of D-Alanine-3-13C by comparing the peak areas or intensities of the labeled and unlabeled muropeptides.[9] The incorporation of one 13C atom results in a +1 Da mass shift for each labeled D-alanine.[11]

Visualizing the Metabolic Pathways and Experimental Workflows

To further clarify the applications of these tracers, the following diagrams illustrate the key metabolic pathways and experimental workflows.

Peptidoglycan_Synthesis_Workflow cluster_workflow Experimental Workflow for D-Alanine-3-13C Labeling Bacterial Culture Bacterial Culture Add D-Alanine-3-13C Add D-Alanine-3-13C Bacterial Culture->Add D-Alanine-3-13C Mid-exponential phase Incubation Incubation Add D-Alanine-3-13C->Incubation Cell Harvesting Cell Harvesting Incubation->Cell Harvesting Peptidoglycan Isolation Peptidoglycan Isolation Cell Harvesting->Peptidoglycan Isolation Enzymatic Digestion Enzymatic Digestion Peptidoglycan Isolation->Enzymatic Digestion LC-MS Analysis LC-MS Analysis Enzymatic Digestion->LC-MS Analysis Data Analysis Data Analysis LC-MS Analysis->Data Analysis Quantify Incorporation

Caption: Experimental workflow for tracing peptidoglycan synthesis using D-Alanine-3-13C.

Metabolic_Pathways cluster_L_Alanine This compound Metabolism cluster_D_Alanine D-Alanine-3-13C Metabolism L_Ala This compound Pyruvate Pyruvate-13C3 L_Ala->Pyruvate Transamination Proteins Protein Synthesis L_Ala->Proteins D_Ala D-Alanine-3-13C L_Ala->D_Ala Alanine Racemase TCA TCA Cycle Pyruvate->TCA Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis D_Ala_D_Ala D-Ala-D-Ala-13C D_Ala->D_Ala_D_Ala Ddl UDP_MurNAc UDP-MurNAc-pentapeptide-13C D_Ala_D_Ala->UDP_MurNAc MurF Peptidoglycan Peptidoglycan UDP_MurNAc->Peptidoglycan Transglycosylation & Transpeptidation

Caption: Distinct metabolic fates of this compound and D-Alanine-3-13C in bacteria.

References

Validating Mass Spectrometry Data from L-Alanine-13C3 Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating mass spectrometry data from experiments utilizing L-Alanine-13C3, a stable isotope-labeled amino acid crucial for metabolic flux analysis and quantitative proteomics. We offer an objective comparison with alternative approaches, supported by experimental data and detailed protocols to ensure reproducible and accurate results.

Introduction to Stable Isotope Labeling with this compound

Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful technique in quantitative proteomics.[1][2] This method involves substituting a standard ("light") amino acid in cell culture media with a "heavy," stable isotope-labeled counterpart. As cells synthesize proteins, they incorporate this heavy amino acid. By comparing the mass spectra of proteins from cells grown in "light" and "heavy" media, researchers can accurately quantify differences in protein abundance under various experimental conditions.[1] L-Alanine, a non-essential amino acid, is readily incorporated into proteins, making its labeled versions valuable for metabolic and proteomic studies.[1] this compound, where all three carbon atoms are 13C isotopes, is particularly useful for general protein turnover studies and relative quantification due to the significant mass shift it produces, allowing for clear separation in the mass spectrometer.[1]

Comparison of Validation Methodologies

The primary method for validating the incorporation of this compound is mass spectrometry, which confirms the mass shift in peptides and proteins. However, Nuclear Magnetic Resonance (NMR) spectroscopy offers an orthogonal approach for validation. Below is a comparison of these techniques.

ParameterMass Spectrometry (LC-MS/MS)NMR Spectroscopy (13C NMR)
Principle Detects the mass-to-charge ratio of ions, identifying the mass shift caused by 13C incorporation.Detects the nuclear magnetic resonance of 13C atoms, providing information about their chemical environment.[3]
Primary Output Mass spectra showing peaks for light and heavy (13C-labeled) peptides.NMR spectra showing distinct signals for each carbon atom in the molecule.[3]
Quantitative Data Relative abundance of light and heavy peptides, isotopic enrichment.[1]Chemical shifts, J-coupling constants.[3]
Sensitivity High (pmol to fmol range).[4]Lower than mass spectrometry.
Sample Requirement Low (µg to ng of protein/peptide).High (mg of purified sample).
Information Provided Confirms incorporation and provides relative quantification.Confirms isotopic labeling at specific atomic positions and provides structural information.[3]
Alternative Isotope Use Can be used with various isotopically labeled alanines (e.g., D-Alanine-3-13C).[5]Can also be used with other labeled amino acids.

Experimental Protocols

Protocol 1: Cell Culture and Metabolic Labeling

This protocol is adapted from standard procedures for stable isotope labeling.[1]

  • Cell Culture: Culture mammalian cells (e.g., HEK293) in a suitable growth medium.

  • Metabolic Labeling: For the "heavy" sample, replace the standard medium with a medium containing this compound. The "light" sample is cultured in the standard medium.

  • Incubation: Allow the cells to grow for a sufficient duration to ensure the incorporation of the labeled amino acid into proteins (typically several cell doublings).

  • Harvesting: Harvest the cells from both "light" and "heavy" conditions.

Protocol 2: Sample Preparation for Mass Spectrometry
  • Cell Lysis: Lyse the harvested cells using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Mixing (Optional): For relative quantification, mix equal amounts of protein from the "light" and "heavy" samples.

  • Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.

  • Sample Cleanup: Desalt the peptide mixture using a C18 column or similar.

Protocol 3: LC-MS/MS Analysis
  • Liquid Chromatography (LC): Inject the peptide sample into an LC system coupled to a mass spectrometer. Separate the peptides using a C18 column with a suitable gradient.[3]

  • Mass Spectrometry (MS): Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[3]

  • Data Acquisition: Acquire full scan mass spectra (MS1) to identify peptide pairs with a specific mass difference corresponding to the incorporation of this compound. The expected mass shift is approximately 3 Daltons for each incorporated alanine residue.[6]

  • Tandem Mass Spectrometry (MS/MS): Fragment the peptides of interest to obtain sequence information for protein identification.

Protocol 4: Data Analysis
  • Peptide Identification: Use a database search engine to identify the peptides from the MS/MS spectra.[1]

  • Quantification: Quantify the relative abundance of the "light" and "heavy" forms of each peptide based on the signal intensities of their isotopic envelopes in the MS1 scans.[1]

  • Data Validation: Successful incorporation of this compound is confirmed by the detection of peptide pairs separated by the expected mass difference.[1]

Quality Control and Data Validation

Several factors are crucial for ensuring the quality and validity of mass spectrometry data from stable isotope labeling experiments:

  • Isotopic Purity of the Labeled Amino Acid: The starting material should have high isotopic purity (typically >98-99%) to minimize isotopic dilution from unlabeled contaminants.[7]

  • Complete Incorporation: Incomplete coupling or inefficient incorporation of the labeled amino acid can lead to a mixed population of peptides, affecting quantification accuracy.[7]

  • Signal-to-Noise Ratio: A high signal-to-noise ratio is essential for accurate ratio estimations in isotope labeling experiments.[8]

  • Data Filtering: It is important to filter out low-quality spectra and peptides with questionable profiles to improve the reliability of quantification.[8][9]

Visualizing the Workflow and Metabolic Pathways

To better understand the experimental process and the metabolic context of this compound experiments, the following diagrams illustrate the key workflows and pathways.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis cell_culture 1. Cell Culture (e.g., HEK293 cells) metabolic_labeling 2. Metabolic Labeling (Culture in medium with this compound) cell_culture->metabolic_labeling sample_prep 3. Sample Preparation (Lysis, Digestion) metabolic_labeling->sample_prep ms_analysis 4. Mass Spectrometry (LC-MS/MS) sample_prep->ms_analysis data_analysis 5. Data Analysis (Identification & Quantification) ms_analysis->data_analysis

Caption: Experimental workflow for validating this compound incorporation.

metabolic_pathway cluster_glycolysis Glycolysis cluster_alanine_metabolism Alanine Metabolism cluster_protein_synthesis Protein Synthesis cluster_tca TCA Cycle Pyruvate Pyruvate L_Alanine_13C3 This compound (from medium) Pyruvate->L_Alanine_13C3 ALT TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle PDH Alanine_Pool Intracellular Alanine Pool L_Alanine_13C3->Alanine_Pool Protein Protein (Incorporating 13C-Alanine) Alanine_Pool->Protein

Caption: Key metabolic pathways involving L-Alanine.

Conclusion

Validating mass spectrometry data from this compound experiments is a robust method for quantitative proteomics and metabolic flux analysis. By following detailed experimental protocols and implementing rigorous quality control measures, researchers can obtain accurate and reproducible data. While mass spectrometry is the primary analytical technique, orthogonal methods like NMR spectroscopy can provide complementary validation. The choice of methodology will depend on the specific research question, available instrumentation, and the complexity of the biological system under investigation.

References

Cross-Validation of L-Alanine-¹³C₃ Tracer Results with Extracellular Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The Principle of Two Complementary Approaches

¹³C-Metabolic Flux Analysis (¹³C-MFA) with L-Alanine-¹³C₃ offers a detailed view of the flow of carbon atoms through central metabolic pathways.[1] By introducing uniformly labeled [U-¹³C₃]alanine into cell culture, researchers can trace its conversion to M+3 pyruvate. This labeled pyruvate then enters the Tricarboxylic Acid (TCA) cycle through two main entry points: Pyruvate Dehydrogenase (PDH), generating M+2 acetyl-CoA, and Pyruvate Carboxylase (PC), producing M+3 oxaloacetate.[1] The resulting mass isotopomer distributions in downstream metabolites, measured by mass spectrometry (MS), provide a quantitative fingerprint of pathway activities, allowing for the calculation of specific metabolic fluxes.[1][2]

Seahorse Extracellular Flux Analysis , on the other hand, provides a real-time, functional assessment of the two major energy-producing pathways: mitochondrial respiration and glycolysis.[4][5] This is achieved by measuring the Oxygen Consumption Rate (OCR) and the Extracellular Acidification Rate (ECAR), respectively.[4][5] By sequentially injecting pharmacological agents that inhibit specific components of the electron transport chain, the Seahorse XF Cell Mito Stress Test can dissect key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, and maximal respiration.[6][7][8]

Quantitative Data Comparison: A Hypothetical Case Study

To illustrate how these two methods can be used to cross-validate findings, consider a hypothetical study comparing a control cancer cell line with a cell line treated with a drug that inhibits mitochondrial activity.

Metabolic Parameter L-Alanine-¹³C₃ MFA (Relative Flux) Seahorse XF Analysis (OCR in pmol/min) Methodological Principle
Control Cells
Pyruvate Dehydrogenase (PDH) Flux80 ± 5-Measures the entry of pyruvate into the TCA cycle via acetyl-CoA.
Pyruvate Carboxylase (PC) Flux20 ± 3-Measures the anaplerotic entry of pyruvate into the TCA cycle.
Basal Respiration-150 ± 10Baseline oxygen consumption of the cells.
ATP-Linked Respiration-110 ± 8Oxygen consumption coupled to ATP synthesis.
Maximal Respiration-250 ± 15Maximum oxygen consumption capacity.
Drug-Treated Cells
Pyruvate Dehydrogenase (PDH) Flux45 ± 4-Reduced entry into the TCA cycle reflects mitochondrial inhibition.
Pyruvate Carboxylase (PC) Flux18 ± 2-Anaplerotic flux is less affected.
Basal Respiration-90 ± 7Decreased baseline oxygen consumption indicates mitochondrial impairment.
ATP-Linked Respiration-60 ± 5Reduced oxygen consumption for ATP synthesis.
Maximal Respiration-120 ± 9Diminished capacity for mitochondrial respiration.

Experimental Protocols

Protocol 1: ¹³C-Metabolic Flux Analysis with L-Alanine-¹³C₃

This protocol outlines the general steps for conducting a ¹³C-MFA experiment in mammalian cells using [U-¹³C₃] L-alanine.[9]

  • Cell Culture and Isotope Labeling:

    • Seed adherent mammalian cells in 6-well plates and culture to approximately 80% confluency.

    • Prepare a labeling medium by supplementing L-alanine-free medium with [U-¹³C₃] L-alanine to a final concentration similar to that in standard medium.

    • Aspirate the standard medium, wash the cells twice with sterile PBS, and add the pre-warmed labeling medium.

    • Incubate the cells for a sufficient duration to achieve isotopic steady-state labeling of downstream metabolites.

  • Metabolite Extraction:

    • Quench metabolism by rapidly aspirating the labeling medium and washing the cells with ice-cold saline on a bed of dry ice.

    • Add 1 mL of -80°C 80% methanol to each well to lyse the cells and halt enzymatic activity.

    • Scrape the cells into the methanol solution and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at >15,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube and dry completely using a vacuum concentrator.

  • Sample Analysis by GC-MS:

    • Derivatize the dried metabolite extracts to increase their volatility. A common method is silylation with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[10]

    • Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Operate the MS in full scan mode to obtain the mass isotopomer distributions of key metabolites.[10]

  • Data Analysis and Flux Calculation:

    • Correct the raw mass isotopomer distributions for the natural abundance of ¹³C.

    • Use computational software (e.g., INCA, Metran) to fit the corrected data to a metabolic network model and estimate the intracellular fluxes.[4]

Protocol 2: Seahorse XF Cell Mito Stress Test

This protocol provides a general procedure for performing a Seahorse XF Cell Mito Stress Test.[6][7]

  • Cell Seeding:

    • Seed cells in a Seahorse XF96 cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Assay Preparation:

    • The day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C.

    • On the day of the assay, prepare the Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.

    • Remove the cell culture medium, wash the cells with the pre-warmed Seahorse XF assay medium, and add the final volume of assay medium to each well.

    • Incubate the cell plate in a non-CO₂ incubator at 37°C for 45-60 minutes.

  • Seahorse XF Analyzer Operation:

    • Load the hydrated sensor cartridge with the mitochondrial inhibitors (oligomycin, FCCP, and a mixture of rotenone and antimycin A) into the appropriate ports.

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate and initiate the assay. The instrument will measure baseline OCR before sequentially injecting the inhibitors and measuring the subsequent changes in OCR.

  • Data Analysis:

    • The Seahorse XF software automatically calculates OCR values.[11]

    • Normalize the data to cell number or protein concentration for accurate comparisons.

    • Analyze the key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the key signaling pathways and the logical workflow for cross-validating L-Alanine-¹³C₃ tracer results with Seahorse XF analysis.

Metabolic Fate of L-Alanine-¹³C₃ cluster_medium Extracellular cluster_cell Intracellular L-Alanine-13C3 This compound Alanine-13C3_in L-Alanine-¹³C₃ This compound->Alanine-13C3_in Pyruvate-M3 Pyruvate (M+3) Alanine-13C3_in->Pyruvate-M3 ALT Lactate-M3 Lactate (M+3) Pyruvate-M3->Lactate-M3 LDH AcetylCoA-M2 Acetyl-CoA (M+2) Pyruvate-M3->AcetylCoA-M2 PDH Oxaloacetate-M3 Oxaloacetate (M+3) Pyruvate-M3->Oxaloacetate-M3 PC TCA_Cycle TCA Cycle AcetylCoA-M2->TCA_Cycle Oxaloacetate-M3->TCA_Cycle

L-Alanine-¹³C₃ entry into central carbon metabolism.

Cross-Validation Workflow cluster_mfa ¹³C-MFA with L-Alanine-¹³C₃ cluster_seahorse Seahorse XF Analysis Experiment Cell Culture Experiment (e.g., Control vs. Drug-Treated) Labeling Isotope Labeling Experiment->Labeling Seeding Cell Seeding in XF Plate Experiment->Seeding Extraction Metabolite Extraction Labeling->Extraction GCMS GC-MS Analysis Extraction->GCMS FluxCalc Flux Calculation GCMS->FluxCalc MFA_Result Intracellular Fluxes (e.g., PDH, PC) FluxCalc->MFA_Result Validation Cross-Validation (Compare Fluxes and Bioenergetics) MFA_Result->Validation MitoStress Mito Stress Test Seeding->MitoStress DataAcq OCR/ECAR Measurement MitoStress->DataAcq Seahorse_Result Bioenergetic Profile (e.g., Basal/Max Respiration) DataAcq->Seahorse_Result Seahorse_Result->Validation

Logical workflow for cross-method validation.

References

L-Alanine-13C3 Internal Standard: A Guide to Accuracy and Precision in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of bioanalytical research and drug development, the accuracy and reliability of quantitative measurements are paramount. The use of internal standards is a cornerstone of robust analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS). Among the various types of internal standards, stable isotope-labeled (SIL) compounds are considered the gold standard for their ability to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability and enhancing data quality.

This guide provides a comprehensive comparison of the performance of L-Alanine-13C3 as an internal standard, supported by experimental data from validated analytical methods. It is designed for researchers, scientists, and drug development professionals seeking to employ best practices in their quantitative analyses.

The Gold Standard: Why Choose a Stable Isotope-Labeled Internal Standard?

An ideal internal standard should share physicochemical properties with the analyte to effectively compensate for variations in sample extraction, matrix effects, and instrument response.[1] SIL internal standards, such as this compound, are chemically identical to their endogenous counterparts but have a different mass due to the incorporation of heavy isotopes.[2] This mass difference allows for their distinct detection by a mass spectrometer, while their identical chemical behavior ensures they experience the same losses and ionization suppression or enhancement as the analyte.[3] This co-elution and identical behavior lead to superior accuracy and precision compared to other types of internal standards, such as structural analogs.

Performance Data: Accuracy and Precision of L-Alanine Analysis with SIL Internal Standards

While specific validation data for this compound is not always published in isolation, numerous studies validating the quantification of L-alanine using corresponding stable-isotope-labeled internal standards provide a strong indication of its performance. The data presented below is from a comprehensive validation of an LC-MS/MS method for the quantification of 20 proteinogenic amino acids in mouse plasma, which demonstrates the high level of accuracy and precision achievable.[4]

Table 1: Intra-Day and Inter-Day Precision and Accuracy for L-Alanine Quantification [4]

Quality Control (QC) LevelNominal Concentration (µM)Intra-Day Precision (%RSD)Intra-Day Accuracy (%)Inter-Day Precision (%RSD)Inter-Day Accuracy (%)
Low (QC1)403.6102.14.5101.5
Medium (QC2)2002.9101.33.8100.9
High (QC3)10002.5100.83.1100.6

Data adapted from a study on amino acid dynamics in hepatocellular carcinoma progression.[4]

The low relative standard deviation (%RSD) for both intra-day and inter-day measurements demonstrates the high precision of the method. The accuracy, which is close to 100% for all QC levels, indicates that the measured values are very close to the true values.

Linearity, Recovery, and Matrix Effect

A robust analytical method must also demonstrate linearity over a defined concentration range, consistent recovery from the sample matrix, and minimal matrix effects.

Table 2: Linearity, Recovery, and Matrix Effect for L-Alanine Quantification [4]

ParameterResult
Linear Range10 - 2500 µM
Correlation Coefficient (r²)> 0.99
Recovery95.7% - 103.4%
Matrix Effect96.2% - 104.1%

Data adapted from a study on amino acid dynamics in hepatocellular carcinoma progression.[4]

A correlation coefficient greater than 0.99 indicates a strong linear relationship between the analyte concentration and the instrument response. The recovery and matrix effect values, which are close to 100%, demonstrate that the stable isotope-labeled internal standard effectively compensates for any loss during sample preparation and any signal suppression or enhancement caused by the biological matrix.

Comparison with Other Internal Standards

While this compound is an ideal choice for the analysis of L-alanine, other labeled alanines or structurally similar compounds can also be used. The table below provides a comparison of potential internal standards for L-alanine analysis.

Table 3: Comparison of Internal Standards for L-Alanine Analysis

Internal StandardTypeAdvantagesDisadvantages
This compound Stable Isotope-Labeled Co-elutes with the analyte; experiences identical matrix effects and extraction recovery. [2]Higher cost compared to other options.
L-Alanine-d3 (deuterated)Stable Isotope-LabeledSimilar to 13C labeled, but generally less expensive.Potential for slight chromatographic shift and different fragmentation pattern compared to the non-deuterated analyte.
NorvalineStructural AnalogLower cost; commercially available.Different retention time and may not fully compensate for matrix effects or extraction variability.[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the analysis of amino acids using a stable isotope-labeled internal standard.

Sample Preparation[4]
  • Thaw plasma samples on ice.

  • Precipitate proteins by adding 100 µL of methanol (containing the internal standard mix) to 20 µL of plasma.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method for Amino Acid Analysis[4]
  • LC System: High-Performance Liquid Chromatography (HPLC) system

  • Column: Intrada Amino Acid column (or equivalent)

  • Mobile Phase A: 100 mM ammonium formate in water

  • Mobile Phase B: Acetonitrile/water/formic acid (95:5:0.3, v/v/v)

  • Flow Rate: 0.6 mL/min

  • Gradient: A linear gradient is used to separate the amino acids.

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions for L-Alanine:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
L-Alanine90.144.2
This compound93.146.2

Note: The exact m/z values may vary slightly depending on the instrument and adduct formation.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful implementation. The following diagram illustrates the key steps in a typical quantitative analysis using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: General workflow for quantitative analysis using an internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of L-alanine in complex biological matrices. The experimental data from validated methods demonstrate that this approach yields high accuracy and precision, effectively compensating for analytical variability. For researchers and drug development professionals seeking the highest quality data, the implementation of a stable isotope-labeled internal standard like this compound is a critical component of a successful bioanalytical strategy.

References

A Researcher's Guide to Isotopic Tracers for Alanine Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dynamics of alanine metabolism is crucial for advancements in metabolic research, disease modeling, and therapeutic development. Stable isotope tracers offer a powerful window into these processes. This guide provides an objective comparison of the most common isotopic tracers for alanine—¹³C, ¹⁵N, and ²H (deuterium)—supported by experimental data and detailed methodologies to inform the selection of the most appropriate tracer for specific research questions.

Alanine is a non-essential amino acid central to several key metabolic pathways, including gluconeogenesis, protein synthesis, and the glucose-alanine cycle. The choice of an isotopic tracer is paramount as it dictates which of these metabolic fates can be accurately tracked. The primary stable isotopes used to label alanine each offer unique advantages and are suited for different applications. Carbon-13 (¹³C) is ideal for tracing the carbon skeleton of alanine through pathways like the TCA cycle and gluconeogenesis. Nitrogen-15 (¹⁵N) allows for the direct tracking of nitrogen atoms, making it the preferred choice for studies on protein turnover and transamination. Deuterium (²H), often administered as deuterated water (D₂O), is a valuable tool for measuring the synthesis of non-essential amino acids, including alanine, and their subsequent incorporation into proteins over longer periods.

Performance Comparison of Alanine Isotopic Tracers

The selection of an isotopic tracer for alanine metabolism studies is contingent on the specific metabolic pathway under investigation. The properties of ¹³C, ¹⁵N, and ²H-labeled alanine tracers determine their suitability for different applications.

Feature¹³C-Labeled Alanine¹⁵N-Labeled Alanine²H-Labeled Alanine
Primary Application Tracing the carbon skeleton of alanine.[1] Ideal for metabolic flux analysis, particularly in glycolysis, the TCA cycle, and gluconeogenesis.[1]Directly tracking the nitrogen atom of alanine.[1] The gold standard for studies of nitrogen metabolism, protein synthesis, and transamination.[1]Measuring whole-body and specific protein synthesis rates over extended periods.[2]
Metabolic Pathways Gluconeogenesis, TCA cycle, glycolysis.[1]Protein turnover, amino acid kinetics, transamination.De novo synthesis of non-essential amino acids, protein synthesis.[2]
Advantages - Provides detailed information on the fate of the carbon backbone. - Different labeling positions ([1-¹³C], [3-¹³C], [U-¹³C]) can provide insights into specific enzymatic reactions.- Directly measures nitrogen flux.[1] - Less prone to isotopic scrambling in central carbon metabolism compared to ¹³C.- Can be administered orally as D₂O, which is non-invasive and cost-effective for long-term studies.[3] - Allows for the simultaneous measurement of the synthesis of multiple proteins and other macromolecules.
Limitations - Indirectly measures nitrogen metabolism. - Isotope scrambling can complicate data interpretation.[1]- Does not provide information on the fate of the carbon skeleton.- Indirectly labels alanine through endogenous synthesis. - The exact enrichment of the precursor pool (tRNA-bound alanine) can be challenging to measure directly.
Analytical Techniques Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]GC-MS, LC-MS, Isotope Ratio Mass Spectrometry (IRMS).[1]GC-MS, Isotope Ratio Mass Spectrometry (IRMS).[3]

Quantitative Data on Alanine Flux

A study directly comparing whole-body alanine kinetics in healthy male subjects using continuous infusions of different isotopic tracers revealed significant variations in measured flux rates, underscoring the importance of tracer selection.

Isotopic TracerMean Alanine Flux (μmol·kg⁻¹·h⁻¹)Standard Error (SE)
[3,3,3-²H₃]alanine 47441
[3-¹³C]alanine 31722
[1-¹³C]alanine 29712
[¹⁵N]alanine 2267

Data sourced from Yang et al. (1984). These results highlight the heterogeneous metabolism of different parts of the alanine molecule.

Visualizing Alanine Metabolism and Tracer Workflow

To better understand the applications of these tracers, the following diagrams illustrate the central metabolic pathways of alanine, the logic for selecting a tracer, and a general experimental workflow.

AlanineMetabolism cluster_blood Bloodstream cluster_liver Hepatocyte Alanine_blood Alanine Alanine_liver Alanine Alanine_blood->Alanine_liver Uptake Pyruvate Pyruvate Alanine_liver->Pyruvate Transamination Urea_cycle Urea Cycle Alanine_liver->Urea_cycle Protein Protein Synthesis Alanine_liver->Protein Pyruvate->Alanine_liver Transamination Glucose Glucose Pyruvate->Glucose Gluconeogenesis TCA_cycle TCA Cycle Pyruvate->TCA_cycle Glucose->Alanine_blood Release

Caption: Central pathways of L-alanine metabolism in the liver.

TracerSelection Research_Question Research Question Gluconeogenesis Gluconeogenesis / TCA Cycle Flux Research_Question->Gluconeogenesis Protein_Turnover Protein Synthesis / Breakdown Research_Question->Protein_Turnover Transamination Transamination / Nitrogen Flux Research_Question->Transamination C13_Tracer Use 13C-Alanine Gluconeogenesis->C13_Tracer N15_Tracer Use 15N-Alanine Protein_Turnover->N15_Tracer H2_Tracer Use 2H-Alanine / D2O Protein_Turnover->H2_Tracer Transamination->N15_Tracer

Caption: Logic for selecting an appropriate alanine isotopic tracer.

ExperimentalWorkflow start Experimental Design tracer Tracer Administration (e.g., primed-continuous infusion) start->tracer sampling Biological Sampling (e.g., blood, tissue biopsy) tracer->sampling prep Sample Preparation (e.g., deproteinization, derivatization) sampling->prep analysis Isotopic Enrichment Analysis (GC-MS, LC-MS/MS, NMR) prep->analysis data Data Analysis (e.g., flux calculation, modeling) analysis->data end Interpretation data->end

Caption: General experimental workflow for an in vivo tracer study.

Experimental Protocols

The successful application of isotopic tracers hinges on meticulous experimental execution. Below are detailed methodologies for key experiments using different alanine tracers.

Protocol 1: Measuring Gluconeogenesis using [3-¹³C]alanine Infusion

This protocol outlines a primed-continuous infusion of [3-¹³C]alanine to measure its conversion to glucose in vivo.

  • Subject Preparation: Subjects are typically studied in a post-absorptive state, requiring an overnight fast.

  • Catheterization: Two intravenous catheters are placed in contralateral arm veins: one for tracer infusion and one for blood sampling.

  • Primed-Continuous Infusion:

    • A priming bolus of the tracer is administered to rapidly achieve isotopic steady state in the plasma alanine pool.

    • This is immediately followed by a continuous infusion of [3-¹³C]alanine at a constant rate for a period of 2-4 hours.

  • Blood Sampling: Blood samples are collected at baseline (pre-infusion) and at regular intervals (e.g., every 15-30 minutes) throughout the infusion period.

  • Sample Processing:

    • Plasma is separated by centrifugation.

    • Plasma proteins are precipitated (e.g., with perchloric acid), and the supernatant containing free amino acids and glucose is collected.

  • Derivatization and Analysis (GC-MS):

    • Glucose is derivatized to its aldonitrile acetate or other suitable derivative. Alanine is often derivatized to its N-tert-butyldimethylsilyl (tBDMS) derivative.

    • The isotopic enrichment of ¹³C in plasma glucose and alanine is determined by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculation: The rate of appearance of ¹³C in glucose from the ¹³C-alanine precursor is used to calculate the rate of gluconeogenesis from alanine.

Protocol 2: Measuring Protein Synthesis using [¹⁵N]alanine

This protocol details the use of [¹⁵N]alanine to measure whole-body or specific protein synthesis rates.

  • Tracer Administration: A primed-continuous intravenous infusion of [¹⁵N]alanine is administered to maintain a stable isotopic enrichment in the plasma free alanine pool.

  • Tissue and Blood Sampling:

    • Blood samples are taken at timed intervals to confirm isotopic steady state in the plasma (precursor pool).

    • For tissue-specific synthesis rates, biopsies (e.g., muscle) are taken at the beginning and end of the infusion period.

  • Sample Preparation:

    • Plasma is prepared as described in Protocol 1.

    • For tissue samples, proteins are precipitated, hydrolyzed into constituent amino acids (e.g., using 6 M HCl), and the amino acids are isolated.

  • Isotopic Enrichment Analysis:

    • The ¹⁵N enrichment in free alanine (from plasma) and protein-bound alanine (from tissue hydrolysates) is measured, typically by GC-MS or Isotope Ratio Mass Spectrometry (IRMS).

  • Calculation of Fractional Synthetic Rate (FSR): The FSR of the protein is calculated using the precursor-product principle:

    • FSR (%/hour) = [(E_p(t₂) - E_p(t₁)) / E_precursor] * (1 / (t₂ - t₁)) * 100

    • Where E_p is the enrichment of the protein-bound alanine at times t₁ and t₂, and E_precursor is the average enrichment of the precursor pool (plasma alanine) during the infusion.

Protocol 3: Long-term Protein Synthesis Measurement with Deuterated Water (D₂O)

This protocol describes the use of D₂O to measure protein synthesis rates over days or weeks.[3]

  • D₂O Administration: Subjects consume a loading dose of D₂O (e.g., 70% atom purity) to enrich the body water pool, followed by smaller daily maintenance doses to maintain a relatively stable enrichment.[3]

  • Biological Sampling:

    • Body water enrichment is monitored through regular collection of saliva or blood samples.[3]

    • Tissue biopsies are collected at baseline and at the end of the study period (which can be several days to weeks later).

  • Sample Processing and Analysis:

    • Body water enrichment is measured by IRMS.[3]

    • Tissue proteins are hydrolyzed, and the deuterium enrichment of protein-bound alanine is measured by GC-Pyrolysis-IRMS.[3]

  • Calculation of FSR: The FSR is calculated based on the rate of deuterium incorporation into protein-bound alanine over the study period, using the body water enrichment as the surrogate precursor enrichment. An exponential equation is often used to account for the dynamic nature of protein turnover.[3]

References

A Head-to-Head Comparison: D-Alanine-3-13C and 15N-D-alanine for Peptidoglycan and Metabolic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise interrogation of bacterial physiology is paramount for understanding infectious diseases and developing novel antimicrobial agents. Stable isotope-labeled amino acids have emerged as indispensable tools for these investigations. D-alanine, a crucial component of the bacterial cell wall peptidoglycan (PG), is a key target for such studies. The choice between different isotopically labeled versions of D-alanine, specifically D-Alanine-3-13C and 15N-D-alanine, is a critical decision dictated by the specific research question.[1]

This guide provides an objective, data-driven comparison of these two powerful tracers, offering insights into their distinct applications, performance, and the experimental protocols that underpin their use.

Core Principles: Tracing Carbon vs. Nitrogen

The fundamental distinction between D-Alanine-3-13C and 15N-D-alanine lies in the atom being traced.[1] D-Alanine-3-13C allows for the tracking of the carbon skeleton of the molecule, making it ideal for studies on carbon source utilization and metabolic flux.[1] Conversely, 15N-D-alanine enables the direct tracking of nitrogen atoms, positioning it as the premier choice for research focused on nitrogen uptake, assimilation, and metabolism.[1] This intrinsic difference governs their suitability for various analytical techniques and research applications.

Quantitative Data Summary

The selection of an isotopic label is fundamentally linked to the analytical method employed for detection. D-Alanine-3-13C is predominantly analyzed by mass spectrometry (MS), which detects the mass shift caused by the 13C isotope, while 15N-D-alanine is often used in nuclear magnetic resonance (NMR) spectroscopy to probe the local chemical environment of the nitrogen atom.

Table 1: At-a-Glance Comparison of D-Alanine-3-13C and 15N-D-alanine

FeatureD-Alanine-3-13C15N-D-alanine
Isotopic Label Carbon-13 (¹³C) at the beta-carbon position.Nitrogen-15 (¹⁵N) at the amino group.
Primary Application Quantitative studies of peptidoglycan synthesis and dynamics, carbon metabolic flux analysis.[1][2]Structural elucidation of peptidoglycan architecture, nitrogen metabolism studies.[1][2]
Primary Detection Method Mass Spectrometry (MS).[3][4]Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]
Advantages - High sensitivity and resolution in MS analysis.[2] - Enables precise quantification of newly synthesized PG.[2] - Suitable for pulse-chase experiments to study PG dynamics.[2]- Provides detailed structural information on PG architecture.[2] - ¹⁵N is a key atom in the peptide cross-bridge, offering direct structural insight.[2] - Can differentiate bacterial nitrogen uptake from other sources.[2]
Limitations - Provides limited structural information compared to NMR.[2] - Potential for carbon scrambling in metabolic pathways.[2]- Lower sensitivity compared to MS.[2] - Requires larger sample quantities for analysis.[2]

Table 2: Typical Quantitative Performance Data

ParameterD-Alanine-3-13C (via Mass Spectrometry)15N-D-alanine (via NMR Spectroscopy)
Observed Mass Shift +1 Da for each incorporated molecule. For a typical muropeptide fragment containing one D-Ala, the [M+H]⁺ ion will be observed at m/z +1 compared to the unlabeled version.[5][6]N/A (NMR detects nuclear spin properties, not mass directly).
Precursor Ion (Q1) for MRM m/z 91.1 (for [M+H]⁺ of D-alanine-3-13C).[4]N/A
Product Ion (Q3) for MRM m/z 45.1 (corresponding to the loss of the carboxyl group).[4]N/A
Typical ¹³C Chemical Shift (Cβ) ~17 ppm (highly sensitive to local peptide environment and pH).[7][8]N/A
Typical ¹⁵N Chemical Shift N/AChemical shifts are sensitive to the secondary structure (e.g., α-helix vs. β-sheet) of the polypeptide.[9]

Key Applications and Experimental Insights

The choice between these two isotopic labels is guided by the specific biological question.[2]

D-Alanine-3-13C: A Tool for Quantifying Dynamics

D-Alanine-3-13C is the tracer of choice for quantifying the rate of peptidoglycan synthesis and turnover.[3] Its incorporation into the bacterial cell wall can be precisely measured by mass spectrometry, providing a direct readout of new PG synthesis.[5][10] This makes it an invaluable tool for:

  • Antibiotic Mechanism of Action Studies: Researchers can measure the inhibition of PG synthesis in response to antibiotics that target the cell wall.[3]

  • Metabolic Flux Analysis: Tracing the 13C label allows for the elucidation of pathways contributing to D-alanine synthesis and its subsequent incorporation into the cell wall.[11]

  • Pulse-Chase Experiments: These experiments can reveal the dynamics of cell wall remodeling and turnover during bacterial growth and division.[2]

15N-D-alanine: A Probe for Structural Elucidation

For detailed structural analysis of the peptidoglycan architecture, 15N-D-alanine is the preferred label.[2] NMR spectroscopy of 15N-labeled samples can provide atomic-level details about the peptide cross-bridges that are critical for the integrity of the cell wall.[2] Key applications include:

  • Solid-State NMR of Intact Cell Walls: This technique can reveal the conformation and dynamics of D-alanine within the complex PG sacculus.[2]

  • Tracing Nitrogen Sources: 15N-D-alanine allows for the direct tracking of nitrogen, which is essential for studying nitrogen metabolism and assimilation in bacteria, particularly in environmental samples.[1][2]

Signaling and Metabolic Pathways

D-alanine is central to the bacterial cell wall synthesis pathway. Exogenously supplied D-alanine, whether 13C or 15N labeled, is readily incorporated into the peptidoglycan structure. The process begins with the synthesis of a D-alanyl-D-alanine dipeptide, which is then added to the UDP-N-acetylmuramic acid-tripeptide to form the pentapeptide precursor, a key building block of peptidoglycan.[3][12]

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane / Wall L_Ala L-Alanine D_Ala_Pool D-Alanine Pool (Tracer Added Here) D-Alanine-3-13C or 15N-D-alanine L_Ala->D_Ala_Pool Alanine Racemase (Alr) D_Ala_D_Ala D-Ala-D-Ala Dipeptide D_Ala_Pool->D_Ala_D_Ala D-Ala-D-Ala Ligase (Ddl) UDP_MurNAc_Penta UDP-MurNAc-Pentapeptide (Precursor) D_Ala_D_Ala->UDP_MurNAc_Penta UDP_MurNAc_Tri UDP-MurNAc-Tripeptide UDP_MurNAc_Tri->UDP_MurNAc_Penta MurF Ligase PG Peptidoglycan Synthesis (Transglycosylation & Transpeptidation) UDP_MurNAc_Penta->PG Transport & Incorporation

Caption: D-alanine incorporation into the peptidoglycan pathway.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for the application of each tracer.

Protocol 1: Metabolic Labeling with D-Alanine-3-13C and LC-MS Analysis

This protocol outlines the steps for quantifying new peptidoglycan synthesis using D-Alanine-3-13C.

  • Bacterial Growth and Labeling:

    • Grow the bacterial species of interest in a defined minimal medium to the mid-exponential phase.[10]

    • Supplement the medium with a known concentration of D-Alanine-3-13C (e.g., 1-10 mM, to be optimized empirically).[5][10]

    • Continue incubation for a defined period, such as one to two generations, to allow for label incorporation.[5][10]

  • Peptidoglycan Isolation:

    • Harvest bacterial cells by centrifugation.[10]

    • Lyse the cells (e.g., by boiling in SDS) and collect the insoluble peptidoglycan sacculi via ultracentrifugation.[10]

  • Hydrolysis and Digestion:

    • Wash the sacculi to remove contaminants.

    • Digest the peptidoglycan into its constituent muropeptides using an enzyme like mutanolysin or lysozyme.

  • LC-MS/MS Analysis:

    • Separate the resulting muropeptides using a high-performance liquid chromatography (HPLC) system.[13]

    • Analyze the eluting peptides with a high-resolution mass spectrometer.[13]

    • The instrument will acquire MS1 scans (to detect the mass shift from 13C incorporation) and MS/MS scans (to confirm peptide identity).[13]

  • Data Analysis:

    • Use proteomics software to identify muropeptides and quantify the relative abundance of the "light" (unlabeled) and "heavy" (13C-labeled) forms based on their signal intensities.[13]

Protocol 2: 15N-Labeling for NMR Analysis of Peptidoglycan Structure

This protocol provides a general workflow for preparing 15N-labeled samples for structural analysis by NMR.

  • Bacterial Growth and Labeling:

    • Grow the bacterial strain in a defined minimal medium where the primary nitrogen source is 15NH₄Cl.

    • Supplement the medium with 15N-D-alanine to ensure high-level incorporation into the peptidoglycan.

  • Peptidoglycan Isolation:

    • Harvest cells and perform peptidoglycan isolation as described in the protocol above. It is critical to obtain a pure sample for NMR analysis.

  • Sample Preparation for NMR:

    • The purified peptidoglycan is typically lyophilized.

    • For solid-state NMR, the sample is packed into an NMR rotor. The quantity needed is substantially higher than for MS analysis.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer equipped for solid-state analysis.

    • Acquire 15N spectra using appropriate pulse sequences (e.g., cross-polarization magic-angle spinning - CP-MAS) to observe the 15N signals from the labeled D-alanine residues within the peptidoglycan structure.

Experimental_Workflow cluster_common Common Steps cluster_ms MS-Based Analysis (for D-Ala-3-13C) cluster_nmr NMR-Based Analysis (for 15N-D-Ala) Culture Bacterial Culture Labeling Add Isotopic Tracer (D-Ala-3-13C or 15N-D-Ala) Culture->Labeling Harvest Harvest Cells Labeling->Harvest PG_Isolation Peptidoglycan Isolation Harvest->PG_Isolation Digestion Enzymatic Digestion PG_Isolation->Digestion NMR_Prep Sample Preparation for NMR PG_Isolation->NMR_Prep LCMS LC-MS/MS Analysis Digestion->LCMS MS_Data Quantify 13C Incorporation LCMS->MS_Data NMR_Acq Solid-State NMR Acquisition NMR_Prep->NMR_Acq NMR_Data Structural Analysis NMR_Acq->NMR_Data

Caption: General experimental workflow for PG analysis using isotopic labels.

Making the Right Choice

The decision to use D-Alanine-3-13C or 15N-D-alanine is driven by the research objective.

Logical_Relationship Goal Research Goal Tracer_C D-Alanine-3-13C Goal->Tracer_C Focus on Carbon or Quantification Tracer_N 15N-D-alanine Goal->Tracer_N Focus on Nitrogen or Structure App_C Carbon Metabolism PG Synthesis Rate Antibiotic Efficacy Tracer_C->App_C App_N Nitrogen Metabolism PG Structural Analysis Tracer_N->App_N Method_C Mass Spectrometry App_C->Method_C Method_N NMR Spectroscopy App_N->Method_N

Caption: Logical relationship between research goals and tracer selection.

Conclusion

Both D-Alanine-3-13C and 15N-D-alanine are powerful and distinct tools for investigating bacterial cell wall biology. For quantitative studies of peptidoglycan synthesis and dynamics, particularly in the context of antibiotic action, the high sensitivity of mass spectrometry makes D-Alanine-3-13C an excellent choice.[2] For detailed structural elucidation of the peptidoglycan architecture, the ability of NMR to probe atomic-level details makes 15N-D-alanine the preferred label.[2] By understanding the fundamental differences and aligning the choice of tracer with the specific research question and available analytical instrumentation, scientists can effectively harness these isotopic labels to gain deeper insights into bacterial physiology and accelerate drug development.

References

Safety Operating Guide

Proper Disposal of L-Alanine-13C3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of L-Alanine-13C3, a non-radioactive, stable isotope-labeled amino acid. Adherence to these procedures is critical for maintaining laboratory safety and ensuring regulatory compliance. The disposal protocols are primarily dictated by the chemical properties of L-alanine, as the isotopic labeling with Carbon-13 does not confer radioactivity or alter its chemical hazards.[1][2][3]

Immediate Safety Considerations:

Before handling this compound for disposal, it is crucial to observe standard laboratory safety protocols. The health and safety data for isotopically labeled compounds are generally assumed to be similar to their unlabeled counterparts.[1][4] L-Alanine is not classified as a hazardous substance.[5][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.[7][8]

  • Ventilation: Handle the solid form in a well-ventilated area or under a chemical fume hood to prevent the formation and inhalation of dust.[1][7]

  • Spill Management: In the event of a spill, avoid generating dust.[1] Carefully sweep up the solid material, and place it into a sealed, labeled container for chemical waste disposal.[2][8]

Quantitative Data Summary

While specific disposal limits are determined by local regulations, the following properties of L-Alanine are relevant for assessing its environmental and safety profile.

PropertyDataReference
Chemical Name This compound[6]
Physical State Solid, off-white powder[6][8]
Hazard Classification Not classified as a hazardous substance or mixture[4][6]
Radioactivity Non-radioactive[1][2]
Water Solubility 89.1 g/L at 20 °C[1]
Oral Toxicity (LD50) > 5,110 mg/kg (Oral, Rat, for unlabeled L-alanine)
Aquatic Toxicity (EC50) > 100 g/L (Daphnia magna, 48h)[1]
Bioaccumulation Log Pow = -2.74 at 20 °C (Indicates low bioaccumulative potential)[1]

Step-by-Step Disposal Protocols

The fundamental principle for the disposal of this compound is to treat it as chemical waste. It must not be disposed of in the regular trash or poured down the drain.[5][8] Disposal must always comply with federal, state, and local environmental regulations.[1][4] The primary method of disposal is through a licensed professional waste disposal service.[1][4][7]

Protocol 1: Disposal of Unused or Expired Solid this compound

This procedure applies to the pure, solid chemical that is expired or no longer needed.

  • Containerization: Keep the chemical in its original, clearly labeled container whenever possible. If transferring is necessary, use a clean, dry, and chemically compatible container.

  • Labeling: Ensure the container is sealed and clearly labeled as "this compound" and designated for solid chemical waste.

  • Segregation: Do not mix with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) office.[8]

  • Collection: Arrange for pickup through your institution's approved chemical waste disposal program.

Protocol 2: Disposal of Solutions Containing this compound
  • Solvent Hazard Assessment: Determine if the solvent used to dissolve the this compound is hazardous (e.g., flammable, corrosive, toxic).

  • Waste Collection (Hazardous Solvent): If the solvent is hazardous, pour the solution into a designated container for hazardous liquid waste.[5]

  • Waste Collection (Non-Hazardous Solvent): If the solvent is non-hazardous (e.g., aqueous buffers), collect it in a container labeled for non-hazardous aqueous chemical waste.[5]

  • Labeling: The waste container label must list all chemical components and their approximate concentrations.[5]

  • Collection: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's EHS-approved waste service.[9][10]

Protocol 3: Disposal of Contaminated Labware

This procedure applies to items such as gloves, weighing paper, pipette tips, and wipes that have come into direct contact with this compound.

  • Segregation: Do not discard chemically contaminated items in the regular trash or biohazardous waste.[5]

  • Containment: Place all contaminated solid waste into a designated container for solid chemical waste, typically a drum or pail lined with a chemical waste bag.[5][8]

  • Labeling: Ensure the container is clearly marked as "Solid Chemical Waste" or as required by your institution.

  • Collection: Arrange for disposal through your institution's EHS-approved chemical waste program.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste streams.

G start Identify this compound Waste waste_form Determine Waste Form start->waste_form solid_chem Unused/Expired Solid waste_form->solid_chem Solid solution Solution waste_form->solution Liquid labware Contaminated Labware (Gloves, Wipes, Tips) waste_form->labware Labware solid_container Place in sealed, labeled container for NON-HAZARDOUS SOLID CHEMICAL WASTE solid_chem->solid_container solvent_check Is solvent hazardous? solution->solvent_check labware->solid_container haz_liquid_container Pour into designated HAZARDOUS LIQUID WASTE container solvent_check->haz_liquid_container Yes nonhaz_liquid_container Pour into designated NON-HAZARDOUS AQUEOUS WASTE container solvent_check->nonhaz_liquid_container No pickup Arrange for pickup by EHS / Licensed Waste Disposal Service solid_container->pickup haz_liquid_container->pickup nonhaz_liquid_container->pickup

Caption: Disposal workflow for this compound waste streams.

References

Safeguarding Your Research: A Comprehensive Guide to Handling L-Alanine-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with L-Alanine-13C3. Adherence to these protocols is critical for ensuring personnel safety, experimental integrity, and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, a stable isotope-labeled amino acid, is a non-radioactive compound. The primary hazards are associated with its chemical properties as a fine powder. Inhalation, ingestion, or skin contact may cause irritation.[1][2] It is also a combustible solid.[1] Therefore, stringent adherence to appropriate personal protective equipment protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Handling of Solid Safety glasses with side shields or chemical safety goggles.[1][3]Nitrile or other chemically resistant gloves.[3]Laboratory coat.[3][4]NIOSH/CEN approved respirator recommended, especially when dust may be generated.[1]
Preparing Solutions Chemical safety goggles.Nitrile or other chemically resistant gloves.[3]Laboratory coat.[3][4]Recommended if not performed in a chemical fume hood.
Cleaning Spills Chemical safety goggles.Heavy-duty nitrile or rubber gloves.Laboratory coat.[3][4]NIOSH/CEN approved respirator.[1]

Step-by-Step Operational Plan: From Receipt to Disposal

This section provides a standard operating procedure for the safe handling of this compound in a laboratory setting.

Handling_Workflow Receiving Receiving and Inspection Storage Proper Storage Receiving->Storage Verify Integrity Weighing Weighing and Preparation Storage->Weighing Retrieve for Use Use Experimental Use Weighing->Use Prepare Solution Disposal Waste Disposal Use->Disposal Generate Waste

Caption: General workflow for handling this compound.

Receiving and Storage

Upon receipt, visually inspect the container for any damage or leaks. Verify that the product name and specifications on the label match your order. Store the container in a cool, dry, and well-ventilated area, away from light and moisture.[1] Room temperature storage is generally acceptable.[1]

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution

This protocol details the preparation of a sterile stock solution for use in applications such as cell culture.

Materials:

  • This compound solid

  • Sterile, deionized water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Analytical balance

  • Spatula

  • Vortex mixer

  • Sterile syringe filter (0.22 µm pore size)

  • Sterile syringe

  • Sterile storage vials

Procedure:

  • Calculate the Required Mass:

    • The molecular weight of this compound is approximately 92.08 g/mol (this may vary slightly between batches; always refer to the manufacturer's certificate of analysis).

    • To prepare 10 mL of a 100 mM (0.1 M) solution, use the following calculation:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.1 mol/L x 0.01 L x 92.08 g/mol = 0.09208 g or 92.08 mg

  • Weighing:

    • In a chemical fume hood or a well-ventilated area, place a sterile weighing boat on the analytical balance and tare.

    • Carefully weigh out the calculated mass of this compound using a clean spatula.

  • Dissolution:

    • Transfer the weighed this compound to a sterile conical tube.

    • Add a portion of the sterile deionized water (e.g., 7-8 mL) to the tube.

    • Vortex the tube until the solid is completely dissolved. L-Alanine has good solubility in water.

  • Volume Adjustment:

    • Add sterile deionized water to the tube to bring the final volume to 10 mL.

    • Invert the tube several times to ensure the solution is homogeneous.

  • Sterile Filtration:

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Dispense the solution through the filter into a new sterile conical tube or directly into sterile storage vials. This step is critical for removing any potential microbial contamination.

  • Storage and Quality Control:

    • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Label the vials clearly with the compound name, concentration, preparation date, and your initials.

    • For long-term storage, it is recommended to store the stock solution at -20°C.

    • Quality Control: It is good practice to verify the concentration of a new stock solution, for example, by using a certified reference material if available and performing a comparative analysis.

Solution_Preparation_Workflow cluster_prep Preparation cluster_sterile Sterilization & Storage Calculate Calculate Mass Weigh Weigh this compound Calculate->Weigh Dissolve Dissolve in Sterile Water Weigh->Dissolve Adjust Adjust to Final Volume Dissolve->Adjust Filter Sterile Filter (0.22 µm) Adjust->Filter Aliquot Aliquot into Vials Filter->Aliquot Store Store at -20°C Aliquot->Store

Caption: Workflow for preparing a sterile this compound stock solution.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Table 2: Spill and Emergency Procedures

SituationProcedure
Small Dry Spill 1. Wear appropriate PPE. 2. Gently sweep up the material, avoiding dust generation.[1] 3. Place the spilled material into a sealed, labeled container for disposal.[1] 4. Clean the spill area with soap and water.[3]
Skin Contact 1. Immediately wash the affected area with soap and plenty of water.[2] 2. Remove contaminated clothing. 3. Seek medical attention if irritation develops.[2]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[2] 2. Seek medical attention.
Inhalation 1. Move the individual to fresh air.[2] 2. If breathing is difficult, provide oxygen. 3. Seek medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and associated waste is crucial for environmental protection and regulatory compliance.

Disposal_Plan Waste Identify this compound Waste Solid_Waste Solid Waste (Unused chemical, contaminated gloves, etc.) Waste->Solid_Waste Liquid_Waste Liquid Waste (Unused solutions) Waste->Liquid_Waste Segregate Segregate from other waste streams Solid_Waste->Segregate Liquid_Waste->Segregate Containerize Place in a labeled, sealed container Segregate->Containerize Dispose Dispose via Institutional EHS Containerize->Dispose

Caption: Decision workflow for the disposal of this compound waste.

  • Solid Waste: Collect unused this compound powder and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a clearly labeled, sealed container for solid chemical waste.[5][]

  • Liquid Waste: Collect solutions containing this compound in a designated, sealed container for liquid chemical waste. Do not pour down the drain.[]

  • Disposal Route: All waste containing this compound must be disposed of in accordance with local, state, and federal regulations for chemical waste.[1][3] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for waste pickup. Since this compound is a stable isotope-labeled compound and not radioactive, no special radiological precautions are necessary for disposal.[3][5] The disposal procedures are generally the same as for the unlabeled compound.[3]

References

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